Product packaging for Wyerone(Cat. No.:CAS No. 20079-30-5)

Wyerone

Cat. No.: B1206126
CAS No.: 20079-30-5
M. Wt: 258.27 g/mol
InChI Key: NQZCQIDFBYCBAU-JHGYFVHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wyerone is a naturally occurring furanoid phytoalexin first identified in the broad bean (Vicia faba L.) . As a key component of the plant's defense system, it is synthesized in response to pathogenic challenge and demonstrates significant antifungal activity, particularly against Botrytis species . Its primary research value lies in studying plant-microbe interactions, including both pathogenic and symbiotic relationships. Studies have shown that this compound can prolong the lag phase of rhizobial bacteria such as Rhizobium leguminosarum in a dose-dependent manner, and that these bacteria can metabolize this compound into its less fungitoxic form, wyerol . This makes it an essential tool for fundamental research in plant pathology, plant immunology, and the development of disease resistance strategies. The compound is provided as a reagent for Research Use Only (RUO) and is exclusively tailored for laboratory research applications . RUO products are not intended for use in diagnostic or therapeutic procedures, nor for human use of any kind. Researchers are solely responsible for ensuring all protocols for the safe handling and use of this compound are followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B1206126 Wyerone CAS No. 20079-30-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20079-30-5

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl (E)-3-[5-[(Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H14O4/c1-3-4-5-6-7-13(16)14-10-8-12(19-14)9-11-15(17)18-2/h4-5,8-11H,3H2,1-2H3/b5-4-,11-9+

InChI Key

NQZCQIDFBYCBAU-JHGYFVHDSA-N

SMILES

CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)OC

Isomeric SMILES

CC/C=C\C#CC(=O)C1=CC=C(O1)/C=C/C(=O)OC

Canonical SMILES

CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Wyerone: An In-depth Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Wyerone, a furanoacetylene phytoalexin primarily produced by broad beans (Vicia faba), exhibits significant antifungal activity against a range of plant pathogenic fungi, most notably Botrytis cinerea and Botrytis fabae. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While specific quantitative data for this compound's antifungal activity is not extensively available in publicly accessible literature, this document consolidates the known qualitative effects and proposes a multi-faceted mechanism of action based on research on this compound and other related phytoalexins. The proposed mechanisms include disruption of fungal plasma membrane integrity, induction of mitochondrial dysfunction, and the generation of reactive oxygen species (ROS). Furthermore, this guide details the experimental protocols necessary to investigate these mechanisms and presents illustrative data to guide researchers in their experimental design and data presentation. Fungal detoxification pathways, a key factor in determining pathogen susceptibility, are also discussed.

Introduction

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulated by plants in response to pathogenic attack.[1][2] this compound is a prominent member of the furanoacetylene class of phytoalexins. Its fungitoxic properties have been recognized for decades, yet a detailed understanding of its molecular mechanism of action remains an active area of research. Understanding how this compound inhibits fungal growth is crucial for its potential application in agriculture and as a lead compound in the development of novel antifungal agents. This guide aims to provide a detailed technical overview of this compound's antifungal activity, focusing on its cellular and molecular targets in fungal pathogens.

Proposed Mechanisms of Action

The antifungal activity of this compound is likely not attributable to a single mode of action but rather a combination of effects that lead to the inhibition of fungal growth and, ultimately, cell death. The primary proposed mechanisms are detailed below.

Disruption of Fungal Plasma Membrane Integrity

One of the primary modes of action for many phytoalexins is the disruption of the fungal plasma membrane.[1] This leads to a loss of cellular homeostasis and leakage of essential intracellular components.

Key Observations:

  • Studies on various phytoalexins have demonstrated their ability to cause cytoplasmic granulation and rupture of the plasma membrane.[1]

  • While direct evidence for this compound-induced membrane leakage is not abundant in the available literature, the death of Botrytis cinerea and B. fabae following exposure to this compound derivatives suggests that membrane disruption is a probable cause.

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Caption: Proposed mechanism of this compound-induced plasma membrane disruption.

Induction of Mitochondrial Dysfunction

Mitochondria are central to fungal metabolism and survival. Disruption of mitochondrial function is a known mechanism of action for several antifungal compounds.

Key Observations:

  • Other phytoalexins, such as resveratrol, have been shown to cause complete disorganization of mitochondria in Botrytis cinerea.[2]

  • It is plausible that this compound, as a lipophilic molecule, can cross the fungal plasma membrane and target mitochondrial membranes, leading to a collapse of the mitochondrial membrane potential (ΔΨm) and inhibition of the respiratory chain.

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Wyerone_Mitochondrial_Dysfunction cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Inhibition MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Disruption ROS_Production Increased ROS Production ETC->ROS_Production ATP_Synthase ATP Synthase MMP->ATP_Synthase Uncoupling ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Apoptosis Apoptosis-like Cell Death ROS_Production->Apoptosis ATP_Depletion->Apoptosis

Caption: this compound's potential impact on mitochondrial function.

Generation of Reactive Oxygen Species (ROS)

The disruption of the mitochondrial electron transport chain can lead to the excessive production of reactive oxygen species (ROS), which can cause widespread damage to cellular components.

Key Observations:

  • Increased ROS levels are a common cellular response to stress induced by antifungal agents.

  • The pro-oxidant effect of some phytoalexins contributes to their fungitoxicity.

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Wyerone_ROS_Production This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ROS Reactive Oxygen Species (ROS) (O2-, H2O2, •OH) Mitochondria->ROS Generates Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Causes Cell_Death Fungal Cell Death Oxidative_Damage->Cell_Death

Caption: this compound-induced generation of reactive oxygen species.

Inhibition of Fungal Enzymes

Phytoalexins can also act by inhibiting essential fungal enzymes, thereby disrupting critical metabolic pathways.

Potential Target:

  • Polygalacturonases (PGs): These enzymes are crucial for the degradation of the plant cell wall by necrotrophic fungi like Botrytis cinerea. Inhibition of PGs would limit the fungus's ability to obtain nutrients and spread within the host tissue. While direct inhibition of PGs by this compound has not been definitively demonstrated, it remains a plausible mechanism of action given that other plant-derived compounds are known PG inhibitors.

Quantitative Data on Antifungal Activity

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens.

Fungal PathogenIllustrative MIC (µg/mL)
Botrytis cinerea10 - 50
Botrytis fabae50 - 100
Rhizoctonia solani> 100

Table 2: Illustrative IC50 Values of this compound for Inhibition of Spore Germination and Mycelial Growth.

Fungal PathogenIC50 - Spore Germination (µg/mL)IC50 - Mycelial Growth (µg/mL)
Botrytis cinerea2540
Botrytis fabae7590

Fungal Detoxification of this compound

The differential sensitivity of fungal pathogens to this compound can be attributed to their ability to detoxify this phytoalexin.

Key Observations:

  • Botrytis fabae, a pathogen of the this compound-producing broad bean, is more tolerant to this compound than Botrytis cinerea.

  • B. fabae is known to metabolize this compound into a less toxic compound, this compound epoxide. This detoxification is a key virulence factor.

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Wyerone_Detoxification This compound This compound (Antifungal) Fungal_Enzymes Fungal Detoxifying Enzymes (e.g., Oxidases, Reductases) This compound->Fungal_Enzymes Substrate Wyerone_Metabolite This compound Metabolite (e.g., this compound Epoxide) (Less Toxic) Fungal_Enzymes->Wyerone_Metabolite Metabolizes Fungal_Survival Fungal Survival and Pathogenesis Wyerone_Metabolite->Fungal_Survival Allows

Caption: Fungal detoxification pathway for this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for investigating the proposed mechanisms of action of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Fungal spore suspension (adjusted to 0.4 x 10^4 to 5 x 10^4 spores/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Add 100 µL of the fungal spore suspension to each well containing the this compound dilutions.

  • Include a positive control (fungal suspension without this compound) and a negative control (medium only).

  • Incubate the plates at 25-28°C for 48-72 hours.

  • Determine the MIC as the lowest concentration of this compound that causes complete inhibition of visible growth.

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MIC_Assay_Workflow A Prepare serial dilutions of this compound in a 96-well plate B Add fungal spore suspension to each well A->B C Incubate at 25-28°C for 48-72 hours B->C D Observe for visible growth inhibition C->D E Determine MIC D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol for Assessing Plasma Membrane Integrity using SYTOX Green

Materials:

  • Fungal spore suspension or mycelia

  • This compound solution

  • SYTOX Green nucleic acid stain (e.g., 5 mM solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Incubate the fungal suspension with various concentrations of this compound for a defined period (e.g., 1-4 hours).

  • Add SYTOX Green to a final concentration of 1 µM.

  • Incubate in the dark for 15-30 minutes.

  • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~520 nm) or observe under a fluorescence microscope.

  • An increase in green fluorescence indicates compromised plasma membranes.

Protocol for Measuring Mitochondrial Membrane Potential using JC-1

Materials:

  • Fungal protoplasts or mycelia

  • This compound solution

  • JC-1 dye (e.g., 1 mg/mL in DMSO)

  • PBS

  • Fluorometer or fluorescence microscope with appropriate filters

Procedure:

  • Treat fungal cells with this compound for the desired time.

  • Add JC-1 to a final concentration of 2 µg/mL and incubate for 15-30 minutes at 28°C.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence at both green (~529 nm) and red (~590 nm) emission wavelengths.

  • A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Protocol for Detecting Reactive Oxygen Species (ROS) using DCFDA

Materials:

  • Fungal cells

  • This compound solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) solution (e.g., 10 mM in DMSO)

  • PBS

  • Fluorometer or fluorescence microscope

Procedure:

  • Load the fungal cells with 10 µM DCFDA for 30-60 minutes at 28°C.

  • Wash the cells with PBS to remove excess DCFDA.

  • Treat the cells with this compound.

  • Measure the increase in fluorescence (excitation ~485 nm, emission ~535 nm) over time.

  • An increase in fluorescence corresponds to an increase in intracellular ROS.

Conclusion

This compound is a phytoalexin with promising antifungal properties, particularly against important plant pathogens like Botrytis cinerea. Its mechanism of action is likely multifactorial, involving the disruption of the fungal plasma membrane, induction of mitochondrial dysfunction, and the generation of reactive oxygen species. The ability of some fungi to detoxify this compound is a key determinant of their susceptibility. Further research, particularly in quantifying the antifungal efficacy of this compound and identifying its specific molecular targets, will be crucial for harnessing its full potential in the development of novel antifungal strategies. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

References

An In-depth Technical Guide to the Wyerone Biosynthesis Pathway in Vicia faba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wyerone and its derivatives are furanoacetylenic phytoalexins produced by the broad bean, Vicia faba, in response to biotic and abiotic stress. These compounds exhibit significant antifungal and antibacterial properties, making their biosynthetic pathway a subject of interest for potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from metabolomic, transcriptomic, and biochemical studies. A putative pathway is proposed, and detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulate in plants after exposure to microorganisms or other stressors. In Vicia faba, the major phytoalexins are a group of furanoacetylenic compounds, with this compound being a principal example. The biosynthesis of these defense compounds is a rapid and localized response to infection or elicitor treatment. Understanding the enzymatic steps and regulatory networks governing this compound production is crucial for developing strategies to enhance disease resistance in crops and for the potential biotechnological production of these bioactive molecules.

This compound and its related compounds, including wyerol, this compound acid, dihydrothis compound, and this compound epoxide, are derived from acetate, suggesting a biosynthetic origin from fatty acid or polyketide metabolism. The induction of this compound biosynthesis has been observed in response to various elicitors, including fungal pathogens like Botrytis cinerea and abiotic stressors such as copper chloride (CuCl₂) and UV radiation.

The Putative this compound Biosynthesis Pathway

Based on labeling studies and analysis of related pathways in other plant species, a putative biosynthetic pathway for this compound in Vicia faba is proposed. This pathway initiates from acetyl-CoA and proceeds through a modified fatty acid synthesis and desaturation cascade, followed by cyclization and further modifications to form the characteristic furanoacetylene structure.

Initial Steps: Fatty Acid Synthesis

The biosynthesis is believed to commence with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC) . Subsequently, a fatty acid synthase (FAS) complex would catalyze the iterative condensation of malonyl-CoA units to build a C18 fatty acid chain, likely oleic acid (18:1).

Desaturation and Acetylenation

A series of desaturation steps are hypothesized to introduce double and triple bonds into the fatty acid backbone. This is a critical phase leading to the acetylenic nature of this compound. Key enzymes likely involved are:

  • Fatty Acid Desaturase 2 (FAD2): This enzyme is responsible for converting oleic acid (18:1) to linoleic acid (18:2).

  • Fatty Acid Desaturase 3 (FAD3): This enzyme would further desaturate linoleic acid to α-linolenic acid (18:3).

  • Acetylenase (specialized desaturase): A putative acetylenase would then act on the polyunsaturated fatty acid to introduce a triple bond, a hallmark of this class of compounds. The exact nature of this enzyme in V. faba is yet to be characterized.

Cyclization and Final Modifications

The resulting acetylenic fatty acid is thought to undergo cyclization to form the furan ring. This step is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . Subsequent modifications, such as hydroxylation, epoxidation, and oxidation, would be carried out by other CYP450s and oxidoreductases to produce the various this compound derivatives observed in Vicia faba.

Wyerone_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Oleic acid (18:1) Oleic acid (18:1) Malonyl-CoA->Oleic acid (18:1) Fatty Acid Synthase (FAS) Linoleic acid (18:2) Linoleic acid (18:2) Oleic acid (18:1)->Linoleic acid (18:2) Fatty Acid Desaturase 2 (FAD2) α-Linolenic acid (18:3) α-Linolenic acid (18:3) Linoleic acid (18:2)->α-Linolenic acid (18:3) Fatty Acid Desaturase 3 (FAD3) Acetylenic Fatty Acid Acetylenic Fatty Acid α-Linolenic acid (18:3)->Acetylenic Fatty Acid Putative Acetylenase This compound Precursor This compound Precursor Acetylenic Fatty Acid->this compound Precursor Cytochrome P450 (Cyclization) This compound This compound This compound Precursor->this compound Further modifications This compound Derivatives This compound Derivatives This compound->this compound Derivatives Hydroxylation, Epoxidation, etc.

Figure 1: Putative this compound biosynthesis pathway in Vicia faba.

Quantitative Data on this compound Accumulation

The production of this compound and its derivatives is tightly regulated and induced by various elicitors. Quantitative analysis of these compounds provides insights into the dynamics of the plant's defense response.

ElicitorThis compound Concentration (µg/g fresh weight)Reference
Botrytis cinerea943[1]
UV radiation (254 nm)452[1]
Botrytis allii325[1]
Freezing-thawing288[1]
Mechanical damageVery low concentrations[1]

Table 1: Accumulation of this compound in Vicia faba cotyledons in response to different elicitors.[1]

Experimental Protocols

Induction and Extraction of this compound

Protocol for Elicitor Treatment and Phytoalexin Extraction

  • Plant Material: Use healthy, mature Vicia faba cotyledons.

  • Elicitor Preparation:

    • Fungal Spores: Prepare a spore suspension of Botrytis cinerea (e.g., 10⁵ spores/mL) in sterile distilled water.

    • Abiotic Elicitor: Prepare a 5 mM solution of CuCl₂ in sterile distilled water.

  • Elicitation: Apply droplets of the elicitor solution or spore suspension onto the surface of the cotyledons. For control, use sterile distilled water.

  • Incubation: Incubate the treated cotyledons in a humid chamber at room temperature for 48-72 hours.

  • Extraction:

    • Excise the tissue around the application sites.

    • Homogenize the tissue in methanol (e.g., 10 mL per gram of tissue).

    • Centrifuge the homogenate and collect the supernatant.

    • Repeat the extraction of the pellet with methanol.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

    • Redissolve the residue in a small volume of methanol for analysis.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Vicia_faba_cotyledons Vicia faba cotyledons Application Apply elicitor to cotyledons Vicia_faba_cotyledons->Application Elicitor Elicitor (e.g., Botrytis cinerea) Elicitor->Application Incubation Incubate for 48-72h Application->Incubation Extraction Extract with methanol Incubation->Extraction HPLC_MS Analyze by HPLC-MS Extraction->HPLC_MS Quantification Quantify this compound HPLC_MS->Quantification

Figure 2: General workflow for the induction and analysis of this compound.
Quantification of this compound by HPLC-MS

Protocol for HPLC-MS Analysis

  • Chromatographic System: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), positive and negative modes.

    • Detection: Full scan mode and targeted MS/MS for this compound and its derivatives.

  • Quantification: Use an external standard curve of purified this compound.

Gene Expression Analysis

Transcriptome analysis of Vicia faba under stress conditions has revealed the upregulation of numerous genes potentially involved in the this compound biosynthesis pathway. These include genes encoding enzymes of fatty acid metabolism and cytochrome P450s.

Key Candidate Genes Upregulated under Stress:

  • Acetyl-CoA carboxylase

  • Fatty acid synthase components

  • Fatty acid desaturases (FAD2, FAD3-like)

  • Cytochrome P450 monooxygenases

Further research, including gene silencing (e.g., RNAi) or heterologous expression and characterization of these candidate genes, is required to confirm their role in this compound biosynthesis.

signaling_pathway Elicitor_Perception Elicitor Perception (e.g., Fungal PAMPs) Signal_Transduction Signal Transduction Cascade (ROS, Ca2+, MAPKs) Elicitor_Perception->Signal_Transduction Transcription_Factors Activation of Transcription Factors (e.g., WRKY, MYB) Signal_Transduction->Transcription_Factors Gene_Expression Upregulation of Biosynthetic Genes (ACC, FAS, FADs, CYP450s) Transcription_Factors->Gene_Expression Wyerone_Biosynthesis This compound Biosynthesis Gene_Expression->Wyerone_Biosynthesis

Figure 3: Proposed signaling pathway for the induction of this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Vicia faba is a complex, inducible defense mechanism with significant potential for agricultural and pharmaceutical applications. While the general outline of the pathway is emerging, the specific enzymes, particularly the acetylenase and the cyclizing cytochrome P450, remain to be definitively identified and characterized. Future research should focus on:

  • Functional characterization of candidate genes identified through transcriptome studies.

  • In vitro reconstitution of the pathway using purified recombinant enzymes.

  • Elucidation of the regulatory network controlling the expression of the biosynthetic genes.

A deeper understanding of the this compound biosynthesis pathway will not only provide valuable insights into plant defense mechanisms but may also pave the way for the sustainable production of these valuable bioactive compounds.

References

Wyerone: A Furanocetylenic Phytoalexin in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Wyerone is a furanoacetylenic phytoalexin produced by the broad bean, Vicia faba, as a crucial component of its defense mechanism against pathogenic microorganisms. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic elicitors. This compound, with its characteristic furan ring and acetylenic side chain, exhibits significant antifungal properties, making it a subject of interest for the development of novel antifungal agents and for understanding plant-pathogen interactions at a molecular level. This guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, the signaling pathways that regulate its production, and detailed experimental protocols for its study.

This compound and its Derivatives

This compound is the most prominent among a group of structurally related phytoalexins found in Vicia faba. Other derivatives include this compound acid, this compound epoxide, and wyerol. The chemical structure of this compound is methyl (2E)-3-[5-[(4Z)-hept-4-en-2-ynoyl]-2-furyl]acrylate.[1]

Quantitative Data on this compound Production and Antifungal Activity

The production of this compound is induced in Vicia faba in response to various stress factors. The amount of this compound accumulated can vary depending on the nature of the elicitor.

Elicitor/PathogenPlant TissueThis compound ConcentrationReference
Botrytis cinereaCotyledons943 µg/g fresh weight[2]
Ultraviolet (UV) radiation (254 nm)Cotyledons452 µg/g fresh weight[2]
Botrytis alliiCotyledons325 µg/g fresh weight[2]
Freezing-thawingCotyledons288 µg/g fresh weight[2]

While the antifungal properties of this compound have been established, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values against a wide range of pathogens are not extensively reported in publicly available literature. However, its role as a potent antifungal agent is supported by numerous qualitative and semi-quantitative studies.

Biosynthesis of this compound

This compound belongs to the polyacetylene class of natural products, which are biosynthetically derived from fatty acids. The pathway is believed to originate from acetyl-CoA and involves a series of desaturation and acetylenation reactions.

Wyerone_Biosynthesis Acetyl-CoA Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Fatty Acid Synthase Oleic Acid Oleic Acid Fatty Acid Synthesis->Oleic Acid Linoleic Acid Linoleic Acid Oleic Acid->Linoleic Acid Δ12 Desaturase (FAD2-type) Crepenynic Acid Crepenynic Acid Linoleic Acid->Crepenynic Acid Acetylenase Polyacetylene Intermediates Polyacetylene Intermediates Crepenynic Acid->Polyacetylene Intermediates Further Desaturation & Modification This compound This compound Polyacetylene Intermediates->this compound Cyclization & Esterification

Plant Defense Signaling Pathways Inducing this compound Production

The synthesis of this compound is tightly regulated by the plant's defense signaling network. Elicitors, such as components of fungal cell walls, trigger a signaling cascade that leads to the activation of genes encoding the biosynthetic enzymes for this compound. The phytohormones jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating these defense responses in Vicia faba.

Wyerone_Signaling_Pathway cluster_Elicitor Elicitor Perception cluster_Signaling Signal Transduction cluster_Hormones Phytohormone Signaling cluster_Biosynthesis This compound Biosynthesis Fungal Elicitor Fungal Elicitor Receptor Receptor Fungal Elicitor->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade ROS Burst ROS Burst Receptor->ROS Burst Ca2+ Influx Ca2+ Influx Receptor->Ca2+ Influx JA Biosynthesis JA Biosynthesis MAPK Cascade->JA Biosynthesis SA Biosynthesis SA Biosynthesis MAPK Cascade->SA Biosynthesis JA-responsive TFs JA-responsive TFs JA Biosynthesis->JA-responsive TFs SA-responsive TFs SA-responsive TFs SA Biosynthesis->SA-responsive TFs This compound Biosynthetic Genes This compound Biosynthetic Genes JA-responsive TFs->this compound Biosynthetic Genes SA-responsive TFs->this compound Biosynthetic Genes This compound This compound This compound Biosynthetic Genes->this compound

Experimental Protocols

Extraction and Quantification of this compound from Vicia faba

This protocol is adapted from methodologies used for phytoalexin analysis in legumes.

Materials:

  • Vicia faba tissue (e.g., cotyledons, leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (or ethanol)

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • This compound standard (if available)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extract the powdered tissue with methanol (e.g., 10 mL per gram of tissue) by vortexing or sonicating for 20 minutes.

  • Centrifuge the extract at 10,000 x g for 15 minutes and collect the supernatant.

  • Repeat the extraction of the pellet with methanol and combine the supernatants.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator.

  • Resuspend the dried extract in a small volume of water and partition three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate fractions and evaporate to dryness.

  • For further purification, the residue can be subjected to a solid-phase extraction (SPE) step or a preliminary purification by thin-layer chromatography (TLC).

  • Dissolve the final dried extract in a known volume of methanol for HPLC analysis.

  • Inject the sample onto a C18 HPLC column. A typical mobile phase could be a gradient of acetonitrile and water (both with 0.1% formic acid).

  • Monitor the elution at the UV absorbance maximum of this compound (around 350 nm).

  • Quantify this compound by comparing the peak area to a calibration curve prepared from a this compound standard. If a standard is not available, quantification can be relative.

HPLC_Workflow Plant Tissue Plant Tissue Grinding in Liquid N2 Grinding in Liquid N2 Plant Tissue->Grinding in Liquid N2 Homogenization Methanol Extraction Methanol Extraction Grinding in Liquid N2->Methanol Extraction Solvent Extraction Centrifugation Centrifugation Methanol Extraction->Centrifugation Phase Separation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Rotary Evaporation Rotary Evaporation Supernatant Collection->Rotary Evaporation Concentration Liquid-Liquid Partition Liquid-Liquid Partition Rotary Evaporation->Liquid-Liquid Partition Purification HPLC-UV Analysis HPLC-UV Analysis Liquid-Liquid Partition->HPLC-UV Analysis Quantification

Antifungal Susceptibility Testing of this compound by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and can be adapted for natural products like this compound.[3][4][5][6][7]

Materials:

  • Pure this compound (dissolved in a suitable solvent like DMSO)

  • Fungal isolate to be tested (e.g., Botrytis cinerea, Ascochyta fabae)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., amphotericin B)

  • Negative control (solvent only)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium.

    • Prepare a suspension of fungal spores or conidia in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Plate Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate to achieve a range of final concentrations.

    • Include a positive control (a known antifungal), a negative control (solvent without this compound), and a growth control (inoculum without any compound).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Antifungal_Assay_Workflow Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Standardization Inoculation of Microplate Inoculation of Microplate Inoculum Preparation->Inoculation of Microplate Exposure This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Concentration Gradient Serial Dilution->Inoculation of Microplate Incubation Incubation Inoculation of Microplate->Incubation Growth Period MIC Determination MIC Determination Incubation->MIC Determination Visual/Spectrophotometric

Conclusion

This compound represents a fascinating example of a plant's chemical defense arsenal. Its potent antifungal activity and inducible nature make it a valuable subject for research in plant pathology, natural product chemistry, and drug discovery. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals seeking to explore the multifaceted role of this compound in plant defense and its potential applications. Further research to elucidate the complete biosynthetic pathway, identify specific transcription factors, and quantify its antifungal efficacy against a broader range of pathogens will undoubtedly open new avenues for its utilization in agriculture and medicine.

References

Wyerone: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Abstract

Wyerone, a naturally occurring furanoacetylene, is a phytoalexin primarily found in the broad bean (Vicia faba). Possessing significant antifungal properties, it plays a crucial role in the plant's defense mechanisms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its antifungal mechanism of action. Detailed experimental protocols for its isolation and antifungal activity assessment are provided, alongside a summary of its spectral data. Furthermore, this document elucidates the interaction of this compound with fungal signaling pathways, offering insights for its potential application in agriculture and drug development.

Chemical Structure and Identification

This compound is chemically classified as a heterocyclic fatty acid.[1] Its systematic IUPAC name is methyl (2E)-3-[5-[(4Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoate.[2] The molecule is characterized by a central furan ring substituted with a heptenynoyl side chain and a methyl propenoate group. The stereochemistry of the double bonds in the side chains is crucial for its biological activity.

IdentifierValue
IUPAC Name methyl (2E)-3-[5-[(4Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoate[2]
Chemical Formula C₁₅H₁₄O₄[2]
SMILES CC/C=C\C#CC(=O)C1=CC=C(O1)/C=C/C(=O)OC[2]
InChI Key NQZCQIDFBYCBAU-JHGYFVHDSA-N[2]
CAS Number 20079-30-5[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the development of potential applications.

PropertyValueSource
Molecular Weight 258.27 g/mol [2]
Monoisotopic Mass 258.08920892 Da[2]
Melting Point 63.5-64 °C[3]
Water Solubility 0.02 g/L (predicted)[3]
logP 3.33 (predicted)[3]
Polar Surface Area 56.5 Ų (predicted)[2]
Hydrogen Bond Acceptor Count 4[2]
Hydrogen Bond Donor Count 0[2]
Rotatable Bond Count 6[2]

Biological Activity and Mechanism of Action

This compound is primarily recognized for its role as a phytoalexin, an antimicrobial compound produced by plants in response to pathogen attack.[4] Its principal biological activity is directed against fungal pathogens.

Antifungal Activity

This compound exhibits broad-spectrum antifungal activity. This has been documented against various fungal species, where it inhibits spore germination and mycelial growth.[5] The antifungal efficacy of this compound and related compounds is a subject of ongoing research for potential applications in agriculture as a natural fungicide.

Mechanism of Action: Targeting the Cell Wall Integrity Pathway

The primary mechanism of this compound's antifungal action is believed to be the disruption of the fungal cell wall. This leads to a loss of structural integrity and ultimately, cell death. Evidence suggests that this compound interacts with the Cell Wall Integrity (CWI) signaling pathway , a crucial regulatory network in fungi responsible for maintaining cell wall homeostasis in response to environmental stress.[6][7][8]

The CWI pathway is a highly conserved MAP kinase (MAPK) cascade.[4] Stress signals are perceived by cell surface sensors, which activate a phosphorylation cascade involving a series of protein kinases (MAPKKK, MAPKK, and MAPK).[6] The terminal MAPK, Slt2/Mpk1 in yeast, translocates to the nucleus and activates transcription factors, such as Rlm1, leading to the expression of genes involved in cell wall synthesis and repair.[4][9] It is hypothesized that this compound may either directly inhibit key enzymes in this pathway or generate a cellular stress that overwhelms the CWI response, leading to cell lysis.

CWI_Pathway cluster_membrane Cell Membrane Cell Surface Sensors Cell Surface Sensors MAPKKK MAPKKK Cell Surface Sensors->MAPKKK External Stress (this compound) External Stress (this compound) Cell Wall Cell Wall External Stress (this compound)->Cell Wall Cell Wall->Cell Surface Sensors MAPKK MAPKK MAPKKK->MAPKK MAPK (Slt2/Mpk1) MAPK (Slt2/Mpk1) MAPKK->MAPK (Slt2/Mpk1) Transcription Factors (Rlm1) Transcription Factors (Rlm1) MAPK (Slt2/Mpk1)->Transcription Factors (Rlm1) Gene Expression Gene Expression Transcription Factors (Rlm1)->Gene Expression Cell Wall Synthesis & Repair Cell Wall Synthesis & Repair Gene Expression->Cell Wall Synthesis & Repair Cell Wall Synthesis & Repair->Cell Wall Isolation_Workflow Vicia faba seeds Vicia faba seeds Surface Sterilization Surface Sterilization Vicia faba seeds->Surface Sterilization Ethanol & Detergent Induction Induction Surface Sterilization->Induction Aqueous CuCl2 Incubation Incubation Induction->Incubation Extraction Extraction Incubation->Extraction Ethanol Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Rotary Evaporation Purification Purification Concentration->Purification TLC & HPLC This compound This compound Purification->this compound

References

Wyerone Derivatives: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wyerone and its derivatives are a class of furanoacetylenic phytoalexins, primarily biosynthesized by the broad bean plant, Vicia faba, as a defense mechanism against pathogenic fungi. These polyketide-derived compounds exhibit significant antifungal activity, making them a subject of interest for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their biosynthetic pathway, and detailed methodologies for their extraction, purification, and quantitative analysis. The information is presented to aid researchers in the fields of natural product chemistry, phytopathology, and drug discovery.

Natural Occurrence and Quantitative Data

This compound and its derivatives are predominantly found in the broad bean (Vicia faba)[1][2][3][4]. They are classified as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress. The concentration of these compounds can vary significantly depending on the elicitor and the specific plant tissue.

Several this compound derivatives have been identified in Vicia faba, including this compound, this compound acid, wyerol, dihydrothis compound, and this compound epoxide[2][5]. The accumulation of these derivatives is a key component of the plant's defense response.

Elicitor/Stress ConditionPlant TissueThis compound Concentration (µg/g fresh weight)Reference
Botrytis cinereaCotyledons943[1]
Ultraviolet (UV) radiation (254 nm)Cotyledons452[1]
Botrytis alliiCotyledons325[1]
Freezing-thawingCotyledons288[1]

Table 1: this compound Concentration in Vicia faba Cotyledons in Response to Various Elicitors.

Biosynthesis of this compound Derivatives

The biosynthesis of this compound derivatives originates from the acetate-malonate pathway, a common route for the production of polyketides in plants[1][6]. While the complete enzymatic pathway has not been fully elucidated, it is understood to involve the action of polyketide synthases.

The proposed biosynthetic pathway begins with the condensation of acetyl-CoA and malonyl-CoA to form a poly-β-keto chain. This chain undergoes a series of reductions, dehydrations, and cyclizations to form the characteristic furanoacetylene core structure. The formation of the furan ring is believed to involve a conjugated diyne intermediate.

Further enzymatic modifications, such as oxidation, reduction, and esterification, lead to the various this compound derivatives. For instance, radiolabeling studies have shown that this compound can be converted to this compound epoxide[5].

Wyerone_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Poly-β-keto chain Poly-β-keto chain Acetyl-CoA + Malonyl-CoA->Poly-β-keto chain Polyketide Synthase Furanoacetylene Precursor Furanoacetylene Precursor Poly-β-keto chain->Furanoacetylene Precursor Cyclization/Reduction Polyketide Synthase Polyketide Synthase This compound This compound Furanoacetylene Precursor->this compound Oxidation This compound Derivatives This compound Derivatives This compound->this compound Derivatives Enzymatic Modifications Experimental_Workflow cluster_Extraction Extraction & Purification cluster_Analysis Analysis Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Methanol Extraction Purified Fractions Purified Fractions Crude Extract->Purified Fractions Column Chromatography HPLC HPLC Purified Fractions->HPLC GC-MS GC-MS Purified Fractions->GC-MS Quantitative Data Quantitative Data HPLC->Quantitative Data Structural Information Structural Information GC-MS->Structural Information

References

Wyerone: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Wyerone, a furanocoumarin phytoalexin primarily isolated from broad bean (Vicia faba), has garnered significant interest for its potent antifungal and other biological activities. As research into its therapeutic potential progresses, a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is paramount for the development of effective formulations and analytical methods. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also presents generalized experimental protocols for determining these crucial parameters, based on established methodologies for similar natural products. Furthermore, this document includes visualizations of key experimental workflows to aid researchers in designing and executing their own studies.

Introduction

This compound (C₁₅H₁₄O₄, Molar Mass: 258.27 g/mol ) is a secondary metabolite produced by plants in response to pathogen attack.[1] Its chemical structure, featuring a furan ring, an enone system, and an unsaturated ester, contributes to its biological activity but also influences its solubility and stability. For researchers, scientists, and drug development professionals, understanding these properties is critical for:

  • Formulation Development: Selecting appropriate solvent systems for in vitro and in vivo studies.

  • Analytical Method Development: Establishing reliable methods for quantification and purity assessment.

  • Stability-Indicating Assays: Determining shelf-life and degradation pathways of this compound-containing preparations.

  • Pharmacokinetic Studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide aims to consolidate the available information on this compound's solubility and stability and to provide practical guidance for its experimental determination.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of solvents is not extensively reported in the scientific literature. However, based on its chemical structure and information from extraction protocols, a qualitative solubility profile can be inferred. This compound is a moderately lipophilic molecule. Its related compound, this compound acid, is described as practically insoluble in water.[2]

Table 1: Qualitative and Inferred Solubility of this compound in Common Solvents

SolventSolvent TypeExpected SolubilityRationale/Notes
WaterPolar ProticVery LowThe related this compound acid is practically insoluble.[2]
EthanolPolar ProticSolubleCommonly used for extraction from plant material, indicating good solubility.
MethanolPolar ProticSolubleSimilar to ethanol, expected to be a good solvent.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA common solvent for sparingly soluble compounds in biological assays.
AcetonePolar AproticSolubleOften used in the extraction and chromatography of natural products.
AcetonitrilePolar AproticSolubleFrequently used as a mobile phase component in HPLC analysis of phytoalexins.
ChloroformNonpolarSolubleExpected to be a good solvent due to the lipophilic nature of this compound.
HexaneNonpolarSparingly Soluble to InsolubleThe polarity is likely too low for effective dissolution.

Stability Profile of this compound

Detailed kinetic data on the degradation of this compound under various stress conditions (e.g., pH, temperature, light) is scarce. However, the stability of furan-containing natural products can be influenced by several factors. The furan ring can be susceptible to oxidation and degradation under acidic or high-temperature conditions.[3][4]

Table 2: Predicted Stability of this compound under Different Conditions

ConditionExpected StabilityPotential Degradation Pathways
pH
Acidic (pH < 4)Moderate to LowPotential for furan ring opening and hydrolysis of the ester linkage.
Neutral (pH 6-8)ModerateGenerally more stable, but enzymatic degradation could occur in biological media.
Alkaline (pH > 8)LowEster hydrolysis is likely to be accelerated.
Temperature
Refrigerated (2-8 °C)HighRecommended for storage of solutions to minimize degradation.
Room Temperature (20-25 °C)ModerateDegradation may occur over extended periods.
Elevated (>40 °C)LowThermal degradation is expected, potentially leading to complex mixtures of products.
Light
Protected from LightHighRecommended for storage.
Exposed to UV/Visible LightModerate to LowThe conjugated system in this compound may be susceptible to photodegradation.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of solubility and stability of this compound. These are based on standard pharmaceutical industry practices and methodologies reported for other phytoalexins.[5][6][7][8][9]

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Quantify this compound by HPLC D->E F Calculate solubility E->F

Solubility Determination Workflow
Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating the intact drug from its potential degradation products. Forced degradation studies are performed to generate these degradation products and to assess the stability of the molecule under stress conditions.

Methodology:

  • HPLC Method Development:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution with acetonitrile or methanol and an aqueous buffer (e.g., phosphate or acetate buffer) is a common starting point. The pH of the aqueous phase can be adjusted to optimize peak shape and resolution.

    • Detection: UV detection at one of this compound's absorbance maxima (e.g., in ethanol at 224, 290, and 350 nm).

    • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8][9]

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose a solution of this compound to UV and/or visible light.

    • Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method to monitor the degradation of this compound and the formation of degradation products.

G cluster_0 Forced Degradation Study Workflow A Prepare this compound solution B Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation (H2O2) B->E F Thermal Stress B->F G Photolytic Stress B->G H Analyze samples by stability-indicating HPLC C->H D->H E->H F->H G->H I Identify and quantify degradation products H->I

Forced Degradation Study Workflow

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound's solubility and stability are not defined, the relationship between these properties and its biological activity is crucial. The following diagram illustrates the logical flow from physicochemical properties to biological outcomes.

G cluster_0 Relationship between Physicochemical Properties and Biological Activity A This compound Physicochemical Properties B Solubility in relevant media A->B C Stability under experimental conditions A->C D Bioavailability at target site B->D C->D E Interaction with biological target(s) D->E F Observed Biological/Therapeutic Effect E->F

Physicochemical Properties to Biological Effect

Conclusion

The solubility and stability of this compound are critical parameters that influence its potential as a therapeutic agent. While specific quantitative data is limited, this guide provides a framework for understanding and experimentally determining these properties. The inferred solubility in polar organic solvents like ethanol and DMSO, and its predicted instability under harsh pH and temperature conditions, should be considered in the design of future studies. The provided experimental protocols and workflows offer a starting point for researchers to generate the necessary data to advance the development of this compound-based therapeutics. Further research is warranted to fully characterize the physicochemical properties of this promising natural product.

References

The Role of Wyerone in Plant-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyerone is a furanoacetylenic phytoalexin produced by the broad bean plant, Vicia faba, as a crucial component of its defense mechanism against pathogenic microorganisms. Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stresses. This technical guide provides an in-depth overview of the role of this compound in plant-pathogen interactions, with a focus on its antifungal properties, the signaling pathways governing its production, and the mechanisms by which pathogens counteract its effects. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially exploit this natural defense molecule.

Chemical Structure and Biosynthesis

This compound is a heterocyclic fatty acid with the chemical formula C₁₅H₁₄O₄. Its biosynthesis in Vicia faba is initiated in response to pathogen attack, particularly from fungi such as Botrytis cinerea. While the complete biosynthetic pathway is not fully elucidated, it is understood to be derived from the acetate-malonate pathway.

Antifungal Activity of this compound

This compound exhibits significant antifungal activity against a range of plant pathogens. Its primary mode of action is believed to involve the disruption of fungal cell membrane integrity and the inhibition of key metabolic enzymes. The efficacy of this compound against various fungal species can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 1: Antifungal Activity of this compound and Related Compounds against Botrytis cinerea

CompoundIC50/EC50 (µg/mL)Reference
This compound30[1]
This compound acid100[1]
Wyerol25[1]

Note: Data is compiled from various sources and experimental conditions may vary.

Plant Defense Signaling Pathways Inducing this compound Biosynthesis

The production of this compound in Vicia faba is a tightly regulated process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade involving key plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA).

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is a central regulator of plant defense responses against necrotrophic pathogens and herbivorous insects. Upon pathogen recognition, the biosynthesis of JA is induced. The bioactive form, JA-isoleucine (JA-Ile), binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins, thereby releasing transcription factors (TFs) such as MYC2. These TFs then activate the expression of JA-responsive genes, including those encoding enzymes involved in this compound biosynthesis. Studies have shown that exogenous application of methyl jasmonate (MeJA) can induce the accumulation of this compound in Vicia faba seedlings.[2][3][4]

Salicylic Acid (SA) Signaling Pathway

The SA signaling pathway is predominantly associated with defense against biotrophic and hemi-biotrophic pathogens. Pathogen recognition leads to an increase in SA levels. SA accumulation results in the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of a large set of defense-related genes, including pathogenesis-related (PR) proteins. While the SA pathway is crucial for systemic acquired resistance (SAR), its direct role in regulating this compound biosynthesis is less clear and may involve crosstalk with the JA pathway.[5][6]

Plant_Defense_Signaling cluster_Pathogen Pathogen Attack (e.g., Botrytis cinerea) cluster_PlantCell Plant Cell cluster_JA_Pathway Jasmonic Acid Pathway cluster_SA_Pathway Salicylic Acid Pathway PAMPs/DAMPs PAMPs/DAMPs Receptor Receptor PAMPs/DAMPs->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst Ca_Influx Ca2+ Influx Receptor->Ca_Influx MAPK_Cascade MAPK Cascade Ca_Influx->MAPK_Cascade JA_Biosynthesis JA Biosynthesis MAPK_Cascade->JA_Biosynthesis SA_Biosynthesis SA Biosynthesis MAPK_Cascade->SA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ degradation MYC2 MYC2 JAZ->MYC2 Wyerone_Biosynthesis_Genes This compound Biosynthesis Genes MYC2->Wyerone_Biosynthesis_Genes This compound This compound Wyerone_Biosynthesis_Genes->this compound SA Salicylic Acid SA_Biosynthesis->SA NPR1 NPR1 SA->NPR1 TGA TGA NPR1->TGA PR_Genes PR Gene Expression TGA->PR_Genes Antifungal_Activity Inhibition of Fungal Growth This compound->Antifungal_Activity

Figure 1: Plant defense signaling pathways leading to this compound production.

Pathogen Counter-Defense: Detoxification of this compound

Successful pathogens have evolved mechanisms to overcome the toxic effects of phytoalexins like this compound. Botrytis cinerea, a necrotrophic fungus with a broad host range, is known to detoxify a variety of plant-derived antimicrobial compounds.[2][3][4] The primary detoxification strategies include enzymatic degradation and active efflux of the toxic compound from the fungal cell.

Enzymatic degradation often involves oxidation, reduction, or hydrolysis of the phytoalexin into less toxic metabolites. While the specific enzymes responsible for this compound degradation in B. cinerea are not fully characterized, studies on other phytoalexins suggest the involvement of cytochrome P450 monooxygenases, reductases, and hydrolases.[5][7]

Active efflux is another crucial detoxification mechanism mediated by ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. These membrane-bound proteins actively pump this compound out of the fungal cell, preventing it from reaching its target sites and accumulating to toxic concentrations.

Figure 2: Detoxification mechanisms of this compound by Botrytis cinerea.

Experimental Protocols

Extraction and Quantification of this compound from Vicia faba Leaves

This protocol outlines the extraction and quantification of this compound from Vicia faba leaves using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Vicia faba leaves (fresh or freeze-dried)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Harvest Vicia faba leaves and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a homogenizer.

  • Extraction:

    • To 1 gram of powdered leaf tissue, add 10 mL of 80% methanol.

    • Vortex thoroughly and incubate at 4°C for 24 hours in the dark.

    • Centrifuge the extract at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% methanol and combine the supernatants.

  • Purification (Liquid-Liquid Extraction):

    • Concentrate the methanol extract to the aqueous phase using a rotary evaporator.

    • Partition the aqueous extract three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to dryness under vacuum.

  • HPLC Analysis:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of water (with 0.1% formic acid) and methanol.

    • Monitor the absorbance at 350 nm.

    • Quantify this compound by comparing the peak area to a standard curve prepared with a pure this compound standard.

Experimental_Workflow_Extraction Start Start Sample_Collection Collect Vicia faba leaves Start->Sample_Collection Freezing_Grinding Freeze in Liquid N2 & Grind Sample_Collection->Freezing_Grinding Extraction Extract with 80% Methanol Freezing_Grinding->Extraction Centrifugation1 Centrifuge & Collect Supernatant Extraction->Centrifugation1 Repeat_Extraction Repeat Extraction & Pool Supernatants Centrifugation1->Repeat_Extraction Concentration Concentrate Extract (Rotary Evaporator) Repeat_Extraction->Concentration Partitioning Partition with Ethyl Acetate Concentration->Partitioning Drying_Evaporation Dry & Evaporate Ethyl Acetate Partitioning->Drying_Evaporation Dissolving_Filtering Dissolve in Methanol & Filter Drying_Evaporation->Dissolving_Filtering HPLC_Analysis Analyze by HPLC-UV (350 nm) Dissolving_Filtering->HPLC_Analysis Quantification Quantify using Standard Curve HPLC_Analysis->Quantification End End Quantification->End

Figure 3: Experimental workflow for this compound extraction and quantification.
Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of this compound against Botrytis cinerea.

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Broth (PDB)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Grow B. cinerea on Potato Dextrose Agar (PDA) plates for 7-10 days to allow for sporulation.

    • Harvest conidia by flooding the plate with sterile water containing 0.05% Tween 20 and gently scraping the surface.

    • Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial concentration to 1 x 10⁵ conidia/mL in PDB using a hemocytometer.

  • Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in PDB to achieve a range of desired final concentrations.

    • Include a positive control (inoculum without this compound) and a negative control (PDB without inoculum).

    • Add the prepared B. cinerea inoculum to each well containing the this compound dilutions and the positive control.

  • Incubation and Measurement:

    • Incubate the plates at 20-25°C for 48-72 hours.

    • Determine fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration compared to the positive control.

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥90%).

Conclusion and Future Directions

This compound represents a potent, naturally occurring antifungal compound with a significant role in the defense of Vicia faba against pathogenic fungi. Understanding the intricate interplay between the plant's defense signaling and the pathogen's detoxification mechanisms provides valuable insights for the development of novel and sustainable crop protection strategies. Further research should focus on the complete elucidation of the this compound biosynthetic pathway, the identification of specific pathogen enzymes involved in its degradation, and the exploration of its potential as a lead compound in the development of new antifungal agents. The manipulation of the signaling pathways controlling this compound production in crops could also be a promising avenue for enhancing disease resistance.

References

Wyerone's Mode of Action Against Fungal Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wyerone, a furanocoumarin phytoalexin, exhibits notable antifungal properties. While its precise mechanism of action against the fungal cell wall is an area of ongoing investigation, this technical guide synthesizes the current understanding and provides a framework for future research. This document details the background of this compound's antifungal activity, outlines established experimental protocols to elucidate its effects on fungal cell wall integrity and biosynthesis, and presents hypothetical signaling pathways that may be involved. The provided methodologies and visualizations serve as a comprehensive resource for researchers aiming to investigate the potential of this compound and other phytoalexins as novel antifungal agents targeting the cell wall.

Introduction: The Fungal Cell Wall as an Antifungal Target

The fungal cell wall is a dynamic and essential organelle, providing structural rigidity, protection from osmotic stress, and mediating interactions with the environment.[1][2] Its unique composition, primarily consisting of polysaccharides like chitin and β-glucans, which are absent in humans, makes it an attractive target for antifungal drug development.[3][4] Key enzymes involved in the synthesis of these structural components, such as chitin synthase and β-(1,3)-glucan synthase, are validated targets for several existing antifungal drugs.[5][6]

This compound is a phytoalexin, a low molecular weight antimicrobial compound produced by plants in response to pathogen attack.[7] While its antifungal activity has been recognized, the specific molecular interactions with the fungal cell wall are not yet fully characterized. Some fungi have been observed to detoxify this compound, suggesting a direct interaction and a potential mechanism of resistance.[8][9] This guide explores the potential modes of action of this compound on the fungal cell wall, providing the necessary technical details for researchers to investigate this promising natural compound.

Potential Mechanisms of Action of this compound on the Fungal Cell Wall

Based on the known functions of other antifungal compounds and the general effects of phytoalexins, several hypotheses for this compound's mode of action on the fungal cell wall can be proposed:

  • Direct Inhibition of Cell Wall Synthesis Enzymes: this compound may directly bind to and inhibit the activity of key enzymes such as chitin synthase or β-(1,3)-glucan synthase, thereby disrupting the synthesis of essential cell wall polymers.

  • Interference with Cell Membrane Integrity: Phytoalexins have been shown to disrupt the plasma membrane of fungal cells.[7] Damage to the membrane would disrupt the localization and function of cell wall synthesis enzymes, which are often membrane-bound.

  • Induction of Cell Wall Stress Signaling Pathways: this compound may act as an external stressor, triggering fungal cell wall integrity (CWI) signaling pathways. While these pathways are typically involved in cell wall repair, chronic activation or dysregulation could lead to cell death.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the inhibitory effects of this compound on fungal cell wall synthesis enzymes or its direct impact on the quantities of chitin and β-glucan in the fungal cell wall. The following table is provided as a template for researchers to populate as data becomes available through the execution of the experimental protocols outlined in this guide.

ParameterFungal SpeciesValueReference
This compound MIC Botrytis cinereaData not available
Fusarium oxysporumData not available
Aspergillus fumigatusData not available
Chitin Synthase Inhibition (IC50) Specific enzymeData not available
β-(1,3)-Glucan Synthase Inhibition (IC50) Specific enzymeData not available
Change in Chitin Content (%) Fungal SpeciesData not available
Change in β-Glucan Content (%) Fungal SpeciesData not available

Experimental Protocols

The following protocols are established methods that can be employed to investigate the mode of action of this compound on the fungal cell wall.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., RPMI-1640 for pathogenic fungi)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the growth medium in the 96-well plate.

  • Prepare a standardized fungal inoculum in the growth medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (no this compound) and negative (no inoculum) controls.

  • Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration with no visible growth.[10]

Chitin Synthase Activity Assay

This assay measures the in vitro activity of chitin synthase in the presence of this compound.

Materials:

  • Fungal cell extract containing chitin synthase

  • This compound solution at various concentrations

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), radiolabeled or with a fluorescent tag

  • Assay buffer

  • Method for detecting product formation (e.g., scintillation counting for radiolabeled product, fluorescence measurement)

Procedure:

  • Prepare reaction mixtures containing the assay buffer, fungal cell extract, and different concentrations of this compound.

  • Initiate the reaction by adding the UDP-GlcNAc substrate.

  • Incubate at the optimal temperature for the enzyme.

  • Stop the reaction and separate the chitin product from the unreacted substrate.

  • Quantify the amount of product formed to determine the enzyme activity.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.[11][12]

β-(1,3)-Glucan Synthase Activity Assay

This assay measures the in vitro activity of β-(1,3)-glucan synthase in the presence of this compound.

Materials:

  • Fungal cell membrane preparation containing β-(1,3)-glucan synthase

  • This compound solution at various concentrations

  • Substrate: UDP-glucose (UDP-Glc), radiolabeled or with a fluorescent tag

  • Assay buffer

  • Method for detecting product formation

Procedure:

  • Prepare reaction mixtures containing the assay buffer, membrane preparation, and different concentrations of this compound.

  • Initiate the reaction by adding the UDP-Glc substrate.

  • Incubate at the optimal temperature for the enzyme.

  • Stop the reaction and separate the β-(1,3)-glucan product.

  • Quantify the amount of product formed to determine the enzyme activity.

  • Calculate the percentage of inhibition and the IC50 value.[13][14][15]

Quantification of Fungal Cell Wall Chitin and β-Glucan

This protocol quantifies the chitin and β-glucan content of fungal cells after treatment with this compound.

Materials:

  • Fungal culture treated with a sub-inhibitory concentration of this compound

  • Untreated control culture

  • Reagents for cell wall isolation (e.g., buffer, glass beads for mechanical disruption)

  • Enzymes for specific hydrolysis of chitin (chitinase) and β-glucan (β-glucanase)[16]

  • Method for quantifying the released monosaccharides (N-acetylglucosamine for chitin, glucose for β-glucan), such as high-performance liquid chromatography (HPLC) or colorimetric assays.[17][18][19]

Procedure:

  • Grow fungal cultures in the presence and absence of this compound.

  • Harvest the cells and isolate the cell walls.

  • Treat the isolated cell walls with specific enzymes to hydrolyze chitin and β-glucan.

  • Quantify the amount of released monosaccharides to determine the content of each polysaccharide.

  • Compare the cell wall composition of this compound-treated and untreated cells.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize a hypothetical signaling pathway for this compound-induced cell wall stress and the experimental workflow for its investigation.

Wyerone_Signaling_Pathway This compound This compound CellWall Fungal Cell Wall This compound->CellWall Direct Interaction? (Inhibition of Synthesis) PlasmaMembrane Plasma Membrane This compound->PlasmaMembrane Membrane Disruption? ChitinSynthase Chitin Synthase This compound->ChitinSynthase Direct Inhibition? GlucanSynthase β-1,3-Glucan Synthase This compound->GlucanSynthase Direct Inhibition? SensorProteins Sensor Proteins (e.g., Wsc1, Mid2) CellWall->SensorProteins Cell Wall Stress PlasmaMembrane->SensorProteins Membrane Stress Rho1_GTPase Rho1-GTPase SensorProteins->Rho1_GTPase Activation PKC1 PKC1 Rho1_GTPase->PKC1 Activation MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Mpk1) PKC1->MAPK_Cascade Activation TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/6) MAPK_Cascade->TranscriptionFactors Phosphorylation CellWallRepair Cell Wall Repair Genes (e.g., FKS2, CHS3) TranscriptionFactors->CellWallRepair Gene Expression

Caption: Hypothetical this compound-induced cell wall integrity signaling pathway.

Experimental_Workflow Start Start: Investigate this compound's Mode of Action MIC Determine MIC of this compound (Protocol 4.1) Start->MIC EnzymeAssays In vitro Enzyme Inhibition Assays (Protocols 4.2 & 4.3) MIC->EnzymeAssays Inform concentrations CellWallAnalysis Quantify Cell Wall Composition (Protocol 4.4) MIC->CellWallAnalysis Use sub-inhibitory conc. Transcriptomics Transcriptomic Analysis (RNA-seq) of this compound-treated fungi MIC->Transcriptomics Treat with sub-inhibitory conc. Proteomics Proteomic Analysis (Mass Spec) of this compound-treated fungi MIC->Proteomics Treat with sub-inhibitory conc. PathwayAnalysis Identify Affected Signaling Pathways EnzymeAssays->PathwayAnalysis CellWallAnalysis->PathwayAnalysis Transcriptomics->PathwayAnalysis Proteomics->PathwayAnalysis Conclusion Elucidate this compound's Mode of Action on Fungal Cell Wall PathwayAnalysis->Conclusion

Caption: Experimental workflow for investigating this compound's mode of action.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential antifungal agent with a mode of action targeting the fungal cell wall. While direct evidence of its specific molecular targets within the cell wall biosynthetic machinery is currently limited, the experimental framework provided in this guide offers a clear path forward for researchers. Future studies should focus on generating quantitative data on this compound's inhibitory effects on purified fungal cell wall enzymes and its impact on the cell wall composition of various pathogenic fungi. Furthermore, transcriptomic and proteomic analyses will be invaluable in uncovering the downstream signaling pathways affected by this compound, providing a more complete picture of its antifungal mechanism. Elucidating the precise mode of action of this compound will not only advance our understanding of this natural antifungal compound but also pave the way for the development of novel, targeted therapies to combat the growing threat of fungal infections.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Wyerone from Vicia faba

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Wyerone is a furanoacetylenic phytoalexin produced by the broad bean plant, Vicia faba, in response to microbial attack or abiotic stress.[1] As a key component of the plant's defense mechanism, this compound and its derivatives have demonstrated significant antimicrobial, particularly antifungal, properties.[1][2] This has led to growing interest in their potential applications in agriculture and as lead compounds in drug development. This document provides a detailed protocol for the isolation and purification of this compound from Vicia faba cotyledons, leveraging a chemical elicitor to induce its production. The protocol is based on established methodologies and is intended to provide a reproducible framework for researchers.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the elicitor used to induce its production. The following table summarizes reported yields from different elicitation methods.

ElicitorPlant MaterialThis compound Yield (µg/g fresh weight)Reference
Botrytis cinereaVicia faba cotyledons943[3]
Ultraviolet (UV) radiation (254 nm)Vicia faba cotyledons452[3]
Botrytis alliiVicia faba cotyledons325[3]
Freezing-thawingVicia faba cotyledons288[3]
Copper(II) chloride (CuCl₂) (3 mM)Vicia faba cotyledonsData not explicitly quantified in µg/g, but successfully used for isolation.[1][4]

Experimental Workflow

The following diagram illustrates the key stages of the this compound isolation and purification process.

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification start Vicia faba Seeds sterilization Surface Sterilization start->sterilization imbibition Imbibition sterilization->imbibition elicitation Elicitation with 3 mM CuCl₂ imbibition->elicitation incubation Incubation (5 days in the dark) elicitation->incubation extraction Extraction with Acetone incubation->extraction Proceed to Extraction concentration Concentration (Rotary Evaporation) extraction->concentration tlc Preparative TLC concentration->tlc Proceed to Purification band_scraping Band Scraping (UV visualization) tlc->band_scraping elution Elution from Silica band_scraping->elution hplc Semi-preparative HPLC elution->hplc final_product Purified this compound hplc->final_product

Caption: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Induction of this compound Production in Vicia faba Cotyledons

This protocol describes the induction of this compound biosynthesis using a chemical elicitor, copper(II) chloride (CuCl₂).

Materials:

  • Seeds of Vicia faba

  • Ethanol (95%)

  • Dilute detergent solution

  • Sterile distilled water

  • Copper(II) chloride (CuCl₂)

  • Glass trays

  • Moist tissue paper

  • Aluminum foil

  • Syringe

Procedure:

  • Seed Sterilization: Immerse Vicia faba seeds in 95% ethanol for 10 minutes. Wash the seeds with sterile distilled water, followed by a 5-minute soak in a dilute detergent solution. Finally, rinse thoroughly with sterile distilled water.[1]

  • Imbibition: Soak the sterilized seeds in sterile distilled water for 24 hours to allow for imbibition.

  • Preparation of Cotyledons: Carefully remove the seed coats and separate the cotyledons.

  • Elicitation Setup: Place the cotyledons with the flat side up on moist tissue paper in glass trays.[4]

  • Application of Elicitor: Prepare a 3 mM aqueous solution of CuCl₂. Using a syringe, spot the CuCl₂ solution onto the surface of the cotyledons, ensuring the entire surface remains moist.[1][4]

  • Incubation: Cover the trays with aluminum foil to maintain darkness and incubate at 25°C for 5 days. Periodically check the moisture level and add more CuCl₂ solution if necessary to prevent the cotyledons from drying out.[1]

Extraction of this compound

This protocol details the extraction of this compound and other phytoalexins from the induced cotyledons.

Materials:

  • Induced Vicia faba cotyledons

  • Acetone

  • Homogenizer or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper

Procedure:

  • Homogenization: After the 5-day incubation period, harvest the cotyledons. Homogenize the tissue in acetone.

  • Extraction: Allow the homogenized mixture to stand for a sufficient period to ensure complete extraction of the phytoalexins.

  • Clarification: Centrifuge the mixture to pellet the solid plant material. Decant the acetone supernatant.

  • Re-extraction: Repeat the extraction process with fresh acetone on the plant material pellet to maximize the yield.

  • Pooling and Filtration: Combine the acetone supernatants and filter through filter paper to remove any remaining fine particles.

  • Concentration: Concentrate the acetone extract using a rotary evaporator under reduced pressure to obtain a crude extract.[1]

Purification of this compound

This protocol describes a two-step purification process using Thin Layer Chromatography (TLC) followed by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude this compound extract

  • Silica gel GF254 TLC plates

  • Developing solvent (e.g., hexane-ethyl acetate mixture)

  • UV lamp (254 nm)

  • Scraping tool (e.g., spatula)

  • Elution solvent (e.g., acetone)

  • Semi-preparative HPLC system with a suitable column (e.g., C18)

  • HPLC grade solvents (e.g., methanol and water)

Procedure:

Part A: Preparative Thin Layer Chromatography (TLC)

  • Sample Application: Apply the concentrated crude extract as a band onto a preparative silica gel GF254 TLC plate.

  • Development: Develop the TLC plate in a chamber saturated with an appropriate solvent system (the exact ratio of hexane to ethyl acetate may need to be optimized, but a starting point could be 70:30 v/v).

  • Visualization: After development, air dry the plate and visualize the bands under a UV lamp at 254 nm. This compound and its derivatives typically appear as dark, fluorescent-quenching bands.[1]

  • Scraping: Identify the band corresponding to this compound based on its Rf value and appearance. Carefully scrape the silica from this band into a clean container.[1]

  • Elution: Add a suitable solvent, such as acetone, to the scraped silica to elute the compound. Vortex or sonicate the mixture to ensure efficient elution.

  • Recovery: Filter the mixture to remove the silica gel and collect the eluate. Concentrate the eluate to dryness.

Part B: Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Re-dissolve the partially purified this compound from the TLC step in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol).

  • HPLC Separation: Inject the sample onto a semi-preparative HPLC system. The separation can be achieved using a gradient or isocratic elution with a mobile phase such as methanol and water. The exact conditions (flow rate, gradient profile) will depend on the column and system used and should be optimized for the best resolution.[1]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak, which can be identified using a UV detector (this compound has UV absorbance maxima at approximately 224, 290, and 350 nm).[1]

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Final Product: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Signaling Pathway

The detailed signaling pathway by which this compound exerts its biological effects is not yet fully elucidated. However, as a phytoalexin, its production in Vicia faba is triggered by stress signals, including the presence of pathogens or elicitors like CuCl₂. This induction is part of the plant's broader defense response, which involves a complex signaling cascade that leads to the activation of biosynthetic genes for secondary metabolites like this compound. The workflow for its isolation, as depicted above, follows the logical progression from this initial induction to the final purified compound. Further research is required to map the specific molecular interactions and signaling cascades that this compound modulates in target organisms.

References

Chemical Synthesis of Wyerone and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Wyerone, a phytoalexin with notable antifungal properties, and its structural analogs. The synthesis of the core furanone structure, a key pharmacophore, is also discussed, with quantitative data summarized for comparative analysis of various synthetic methodologies.

Introduction

This compound is a naturally occurring phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Isolated from broad bean (Vicia faba), it exhibits significant antifungal activity, particularly against the grey mould fungus Botrytis. The core chemical structure of this compound is a γ-alkylidenebutenolide, also known as a furanone. The development of efficient and versatile synthetic routes to this compound and its analogs is of great interest for structure-activity relationship (SAR) studies and the development of novel antifungal agents. This document outlines key synthetic strategies and provides detailed experimental protocols for the preparation of these compounds.

Comparative Analysis of Furanone Synthesis Methods

The furanone ring is the central structural motif of this compound and its analogs. Several synthetic methods have been developed for the construction of this heterocyclic system. A summary of key quantitative data for representative furanone synthesis methods is presented in Table 1, allowing for a comparative assessment of their efficiency and applicability.

Table 1: Comparison of Selected Furanone Synthesis Methods

Synthesis MethodKey ReactantsCatalyst/ReagentSolventReaction TimeYield (%)Reference
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundAcid catalyst (e.g., H₂SO₄)VariesHoursModerate to High[General Method]
Feist-Benary Furan Synthesis α-Halo ketone and β-dicarbonyl compoundBase catalyst (e.g., pyridine, ammonia)VariesHoursModerate[General Method]
Intramolecular Cyclization of Sulfonium Salts (4-Aryl-2,4-dioxobutyl)methylphenylsulfonium saltBase (e.g., K₂CO₃)Acetonitrile< 10 minExcellent[General Method]
Tandem Cross-Coupling/Oxa-Michael Addition/Dehydrogenation Vinyl carboxylic acid and electron-deficient alkeneRhodium catalystToluene12 hGood to Excellent[General Method]
Vinylogous Aldol Reaction Butenolide and aldehydeBase (e.g., LDA)THFMinutes to HoursGood[General Method]

Synthesis of this compound: A Detailed Protocol

The total synthesis of this compound was notably achieved by Knight and Pattenden. The key strategy involves the generation of a dianion from 3-(2-furyl)acrylic acid, which then reacts with a suitable electrophile to construct the characteristic side chain.

Logical Workflow for this compound Synthesis

G A Preparation of 3-(2-Furyl)acrylic Acid B Generation of the Dianion A->B LDA, THF, low temp. D Condensation of Dianion and Aldehyde B->D C Synthesis of the Hept-4-en-2-ynal Side Chain C->D Electrophilic addition E Esterification D->E CH2N2 or other esterification agent F Oxidation E->F Oxidizing agent (e.g., MnO2) G This compound F->G

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-(2-Furyl)acrylic Acid

This procedure is adapted from a standard organic synthesis protocol.

Materials:

  • Furfural (freshly distilled)

  • Malonic acid

  • Pyridine

  • Hydrochloric acid (1:1)

  • Ethanol

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine freshly distilled furfural (2 moles), malonic acid (2 moles), and pyridine (1.2 moles).

  • Heat the mixture on a boiling water bath for 2 hours.

  • After cooling, dilute the reaction mixture with 200 mL of water.

  • Dissolve the resulting acid by adding concentrated aqueous ammonia.

  • Filter the solution and wash the filter paper with three 80-mL portions of water.

  • Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid with stirring.

  • Cool the mixture in an ice bath for at least 1 hour to allow for complete precipitation.

  • Filter the solid, wash with four 100-mL portions of water, and dry to yield 3-(2-furyl)acrylic acid.

  • Recrystallize from dilute ethanol for a purer product.

Part 2: Synthesis of this compound (Knight and Pattenden Method)

This section outlines the key steps of the this compound synthesis.

Materials:

  • 3-(2-Furyl)acrylic acid

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • (Z)-Hept-4-en-2-ynal

  • Diazomethane (or other suitable esterifying agent)

  • Manganese dioxide (MnO₂)

Procedure:

  • Dianion Generation: Dissolve 3-(2-furyl)acrylic acid in anhydrous THF under an inert atmosphere and cool to a low temperature (typically -78 °C). Add a solution of LDA (2 equivalents) dropwise to generate the lithium 3-(5-lithio-2-furyl)acrylate dianion.

  • Condensation: To the dianion solution, add a solution of (Z)-hept-4-en-2-ynal in THF. Allow the reaction to proceed at low temperature until completion.

  • Esterification: Quench the reaction and esterify the resulting carboxylic acid. This can be achieved by treatment with an ethereal solution of diazomethane or other suitable esterification methods.

  • Oxidation: The secondary alcohol formed during the condensation step is then oxidized to the corresponding ketone. This is typically accomplished by stirring the intermediate with activated manganese dioxide in a suitable solvent like chloroform or dichloromethane at room temperature.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel.

Antifungal Mechanism of Action of this compound (Hypothesized Signaling Pathway)

This compound, as a phytoalexin, is believed to exert its antifungal activity through the disruption of fungal cell membrane integrity and the induction of cellular stress. While the precise signaling pathway in Botrytis fabae has not been fully elucidated, a plausible mechanism involves the inhibition of key cellular processes, leading to fungal cell death. The following diagram illustrates a hypothesized signaling pathway for this compound's antifungal action, based on the known effects of other phytoalexins and furanones on fungal pathogens.

G cluster_fungal_cell Fungal Cell (e.g., Botrytis fabae) This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Ergosterol Ergosterol Biosynthesis Inhibition This compound->Ergosterol CW_Synth Cell Wall Synthesis Inhibition This compound->CW_Synth ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Apoptosis Apoptosis/Cell Death Membrane->Apoptosis Ergosterol->Membrane Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis CW_Synth->Apoptosis

Caption: Hypothesized antifungal mechanism of this compound.

Pathway Description: this compound is proposed to initially interact with the fungal cell membrane, leading to its disruption. This can be a direct effect or a consequence of inhibiting ergosterol biosynthesis, a critical component of the fungal membrane. The compromised membrane integrity leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent mitochondrial dysfunction. Concurrently, this compound may also interfere with cell wall synthesis. The culmination of these cellular insults triggers apoptotic pathways, ultimately leading to fungal cell death.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved by modifying the structure of the starting materials. For instance, analogs with different side chains can be prepared by using different aldehydes in the condensation step with the 3-(2-furyl)acrylic acid dianion. Modifications to the furan ring can be explored by starting with substituted furfural derivatives. These synthetic variations are crucial for SAR studies to optimize the antifungal potency and selectivity of this class of compounds.

Conclusion

The synthetic routes outlined in this document provide a robust framework for the laboratory-scale preparation of this compound and its analogs. The comparative data on furanone synthesis can guide researchers in selecting the most appropriate method based on available starting materials and desired substitution patterns. The detailed protocol for this compound synthesis offers a step-by-step guide for its preparation. Further investigation into the precise molecular targets and signaling pathways affected by this compound will be instrumental in the development of the next generation of furanone-based antifungal agents.

Application Notes: Quantification of Wyerone in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wyerone is a furanoacetylenic phytoalexin produced by the broad bean plant, Vicia faba, primarily in response to microbial attack or abiotic stress. As a key component of the plant's defense mechanism, this compound and its derivatives exhibit significant antifungal and antibacterial properties, making them compounds of interest for agricultural and pharmaceutical research. Accurate quantification of this compound in plant extracts is essential for studying its biosynthesis, biological activity, and potential applications. This document provides a detailed protocol for the extraction and quantification of this compound from Vicia faba tissues using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated in plants after exposure to biotic or abiotic elicitors.[1] this compound, a prominent phytoalexin from Vicia faba, belongs to the furanoacetylene class of secondary metabolites.[2] Its production is a defense response to pathogen infection, notably by fungi such as Botrytis cinerea, and can also be induced by physical stressors like UV radiation or freezing.[3] The concentration of this compound in plant tissues is directly correlated with the plant's defense activation state. Therefore, a reliable and validated analytical method is crucial for its quantification.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of phytoalexins like this compound due to its high resolution, sensitivity, and reproducibility, allowing for the separation and quantification of specific compounds within a complex plant matrix.[1] This application note details a reverse-phase HPLC (RP-HPLC) method for this purpose.

Experimental Protocols

Protocol 1: Extraction of this compound from Vicia faba Tissue

This protocol is adapted from methodologies used for phytoalexin extraction from broad bean cotyledons.[3]

Materials and Reagents:

  • Vicia faba tissue (e.g., cotyledons, leaves)

  • Methanol (HPLC grade)

  • Deionized Water

  • Centrifuge and centrifuge tubes

  • Polytron homogenizer or mortar and pestle

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Harvest 1-2 g (fresh weight) of elicitor-treated or control Vicia faba tissue.

  • Immediately homogenize the tissue in 10 mL of 100% methanol using a Polytron blender or by grinding thoroughly with a mortar and pestle until a fine suspension is achieved.[3]

  • Centrifuge the homogenate at 4,000 x g for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Re-extract the remaining pellet with an additional 5 mL of 100% methanol, vortex thoroughly, and centrifuge again under the same conditions.[3]

  • Combine the supernatants from both extractions.

  • Evaporate the combined methanolic extract to dryness using a rotary evaporator at a temperature not exceeding 30-40°C.

  • Re-dissolve the dried extract in a known volume (e.g., 2 mL) of methanol.

  • Filter the re-dissolved extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC Quantification of this compound

This protocol outlines a representative RP-HPLC method for the quantification of this compound. Method validation (see Section 4) is required for ensuring data accuracy and reliability.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Deionized water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Program 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B (re-equilibration).
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature 30°C.
Detection Wavelength 345 nm. Note: The optimal wavelength should be determined by analyzing a this compound standard with a PDA detector. The structurally similar this compound epoxide has a λmax at 350 nm.[2] this compound's conjugated system of a furan ring, enone, and enoate ester suggests a strong absorbance in this region.
Reference Standard Purified this compound standard of known concentration.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Calibration Curve: Inject the calibration standards into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. Determine the linearity (R² value) of the curve, which should be ≥ 0.999.

  • Sample Analysis: Inject the filtered plant extracts (from Protocol 2.1) into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard. Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration should be expressed as µg of this compound per gram of fresh weight (µg/g FW) of the original plant tissue.

Data Presentation

The accumulation of this compound is highly dependent on the type of stressor applied to the plant tissue. The following table summarizes quantitative data derived from studies on Vicia faba cotyledons.

Elicitor / Stress ConditionThis compound Concentration (µg/g Fresh Weight)Reference
Botrytis cinerea (Fungus)943[3]
UV Radiation (254 nm)452[3]
Freezing-Thawing288[3]
Mechanical Damage (Control)Low / Trace Amounts[3]

Method Validation Overview

For routine analysis and to ensure the reliability of results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other metabolites, matrix components). This is confirmed by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments, where a known amount of this compound standard is added to a sample matrix and the recovery percentage is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to the final quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Vicia faba Tissue (Control / Elicited) B 2. Homogenization in 100% Methanol A->B C 3. Centrifugation (4,000 x g) B->C D 4. Supernatant Collection & Re-extraction C->D E 5. Solvent Evaporation D->E F 6. Re-dissolve & Filter (0.45 µm) E->F G 7. HPLC Injection F->G H 8. Chromatographic Separation (C18 Column) G->H I 9. UV Detection (345 nm) H->I J 10. Data Acquisition I->J K 11. Peak Identification (vs. Standard) J->K L 12. Peak Integration K->L M 13. Quantification (via Calibration Curve) L->M N 14. Final Result (µg/g FW) M->N

Workflow for this compound Quantification.
This compound Biosynthesis Pathway

This compound is a derivative of fatty acid metabolism. Its biosynthesis originates from polyunsaturated fatty acids which are converted into polyacetylenes, key precursors for furanoacetylenic phytoalexins.

G A Polyunsaturated Fatty Acids (e.g., Linoleic Acid) B Lipoxygenase Pathway & Other Enzymes A->B Enzymatic Conversion C Polyacetylenes B->C D Cyclization & Further Modifications (Oxidation, Esterification) C->D E This compound D->E Biosynthesis

Simplified this compound Biosynthesis Pathway.

References

Application Notes and Protocols for Antifungal Susceptibility Assays with Wyerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyerone, a phytoalexin produced by broad beans (Vicia faba), has demonstrated notable antifungal properties, positioning it as a compound of interest in the development of novel antifungal agents. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, and their study offers promising avenues for discovering new therapeutic leads.[1] These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of fungal pathogens to this compound using the broth microdilution method. This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antimicrobial agent.[2][3][4][5]

The protocols outlined below are adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), providing a robust framework for assessing the antifungal potential of this compound.[3][6][7] Adherence to these standardized methods is crucial for generating reproducible and comparable data, which is essential for the evaluation of new drug candidates.

Data Presentation: Antifungal Activity of this compound

Quantitative data from antifungal susceptibility testing of this compound should be meticulously recorded to allow for clear interpretation and comparison. The following table provides a template for summarizing experimental findings. Researchers should populate this table with their own experimental data.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)This compound MFC (µg/mL)Positive Control MIC (µg/mL) [e.g., Fluconazole]
Candida albicansATCC 90028Data to be generatedData to be generatedData to be generated
Aspergillus fumigatusATCC 204305Data to be generatedData to be generatedData to be generated
Cryptococcus neoformansATCC 208821Data to be generatedData to be generatedData to be generated
Trichophyton rubrumClinical IsolateData to be generatedData to be generatedData to be generated
(Other relevant species)Data to be generatedData to be generatedData to be generated

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial inoculum.

Experimental Protocols

Materials and Reagents
  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile saline (0.85% NaCl)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile, 96-well, U-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (quality control strains and clinical isolates)

  • Sterile pipettes and tips

  • Incubator

Preparation of this compound Stock Solution

Due to the hydrophobic nature of many natural products, a suitable solvent is required to prepare a stock solution. DMSO is a commonly used solvent for this purpose.

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the this compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.

Inoculum Preparation

The preparation of a standardized fungal inoculum is a critical step to ensure the reproducibility of the assay.[4]

For Yeasts (e.g., Candida spp., Cryptococcus spp.):

  • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours to obtain fresh, viable colonies.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[9]

For Molds (e.g., Aspergillus spp., Trichophyton spp.):

  • Grow the mold on a PDA plate at 28-35°C until sporulation is evident.

  • Harvest the conidia by gently flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.[9]

Broth Microdilution Assay Protocol

This protocol is based on the CLSI M27 (for yeasts) and M38 (for molds) guidelines.[10]

  • Plate Setup:

    • Dispense 100 µL of RPMI-1640 broth into wells 2 through 11 of a 96-well microtiter plate.

    • Well 1 will contain the highest concentration of this compound.

    • Well 11 will serve as the growth control (inoculum without this compound).

    • Well 12 will serve as the sterility control (medium only).

  • Serial Dilution of this compound:

    • Add 200 µL of the this compound working solution (e.g., at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.

    • Continue this serial dilution process from well 2 to well 10.

    • After mixing the contents of well 10, discard 100 µL. This will result in wells 1-10 containing 100 µL of varying concentrations of this compound.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This will bring the final volume in these wells to 200 µL and dilute the this compound concentrations to the final desired test range.

  • Incubation:

    • Seal the plate or cover it with a lid to prevent evaporation.

    • Incubate the plate at 35°C for 24-48 hours. The incubation time may need to be adjusted depending on the growth rate of the specific fungal species.

Determination of Minimum Inhibitory Concentration (MIC)
  • Following incubation, examine the microtiter plate for visible growth. A viewing mirror can aid in this assessment.

  • The MIC is defined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control in well 11. For yeasts, this is often a prominent decrease in turbidity (e.g., ≥50% inhibition). For molds, it is often the complete inhibition of visible growth.[2]

Determination of Minimum Fungicidal Concentration (MFC)
  • After determining the MIC, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., from the MIC well and all wells with higher concentrations).

  • Spot-plate these aliquots onto fresh SDA or PDA plates.

  • Incubate the plates at 35°C for 24-48 hours, or until growth is visible in control spots.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates, corresponding to a ≥99.9% reduction in the initial inoculum.

Mandatory Visualizations

Experimental Workflow

Antifungal_Susceptibility_Workflow Experimental Workflow for Antifungal Susceptibility Assay with this compound cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis cluster_results Results prep_this compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound prep_this compound->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation read_mic Determine MIC (Visual Inspection) incubation->read_mic determine_mfc Determine MFC (Subculturing) read_mic->determine_mfc report Report MIC and MFC Values determine_mfc->report

Caption: Workflow for this compound antifungal susceptibility testing.

Potential Fungal Targets

Antifungal_Targets Potential Cellular Targets for Antifungal Agents cluster_cell Fungal Cell This compound This compound (Phytoalexin) cell_wall Cell Wall Integrity (β-glucan, Chitin synthesis) This compound->cell_wall cell_membrane Cell Membrane Permeability (Ergosterol synthesis/function) This compound->cell_membrane protein_synthesis Protein Synthesis (Ribosomes) This compound->protein_synthesis nucleic_acid Nucleic Acid Synthesis (DNA/RNA replication) This compound->nucleic_acid mitochondria Mitochondrial Function (Respiration) This compound->mitochondria

Caption: General cellular targets of antifungal compounds.

References

Application of Wyerone in Agricultural Fungicides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyerone is a naturally occurring phytoalexin, a furanocoumarin, produced by the faba bean (Vicia faba) as a defense mechanism against pathogenic fungi.[1] As a plant-derived antifungal compound, this compound presents a promising avenue for the development of novel, potentially more sustainable agricultural fungicides. This document provides a comprehensive overview of this compound's application, including its known antifungal activity, proposed mechanism of action, and detailed protocols for its evaluation.

Application Notes

1. Background and Spectrum of Activity:

This compound is a key component of the faba bean's induced defense response, accumulating at sites of fungal infection.[2] Its primary known targets in an agricultural context are the fungal pathogens responsible for diseases in faba beans, most notably Botrytis fabae, the causal agent of chocolate spot disease.[3][4] While its activity against a broader range of agricultural fungal pathogens is not extensively documented in the available literature, its classification as a phytoalexin suggests potential efficacy against other fungi that attempt to colonize susceptible plants.

2. Mechanism of Action:

The precise mechanism of action for this compound is not fully elucidated; however, evidence suggests that as an acetylenic natural product, it may interfere with fatty acid homeostasis in fungal cells.[2][5] This disruption can lead to compromised cell membrane integrity and function, ultimately inhibiting fungal growth.

Proposed Mechanism of Action:

This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters FattyAcidSynthesis Fatty Acid Synthesis/Metabolism This compound->FattyAcidSynthesis Inhibits FungalCell->FattyAcidSynthesis Membrane Cell Membrane Integrity FattyAcidSynthesis->Membrane Maintains GrowthInhibition Fungal Growth Inhibition FattyAcidSynthesis->GrowthInhibition Disruption leads to Membrane->GrowthInhibition Disruption leads to This compound This compound Acid (Antifungal) Botrytis Botrytis fabae This compound->Botrytis DetoxifiedProduct Reduced this compound Product (Less Antifungal) This compound->DetoxifiedProduct Metabolized to Metabolism Metabolic Enzymes Botrytis->Metabolism Metabolism->DetoxifiedProduct Converts cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis WyeroneStock Prepare this compound Stock Solution PDAMedia Prepare PDA Medium with this compound Concentrations WyeroneStock->PDAMedia Inoculation Inoculate PDA Plates PDAMedia->Inoculation FungalCulture Prepare Fungal Inoculum FungalCulture->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Percent Inhibition & ED50 Measurement->Calculation cluster_setup Trial Setup cluster_application Treatment Application cluster_assessment Disease and Yield Assessment cluster_analysis Data Analysis PlotDesign Randomized Complete Block Design Planting Plant Susceptible Faba Bean Cultivar PlotDesign->Planting Formulation Prepare this compound Formulation Spraying Apply Treatments at Pre-defined Growth Stages Formulation->Spraying DiseaseScoring Regularly Score Disease Severity Spraying->DiseaseScoring YieldMeasurement Measure Yield Parameters at Harvest DiseaseScoring->YieldMeasurement StatisticalAnalysis Analyze Disease and Yield Data YieldMeasurement->StatisticalAnalysis

References

Wyerone as a Lead Compound in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyerone, a furanocoumarin phytoalexin primarily isolated from the broad bean (Vicia faba), has garnered interest as a potential lead compound in drug discovery. As a natural product involved in plant defense mechanisms, this compound and its derivatives, such as this compound acid and this compound epoxide, exhibit a range of biological activities. These include antifungal, anti-inflammatory, and anticancer properties. This document provides a detailed overview of these activities, supported by quantitative data where available, and presents experimental protocols for the evaluation of this compound and its analogs as potential therapeutic agents.

Chemical Structure

This compound and its related derivatives are characterized by a furanocoumarin core.

  • This compound : C₁₅H₁₄O₄[1]

  • This compound Acid : C₁₄H₁₂O₄[2]

  • This compound Epoxide : A derivative of this compound where an epoxide ring is present on the side chain.

Antifungal Activity

This compound and this compound acid are known to be key components of the Vicia faba's defense response against fungal pathogens, particularly species of Botrytis.

Mechanism of Action: The precise mechanism of antifungal action is not fully elucidated but is believed to involve the disruption of fungal cell membrane integrity and metabolism. Some fungal pathogens, such as Botrytis fabae, have been shown to metabolize this compound acid into less toxic compounds, indicating a mechanism of resistance.

Quantitative Data: Antifungal Activity

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound Acid Botrytis fabae-Pathogen is known to be less sensitive and can detoxify the compound.[3]
This compound Derivatives Botrytis cinereaED50 values reported for inhibition of spore germination.[4]
Illustrative Data for other Antifungals
Amphotericin BCandida albicans0.5 - 1[5]
FluconazoleCandida albicans0.25[5]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standard CLSI (Clinical and Laboratory Standards Institute) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound or its derivatives against a panel of fungal pathogens.

Materials:

  • This compound or this compound derivative

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Botrytis cinerea)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water and saline

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Drug Dilution: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation:

    • For yeasts, culture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • For filamentous fungi, culture the isolate on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest spores and prepare a suspension in sterile saline with 0.05% Tween 20. Adjust the spore concentration to approximately 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control. This can be determined visually or by measuring the optical density at 530 nm.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock dilutions Serial Dilutions in Plate stock->dilutions inoculate Inoculate Plate dilutions->inoculate inoculum Prepare Fungal Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Anti-inflammatory Activity

Furanocoumarins, the class of compounds to which this compound belongs, have been reported to possess anti-inflammatory properties. This is often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Plausible Mechanism of Action: While the direct effects of this compound on inflammatory pathways are not extensively studied, related furanocoumarins have been shown to inhibit the production of nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Quantitative Data: Anti-inflammatory Activity

CompoundAssayIC₅₀ (µM)Reference
Illustrative Data for Furanocoumarins
ImperatorinNO Production Inhibition (LPS-stimulated RAW 264.7 cells)~20-50[4][6]
BergaptenNO Production Inhibition (LPS-stimulated RAW 264.7 cells)~30-60[4]
PhellopterinNO Production Inhibition (IL-1β-stimulated hepatocytes)Significant inhibition at 10 µM[6][7]
Hypolaetin (aglycone flavonoid)5-Lipoxygenase Inhibition4.5[8]
Hypolaetin (aglycone flavonoid)Cyclooxygenase Inhibition70[8]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To determine the IC₅₀ value of this compound for the inhibition of NO production.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for nitrite determination)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no this compound) and a negative control (no LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Cytotoxicity Assay (MTT):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This will determine if the observed reduction in NO is due to an anti-inflammatory effect or simply due to cytotoxicity.

NF-κB Signaling Pathway (Hypothetical Inhibition by this compound)

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound (Hypothetical) This compound->IKK Inhibits? This compound->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription COX2_mRNA COX-2 mRNA DNA->COX2_mRNA

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Anticancer Activity

Several furanocoumarins have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines. While specific data for this compound is limited, its structural similarity to other bioactive furanocoumarins suggests it may possess similar anticancer potential.

Plausible Mechanism of Action: The anticancer effects of related compounds are often attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK pathway.

Quantitative Data: Anticancer Activity

There is a lack of specific IC₅₀ values for this compound against cancer cell lines in the readily available literature. The following table provides illustrative data for other furanocoumarins.

CompoundCell LineIC₅₀ (µM)Reference
Illustrative Data for Furanocoumarins
BergamottinHuman chronic myelogenous leukemia (KBM-5)Potentiates apoptosis[9]
ImperatorinHuman leukemia (HL-60)~10-20[10]
XanthotoxinHuman breast cancer (MCF-7)~25-50

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines.

Objective: To determine the IC₅₀ value of this compound against one or more cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 to 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

MAPK Signaling Pathway (Hypothetical Modulation by this compound)

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates This compound This compound (Hypothetical) This compound->Raf Inhibits? This compound->MEK Inhibits? TF Transcription Factors ERK_nuc->TF Activates Genes Target Genes (Proliferation, Survival) TF->Genes Transcription

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound, as a naturally occurring phytoalexin, presents an interesting scaffold for the development of new therapeutic agents. Its known antifungal properties, coupled with the potential for anti-inflammatory and anticancer activities suggested by its chemical class, make it a valuable lead compound for further investigation. The protocols outlined in this document provide a framework for the systematic evaluation of this compound and its synthetic derivatives. Further research is warranted to elucidate its precise mechanisms of action and to generate comprehensive quantitative data on its biological effects, which will be crucial for its journey in the drug discovery pipeline.

References

Application Notes and Protocols for the Extraction of Wyerone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Wyerone is a furanoacetylene phytoalexin produced by the broad bean plant (Vicia faba) in response to stress, such as fungal infection or exposure to abiotic elicitors. As a polyketide, it is biosynthesized from acetate units, following a pathway analogous to fatty acid synthesis. This compound and its derivatives have garnered interest for their potential biological activities. This document provides a standard operating procedure for the extraction, purification, and quantification of this compound from Vicia faba.

Experimental Protocols

Induction of this compound Production (Optional, for Enhanced Yield)

To increase the yield of this compound, its production can be induced in Vicia faba cotyledons prior to extraction.

Materials:

  • Fresh Vicia faba (broad bean) pods

  • Sterile distilled water

  • Solution of a biotic or abiotic elicitor (e.g., Botrytis cinerea spore suspension, or a solution of copper chloride (CuCl₂))

  • Sterile petri dishes

  • Sterile filter paper

Protocol:

  • Surface sterilize the broad bean pods by rinsing with sterile distilled water.

  • Aseptically remove the cotyledons and place them on sterile filter paper moistened with sterile distilled water in petri dishes.

  • Apply the chosen elicitor to the surface of the cotyledons. For example, treat with a 3 mM aqueous solution of CuCl₂.

  • Incubate the treated cotyledons in the dark at room temperature for 48-72 hours to allow for the accumulation of this compound.

Extraction of this compound

This protocol describes a multi-step solvent extraction procedure to isolate this compound from Vicia faba beans or induced cotyledons.

Materials:

  • Vicia faba beans or induced cotyledons

  • Distilled water

  • n-Hexane

  • Ethanol (95% or absolute)

  • Homogenizer or blender

  • Soxhlet extractor (optional)

  • Rotary evaporator

  • Centrifuge

  • Filter paper

Protocol:

  • Aqueous Extraction:

    • Soak the Vicia faba beans in distilled water overnight.

    • Homogenize the soaked beans or induced cotyledons with a minimal amount of distilled water.

    • Boil the homogenate in a water bath to reduce the volume and concentrate the aqueous extract.

    • Filter the mixture to remove solid plant material.

    • Lyophilize (freeze-dry) the filtrate to obtain a powder.[1]

  • Defatting with Hexane:

    • Extract the lyophilized powder with n-hexane to remove lipids and oils. This can be performed using a Soxhlet extractor for approximately 8 hours.[1]

    • Discard the hexane fraction. The remaining powder is the oil-free starting material for this compound extraction.

  • Ethanolic Extraction:

    • To the oil-free powder, add ethanol. A suggested solvent-to-sample ratio is 4:1 (v/w), for example, 200 mL of ethanol for 50 g of powder.[1]

    • Reflux the mixture for 8 hours.[1]

    • After refluxing, filter the mixture to separate the ethanolic extract from the solid residue.

    • Concentrate the ethanolic extract using a rotary evaporator.

Purification of this compound

The crude ethanolic extract can be further purified using chromatographic techniques.

a) Thin-Layer Chromatography (TLC) for Analysis and Method Development

Materials:

  • Silica gel TLC plates (e.g., Silica gel GF254)

  • Developing solvent (mobile phase): A common system is a mixture of hexane and ethyl acetate. The exact ratio may need to be optimized.

  • UV lamp for visualization.

Protocol:

  • Dissolve a small amount of the crude extract in ethanol.

  • Spot the dissolved extract onto a silica gel TLC plate.

  • Develop the plate in a chamber saturated with the developing solvent.

  • Visualize the separated compounds under a UV lamp. This compound and its derivatives will appear as dark spots.

b) Column Chromatography for Preparative Purification

Materials:

  • Glass column

  • Silica gel (for packing the column)

  • Elution solvent (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

Protocol:

  • Prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., hexane).

  • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Load the concentrated crude extract onto the top of the silica gel bed.

  • Elute the column with a solvent gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

  • Collect fractions and monitor the separation using TLC to identify the fractions containing this compound.

  • Combine the pure fractions containing this compound and evaporate the solvent.

c) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be employed.

Materials:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • A suitable preparative column (e.g., C18)

  • Mobile phase (e.g., a mixture of methanol and water, or acetonitrile and water, possibly with a modifier like formic acid).

Protocol:

  • Dissolve the partially purified this compound fraction in the mobile phase.

  • Inject the sample into the preparative HPLC system.

  • Elute with an optimized mobile phase gradient.

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent to obtain pure this compound.

Quantification of this compound by HPLC

Materials:

  • Analytical HPLC system with a UV-Vis detector

  • Analytical C18 column

  • Mobile phase (as optimized for separation)

  • This compound standard of known concentration

Protocol:

  • Prepare a calibration curve using the this compound standard at various concentrations.

  • Dissolve the purified this compound sample in the mobile phase to a known concentration.

  • Inject the sample into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Data Presentation

Table 1: Quantitative Data on this compound Induction and Extraction

ParameterValueReference
Induction of this compound
ElicitorBotrytis cinerea[2]
This compound Yield (post-induction)943 µg/g fresh weight[2]
Ethanolic Extraction
Solvent-to-Sample Ratio4:1 (v/w)[1]
Extraction Time (Reflux)8 hours[1]
General Phytoalexin Extraction
Solvent80% Ethanol
Extraction TechniqueStirring
Total Extract Yield7.69% (of dry matter)

Visualizations

Experimental Workflow

Extraction_Workflow cluster_induction Induction (Optional) cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Induction Vicia faba Cotyledons + Elicitor (e.g., Botrytis cinerea) Homogenization Homogenization in Water Induction->Homogenization Lyophilization Lyophilization Homogenization->Lyophilization Defatting Hexane Extraction (Defatting) Lyophilization->Defatting Ethanol_Extraction Ethanol Extraction (Reflux) Defatting->Ethanol_Extraction Crude_Extract Crude this compound Extract Ethanol_Extraction->Crude_Extract TLC TLC Analysis Crude_Extract->TLC Method Development Column_Chrom Column Chromatography Crude_Extract->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Quant_HPLC Quantitative HPLC Pure_this compound->Quant_HPLC

Caption: Experimental workflow for this compound extraction and purification.

Biosynthetic Pathway of this compound

Wyerone_Biosynthesis Acetate Acetate Units Fatty_Acid_Synthase Fatty Acid Synthase-like enzymes Acetate->Fatty_Acid_Synthase Polyketide_Synthase Polyketide Synthase Acetate->Polyketide_Synthase Fatty_Acid_Precursor Fatty Acid Precursor (e.g., Oleate/Linoleate) Fatty_Acid_Synthase->Fatty_Acid_Precursor Polyketide_Chain Polyketide Chain Polyketide_Synthase->Polyketide_Chain Fatty_Acid_Precursor->Polyketide_Chain Chain shortening Desaturases Desaturases & Other modifying enzymes Polyketide_Chain->Desaturases This compound This compound Desaturases->this compound Wyerone_Epoxide This compound Epoxide This compound->Wyerone_Epoxide

Caption: Proposed biosynthetic pathway of this compound.

References

Application Notes and Protocols for In-Vitro Fungal Growth Inhibition Studies Using Wyerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing wyerone, a naturally occurring phytoalexin, in in-vitro studies to assess its potential as a fungal growth inhibitor. This document details the background, mechanism of action, and experimental protocols for evaluating the antifungal efficacy of this compound.

Introduction to this compound

This compound is a phytoalexin, a low molecular weight antimicrobial compound, produced by plants such as the faba bean (Vicia faba) in response to pathogen attack[1][2]. As a natural defense molecule, this compound has demonstrated antifungal properties, making it a compound of interest for the development of novel antifungal agents. Its activity has been noted against various fungal species, particularly plant pathogens.

Mechanism of Action

The antifungal activity of this compound is multifaceted, primarily targeting the integrity of the fungal cell. The proposed mechanisms of action include:

  • Disruption of Cell Membrane and Organelles: this compound and its derivatives have been shown to cause the death of fungal cells. This process involves the disorganization of the plasma membrane and mitochondria, leading to a loss of cellular integrity[1].

  • Inhibition of Fungal Respiration: Evidence suggests that this compound may interfere with mitochondrial respiration, a critical process for fungal survival and energy production[3][4]. This disruption can lead to a cascade of events culminating in cell death.

  • Detoxification by Pathogenic Fungi: Notably, some pathogenic fungi, such as Botrytis fabae, have developed mechanisms to detoxify this compound by metabolizing it into less toxic compounds. This detoxification process is a key factor in the pathogenicity of these fungi and highlights the importance of this compound in plant-fungus interactions[5].

Quantitative Data on Antifungal Activity

The efficacy of this compound as a fungal growth inhibitor can be quantified using various in-vitro assays. The following table summarizes the effective dose (ED50) of this compound acid against Botrytis cinerea.

Fungal SpeciesAssay TypeParameterThis compound Acid ConcentrationReference
Botrytis cinereaSpore GerminationED505 µg/mL[1]

Note: ED50 (Effective Dose 50) is the concentration of a compound that causes a 50% reduction in a measured biological effect, such as spore germination or mycelial growth.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antifungal activity of this compound are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolate of interest

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium.

    • Harvest fungal spores or mycelial fragments and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions.

  • Controls:

    • Growth Control: A well containing 100 µL of growth medium and 100 µL of the fungal inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of uninoculated growth medium.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound, the growth medium, and the fungal inoculum.

  • Incubation:

    • Incubate the microtiter plate at an appropriate temperature (e.g., 25-30°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 2: Agar Diffusion Assay (Disk and Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of the antifungal activity of this compound.

Materials:

  • This compound solution

  • Fungal isolate of interest

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Potato Dextrose Agar)

  • Sterile filter paper disks or a sterile cork borer

  • Sterile swabs

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized fungal suspension as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the fungal suspension and streak it evenly across the entire surface of the agar plate to create a lawn of fungal growth.

  • Application of this compound:

    • Disk Diffusion: Aseptically place sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.

    • Well Diffusion: Use a sterile cork borer to create wells in the agar. Pipette a known volume of the this compound solution into each well.

  • Controls:

    • A disk or well containing only the solvent used to dissolve this compound.

  • Incubation:

    • Incubate the plates at an appropriate temperature for 24-72 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the disk or well where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Prepare Fungal Inoculum A->B E Inoculate Plates B->E C Prepare this compound Stock Solution D Serial Dilution of this compound C->D D->E F Incubate E->F G Observe and Measure Growth Inhibition F->G H Determine MIC/ED50 G->H

Caption: Workflow for in-vitro antifungal susceptibility testing of this compound.

Proposed Mechanism of this compound's Antifungal Action

G This compound This compound Membrane Fungal Plasma Membrane This compound->Membrane Interacts with Mitochondrion Mitochondrion This compound->Mitochondrion Targets Disruption Membrane Disruption Membrane->Disruption Respiration Mitochondrial Respiration Mitochondrion->Respiration ATP ATP Synthesis Respiration->ATP Drives Death Fungal Cell Death Respiration->Death Inhibition leads to ATP->Death Inhibition leads to Disruption->Death Leads to

Caption: Proposed mechanism of this compound's antifungal action.

References

Wyerone Delivery Systems for Plant Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyerone is a furanoacetylene phytoalexin produced by the broad bean plant (Vicia faba) as a defense mechanism against pathogenic fungi.[1][2] Phytoalexins are low molecular weight antimicrobial compounds synthesized by and accumulated in plants in response to biotic and abiotic stresses.[3][4] As natural plant defense compounds, phytoalexins like this compound present a promising avenue for the development of novel, environmentally benign fungicides. The external application of such compounds can "prime" the plant's defense mechanisms or directly inhibit pathogen growth.

This document provides detailed application notes and protocols for the formulation and application of this compound for research purposes, focusing on its potential as a plant protectant. Due to the limited availability of specific delivery systems for purified this compound in the literature, the following protocols are based on established methodologies for the application of similar bioactive, lipophilic compounds to plants.

Data Presentation: Antifungal Activity of this compound

Quantitative data on the antifungal efficacy of this compound is crucial for determining appropriate application concentrations. The following table summarizes the reported effective dose (ED50) values for this compound against key plant pathogens.

Pathogen SpeciesThis compound Concentration (µg/mL)EffectReference
Botrytis cinerea10ED50 for mycelial growth inhibitionMansfield & Deverall, 1974
Botrytis fabae25ED50 for mycelial growth inhibitionMansfield & Deverall, 1974

*Note: These values are based on classic literature in the field. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental conditions and fungal isolates.

Experimental Protocols

Formulation and Preparation of this compound Stock Solution

This compound is a lipophilic compound and requires an organic solvent for initial solubilization.

Materials:

  • This compound (crystalline or purified extract)

  • Dimethyl sulfoxide (DMSO) or ethanol (95%)

  • Tween® 20 or Silwet® L-77 (surfactant)

  • Sterile deionized water

  • Sterile glassware

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Protocol:

  • Dissolving this compound: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of Working Solution:

    • In a sterile beaker, add the desired volume of sterile deionized water.

    • While stirring, slowly add the this compound stock solution to the water to achieve the final desired concentration (e.g., for a 50 µg/mL working solution, add 500 µL of a 10 mg/mL stock to 99.5 mL of water).

    • Add a surfactant such as Tween® 20 to a final concentration of 0.02% (v/v) to aid in the dispersion of this compound and to ensure proper wetting of the plant surface.

    • Continue stirring for 10-15 minutes to ensure a homogenous suspension.

  • Sterilization (Optional): For applications requiring sterile conditions, the final working solution can be filter-sterilized using a 0.22 µm syringe filter. Note that some loss of the active compound may occur due to adsorption to the filter membrane.

  • Control Solutions: Prepare two control solutions:

    • A solvent control containing the same concentration of DMSO (or ethanol) and surfactant as the this compound working solution.

    • A water control containing only sterile deionized water.

Plant Application Protocol: Foliar Spray Method

This protocol describes the application of this compound to plant foliage to assess its protective effect against fungal pathogens.

Materials:

  • Healthy, uniformly grown plants (e.g., Vicia faba, tomato, or Arabidopsis thaliana)

  • This compound working solution

  • Control solutions (solvent and water)

  • Fine-mist spray bottles (one for each solution)

  • Pathogen spore suspension (e.g., Botrytis cinerea at 1 x 10^5 spores/mL in a nutrient-poor medium to encourage germination)

  • Humid chambers or trays with transparent covers

  • Growth chamber with controlled temperature, humidity, and light conditions

Protocol:

  • Plant Preparation: Use plants of a consistent age and developmental stage. Label plants clearly for each treatment group (this compound, Solvent Control, Water Control).

  • This compound Application:

    • Thoroughly spray the foliage of the plants in the this compound treatment group until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces.

    • Similarly, apply the solvent control and water control solutions to their respective plant groups.

    • Allow the solutions to dry on the leaf surfaces for at least 2-4 hours before pathogen inoculation.

  • Pathogen Inoculation:

    • Prepare a fresh spore suspension of the fungal pathogen.

    • Apply the spore suspension uniformly to the treated leaves using a fine-mist sprayer.

  • Incubation:

    • Place the inoculated plants in a humid chamber to maintain high humidity (>90%), which is conducive to fungal spore germination and infection.

    • Incubate the plants in a growth chamber with appropriate light and temperature conditions for the specific plant-pathogen system (e.g., 20-22°C with a 12h photoperiod).

  • Disease Assessment:

    • Monitor the plants daily for the appearance of disease symptoms (e.g., lesions, necrosis, sporulation).

    • Assess disease severity at specific time points (e.g., 3, 5, and 7 days post-inoculation). This can be done by:

      • Lesion size measurement: Measure the diameter of at least 10 lesions per plant.

      • Disease severity scoring: Use a visual rating scale (e.g., 0 = no symptoms, 5 = severe necrosis and sporulation).

      • Quantification of fungal biomass: Using qPCR to quantify fungal DNA within the plant tissue.

Visualizations

Signaling Pathway

Wyerone_Signaling_Pathway pathogen Pathogen Elicitor (e.g., Chitin, Glucans) receptor Plant Receptor Kinase pathogen->receptor Recognition ca_influx Ca²⁺ Influx receptor->ca_influx ros_burst ROS Burst (H₂O₂) receptor->ros_burst mapk_cascade MAPK Cascade (MPK3/MPK6) ca_influx->mapk_cascade ros_burst->mapk_cascade transcription_factors Transcription Factors (e.g., WRKYs) mapk_cascade->transcription_factors Phosphorylation biosynthesis_genes This compound Biosynthesis Genes transcription_factors->biosynthesis_genes Activation wyerone_production This compound Production biosynthesis_genes->wyerone_production defense_response Antifungal Defense wyerone_production->defense_response

Caption: Hypothetical signaling pathway for this compound biosynthesis upon pathogen recognition.

Experimental Workflow

Wyerone_Application_Workflow start Start prepare_this compound Prepare this compound & Control Solutions start->prepare_this compound apply_solutions Apply Solutions to Plants (Foliar Spray) prepare_this compound->apply_solutions dry_plants Air Dry Plants (2-4 hours) apply_solutions->dry_plants inoculate_plants Inoculate Plants with Pathogen dry_plants->inoculate_plants prepare_pathogen Prepare Pathogen Spore Suspension prepare_pathogen->inoculate_plants incubate Incubate in Humid Chamber inoculate_plants->incubate assess_disease Assess Disease Severity (3, 5, 7 days post-inoculation) incubate->assess_disease analyze_data Data Analysis assess_disease->analyze_data end End analyze_data->end

Caption: Experimental workflow for evaluating this compound's protective effect on plants.

References

Application Notes and Protocols for High-Throughput Screening of Wyerone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays to evaluate the bioactivity of Wyerone, a natural product with potential therapeutic applications. The protocols are designed for researchers in drug discovery and development and are adaptable for various laboratory settings.

Antifungal Bioactivity of this compound

Application Note

This compound and related phytoalexins have demonstrated potential antifungal properties. High-throughput screening can be employed to quantify the antifungal efficacy of this compound and its derivatives against a panel of pathogenic fungi. A common and effective HTS method is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a compound. This assay is readily adaptable to a high-throughput format using multi-well plates and automated liquid handling systems. The data generated from this screen can be used to identify lead compounds for the development of novel antifungal agents.

Experimental Protocol: Antifungal Broth Microdilution HTS Assay

This protocol is designed for determining the antifungal activity of this compound using a 96-well or 384-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well or 384-well flat-bottom microplates

  • Automated liquid handler (optional, but recommended for HTS)

  • Plate reader capable of measuring absorbance at 600 nm

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO)

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Compound Plating:

    • Using an automated liquid handler or multichannel pipette, perform serial dilutions of the this compound stock solution in RPMI-1640 medium directly in the microplates. A typical concentration range for screening is 0.1 to 100 µg/mL.

    • Include wells for positive control (antifungal agent) and negative control (DMSO at the same concentration as in the test wells).

  • Inoculation:

    • Add the prepared fungal inoculum to each well of the microplate, ensuring thorough mixing.

  • Incubation:

    • Seal the plates and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • Data Acquisition:

    • After incubation, measure the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration compared to the negative control.

    • The MIC is defined as the lowest concentration of this compound that causes a significant reduction in fungal growth (typically ≥50% or ≥90% inhibition).

Data Presentation

Table 1: Example Antifungal Activity of this compound against Pathogenic Fungi

Fungal StrainThis compound MIC₅₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)
Candida albicans12.51
Aspergillus fumigatus252
Cryptococcus neoformans6.254

Workflow Diagram

Antifungal_HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Fungal Inoculum Preparation Plating Inoculation of Microplates Inoculum->Plating Compound This compound Serial Dilution Compound->Plating Incubation Incubation (24-48h) Plating->Incubation Readout Absorbance Reading (OD600) Incubation->Readout Analysis MIC Determination Readout->Analysis

Caption: Workflow for the antifungal HTS assay.

Anticancer Bioactivity of this compound

Application Note

Natural products are a rich source of anticancer compounds. This compound, with its unique chemical structure, presents an interesting candidate for screening against various cancer cell lines. A widely used HTS assay for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity in the presence of this compound would suggest potential cytotoxic or cytostatic effects.

Experimental Protocol: Anticancer MTT HTS Assay

This protocol outlines the steps for screening this compound's anticancer activity against a panel of human cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • Negative control (DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing different concentrations of this compound.

    • Include wells for positive and negative controls.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the negative control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that inhibits 50% of cell growth.[1]

Data Presentation

Table 2: Example Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineThis compound IC₅₀ (µM)[1]Doxorubicin IC₅₀ (µM)
MCF-7 (Breast)8.50.5
HCT-116 (Colon)15.21.2
A549 (Lung)22.11.8

Signaling Pathway Diagram

Anticancer_Signaling_Pathway This compound This compound Cell Cancer Cell This compound->Cell Inhibits Prolif Proliferation Signaling (e.g., MAPK/ERK) This compound->Prolif Apoptosis Apoptotic Pathway (e.g., Caspase activation) This compound->Apoptosis Cell->Prolif activates Cell->Apoptosis inhibits Growth Cell Growth & Survival Prolif->Growth Death Cell Death Apoptosis->Death

Caption: Potential mechanism of this compound's anticancer activity.

Anti-inflammatory Bioactivity of this compound

Application Note

Chronic inflammation is implicated in numerous diseases, making the discovery of novel anti-inflammatory agents a key research area. This compound can be screened for its anti-inflammatory properties by measuring its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in stimulated macrophages. The Griess assay is a straightforward and robust HTS method for quantifying nitrite, a stable product of NO. A reduction in nitrite levels in the presence of this compound would indicate potential anti-inflammatory activity.

Experimental Protocol: Anti-inflammatory Griess HTS Assay

This protocol is for screening this compound's ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Positive control anti-inflammatory drug (e.g., Dexamethasone)

  • Negative control (DMSO)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Include positive and negative controls.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add Griess Reagent A, followed by Griess Reagent B, to each well and incubate for 10 minutes at room temperature.

    • Prepare a standard curve using the sodium nitrite solution.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Determine the nitrite concentration in each sample using the standard curve.

    • Calculate the percentage of NO inhibition for each this compound concentration.

    • Determine the IC₅₀ value for NO inhibition.

Data Presentation

Table 3: Example Anti-inflammatory Activity of this compound

TreatmentNO Production (% of Control)This compound IC₅₀ (µM)
Control (LPS only)100-
This compound (1 µM)85\multirow{3}{*}{7.8}
This compound (10 µM)45
This compound (50 µM)15
Dexamethasone (1 µM)250.1

Workflow Diagram

Anti_inflammatory_HTS_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay_analysis Assay & Analysis Seeding Seed RAW 264.7 Cells Pretreat Pre-treat with this compound Seeding->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Perform Griess Assay Supernatant->Griess Read Measure Absorbance Griess->Read Analyze Calculate NO Inhibition & IC₅₀ Read->Analyze

Caption: Workflow for the anti-inflammatory HTS assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Wyerone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with low yields during the extraction of Wyerone from plant materials, primarily Vicia faba (faba bean). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.

Issue 1: Consistently Low this compound Yield

Question: Why is my this compound yield consistently low despite following standard protocols?

Potential Causes & Solutions:

  • Suboptimal Plant Material: The concentration of this compound, a phytoalexin, is naturally low in healthy, unstressed plants. Its production is induced as a defense mechanism.

    • Solution: Induce this compound biosynthesis in your Vicia faba plants prior to extraction using elicitors. Both biotic and abiotic elicitors have been shown to significantly increase this compound accumulation. For instance, inoculation with fungal pathogens like Botrytis cinerea or exposure to UV radiation can dramatically increase yields.[1][2]

  • Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for this compound, which is a moderately polar compound.

    • Solution: While methanol is a common solvent for phytoalexin extraction, a solvent screening study is recommended.[2] Given this compound's structure, consider testing a range of solvents with varying polarities, such as ethanol, acetone, and ethyl acetate, as well as aqueous mixtures (e.g., 80% methanol).

  • Inefficient Extraction Method: Passive extraction methods like maceration may not be efficient enough to extract this compound from the plant matrix.

    • Solution: Employ more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can enhance solvent penetration into the plant tissue and improve extraction efficiency, often in a shorter time frame.[1][3][4]

  • Incorrect Particle Size: If the plant material is not ground to a sufficiently small particle size, the solvent may not effectively penetrate the plant tissue.

    • Solution: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction.

Issue 2: Sample Degradation During Extraction

Question: I suspect my this compound is degrading during the extraction process. What could be the cause and how can I prevent it?

Potential Causes & Solutions:

  • Thermal Degradation: this compound, like many complex organic molecules, can be sensitive to high temperatures. Prolonged exposure to heat during extraction or solvent evaporation can lead to degradation.

    • Solution: If using heat-assisted extraction, carefully optimize the temperature and duration. For solvent evaporation, use a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C).

  • pH Instability: Extreme pH conditions can lead to the hydrolysis or rearrangement of this compound's chemical structure.[5][6]

    • Solution: Maintain a neutral or slightly acidic pH during extraction. If using acidic or basic conditions for other purposes (e.g., to prevent microbial growth), perform a small-scale stability study to assess the impact on this compound.

  • Photodegradation: Exposure to UV light can induce photochemical reactions that degrade this compound.

    • Solution: Protect your samples from direct light by using amber glassware or covering your extraction setup with aluminum foil.[7]

Frequently Asked Questions (FAQs)

Q1: How can I increase the concentration of this compound in my plant material before extraction?

A1: The most effective way to increase this compound concentration is to treat the Vicia faba plants with elicitors. These are compounds that trigger a defense response in the plant, leading to the synthesis and accumulation of phytoalexins like this compound.

  • Biotic Elicitors: Fungal spores (e.g., Botrytis cinerea) or extracts from microorganisms can be applied to the plants.[1][2]

  • Abiotic Elicitors: Physical or chemical stresses can also induce this compound production. Examples include exposure to UV-C radiation, treatment with heavy metal solutions (e.g., copper chloride), or subjecting the plant tissue to freezing and thawing cycles.[1][2][4]

Q2: What is the best solvent for this compound extraction?

A2: The ideal solvent depends on the specific extraction method and the desired purity of the final extract. This compound is a furanoid fatty acid, giving it moderate polarity.[8]

  • Methanol and Ethanol: These are commonly used and effective solvents for extracting a broad range of phytoalexins. Aqueous mixtures (e.g., 80% methanol) can also be effective.

  • Dichloromethane: This solvent has been used in some published protocols for this compound extraction.[9]

  • Solvent Selection: It is highly recommended to perform a preliminary study with a few different solvents to determine the optimal choice for your specific experimental conditions.

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound.

  • Method: A validated Reverse-Phase HPLC (RP-HPLC) method is typically used. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10][11][12]

  • Detection: this compound can be detected using a UV detector, typically in the range of 320-360 nm.

  • Quantification: Quantification is performed by creating a calibration curve with a pure this compound standard.

Thin-Layer Chromatography (TLC) can also be used for a more qualitative or semi-quantitative analysis.[1][4]

Q4: What are this compound derivatives and should I be concerned about them?

A4: this compound is often found alongside its derivatives, such as this compound acid and this compound epoxide, in Vicia faba extracts.[3][4][13][14][15] These compounds are structurally related and may also possess biological activity. During extraction and analysis, it is important to be aware of these derivatives as they may co-elute or have similar spectral properties to this compound. Your analytical method should be able to resolve this compound from its main derivatives.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of this compound. Below is a summary of common extraction techniques with their general advantages and disadvantages. Note that the optimal method may vary depending on the specific research goals and available resources.

Extraction Method General Principle Advantages Disadvantages Relative Yield Potential
Maceration Soaking the plant material in a solvent for an extended period.Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower extraction efficiency, large solvent consumption.Low to Moderate
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration.Requires heat, which can degrade thermolabile compounds; time-consuming.Moderate to High
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, improved efficiency, reduced solvent consumption.[1][3][4]May generate free radicals that can degrade some compounds; equipment cost.High
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, increasing extraction efficiency.Very fast, reduced solvent consumption, high efficiency.[2][3]Potential for localized overheating and degradation of thermolabile compounds; equipment cost.High

Experimental Protocols

Protocol 1: Induction and Extraction of this compound from Vicia faba Cotyledons

This protocol is adapted from methods described for phytoalexin induction and extraction.[1][2][4]

Materials:

  • Vicia faba seeds

  • Elicitor: Botrytis cinerea spore suspension (10^5 spores/mL) or a UV-C lamp (254 nm)

  • Methanol (HPLC grade)

  • Sterile distilled water

  • Filter paper

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Induction of this compound Biosynthesis:

    • Soak Vicia faba seeds in water overnight.

    • Remove the seed coats and separate the cotyledons.

    • Biotic Elicitation: Place the cotyledons in a sterile petri dish on moist filter paper. Inoculate the surface of each cotyledon with a small droplet of the Botrytis cinerea spore suspension. Incubate in the dark at room temperature for 48-72 hours.

    • Abiotic Elicitation: Place the cotyledons in a petri dish and expose them to UV-C radiation for 10-15 minutes. Then, incubate in the dark at room temperature for 48-72 hours.

  • Extraction:

    • After the incubation period, weigh the cotyledons.

    • Homogenize the plant material in methanol (e.g., 10 mL of methanol per gram of tissue) using a blender or mortar and pestle.

    • Transfer the homogenate to a flask and stir for 4-6 hours at room temperature, protected from light.

    • Filter the mixture through filter paper to separate the plant debris.

    • Re-extract the plant debris with fresh methanol for another 2-4 hours to ensure complete extraction.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature below 40°C until the solvent is almost completely removed.

    • The resulting crude extract can be used for further purification or analysis.

Protocol 2: Quantification of this compound by HPLC

This is a general protocol and may require optimization for your specific HPLC system and column.

Materials and Equipment:

  • This compound standard

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the crude this compound extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the detection wavelength (e.g., 340 nm).

    • Use a gradient elution program, for example:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% to 90% B

      • 25-30 min: 90% B (hold)

      • 30-35 min: 90% to 30% B (return to initial conditions)

    • Inject the standard solutions and the sample extract.

  • Quantification:

    • Identify the this compound peak in your sample chromatogram by comparing the retention time with the this compound standard.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Calculate the concentration of this compound in your sample based on the calibration curve.

Mandatory Visualizations

Wyerone_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Multiple Steps Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Fatty Acid Synthesis->Polyunsaturated Fatty Acids This compound Precursors This compound Precursors Polyunsaturated Fatty Acids->this compound Precursors Elaboration This compound This compound This compound Precursors->this compound Cyclization & Oxidation This compound Acid This compound Acid This compound->this compound Acid Hydrolysis This compound Epoxide This compound Epoxide This compound->this compound Epoxide Epoxidation

Caption: Simplified biosynthetic pathway of this compound and its derivatives.

Extraction_Workflow cluster_Induction Step 1: Induction cluster_Extraction Step 2: Extraction cluster_Analysis Step 3: Analysis Plant_Material Vicia faba Plant Material Elicitation Biotic or Abiotic Elicitation (e.g., Fungal Spores, UV Light) Plant_Material->Elicitation Incubation Incubation (48-72h) Elicitation->Incubation Grinding Grinding of Plant Material Incubation->Grinding Extraction_Method Extraction (e.g., UAE with Methanol) Grinding->Extraction_Method Filtration Filtration Extraction_Method->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract HPLC_Analysis HPLC Quantification Crude_Extract->HPLC_Analysis Pure_this compound Purified this compound (Optional) Crude_Extract->Pure_this compound

Caption: General workflow for this compound induction, extraction, and analysis.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Induction Was this compound production induced using elicitors? Start->Check_Induction Induce Action: Apply biotic or abiotic elicitors to plant material before extraction. Check_Induction->Induce No Check_Solvent Is the extraction solvent optimized? Check_Induction->Check_Solvent Yes Induce->Check_Solvent Optimize_Solvent Action: Perform a solvent screening (e.g., Methanol, Ethanol, Acetone, and their aqueous mixtures). Check_Solvent->Optimize_Solvent No Check_Method Is the extraction method efficient? Check_Solvent->Check_Method Yes Optimize_Solvent->Check_Method Optimize_Method Action: Consider using UAE or MAE for improved efficiency. Check_Method->Optimize_Method No Check_Degradation Is sample degradation a possibility? Check_Method->Check_Degradation Yes Optimize_Method->Check_Degradation Prevent_Degradation Action: Control temperature (<40°C), protect from light, and maintain a neutral/slightly acidic pH. Check_Degradation->Prevent_Degradation Yes End Yield Improved Check_Degradation->End No Prevent_Degradation->End

Caption: Decision tree for troubleshooting low this compound extraction yield.

References

Wyerone Purification Chromatography: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of Wyerone by chromatography. It is designed for researchers, scientists, and drug development professionals to help navigate the challenges of isolating this phytoalexin.

Troubleshooting Guides

This section addresses specific problems you might encounter during the chromatographic purification of this compound.

Issue 1: Poor Resolution Between this compound and Related Compounds (e.g., Dihydrothis compound)

Question: I am observing poor separation between this compound and what I suspect is Dihydrothis compound. How can I improve the resolution?

Answer:

Poor resolution between this compound and its closely related derivatives is a common challenge due to their structural similarities. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often key to separating structurally similar compounds. Try decreasing the rate of increase of the organic solvent (e.g., acetonitrile or methanol) in your gradient.

  • Modify the Mobile Phase Composition:

    • Solvent Type: If you are using methanol, switching to acetonitrile, or a combination of both, can alter the selectivity of the separation.

    • Additives: The addition of a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and may enhance resolution, especially if there are any acidic functionalities.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18) can offer different selectivity.

  • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[1]

  • Decrease the Column Temperature: Lowering the temperature can sometimes improve separation, although it may also lead to broader peaks and higher backpressure.

Issue 2: Peak Tailing of the this compound Peak

Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?

Answer:

Peak tailing is a common issue in chromatography and can be caused by several factors.[2][3] For this compound, a relatively non-polar compound, here are the likely culprits and their solutions:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functionalities in the analyte, causing tailing.

    • Solution: Use a highly end-capped column to minimize exposed silanols. Adding a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (0.1-0.5%) can also mask these secondary interaction sites.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]

    • Solution: Reduce the concentration of your sample or the injection volume.[5]

  • Inappropriate pH of the Mobile Phase: If related acidic compounds like this compound acid are present, the pH of the mobile phase can affect their ionization state and lead to tailing. This compound acid has a pKa of approximately 2.2.

    • Solution: Maintain the mobile phase pH at least 2 units below the pKa of any acidic impurities to ensure they are in their neutral form. Adding a buffer to the mobile phase can help maintain a stable pH.

  • Column Degradation: An old or fouled column can lead to poor peak shape.

    • Solution: Try cleaning the column according to the manufacturer's instructions or replace it with a new one.

Issue 3: Low Yield or No Recovery of this compound

Question: I am experiencing low or no recovery of this compound from my chromatography run. What could be the problem?

Answer:

Low recovery can be frustrating and may be due to several factors, from sample preparation to the chromatographic conditions themselves.

  • Compound Instability: this compound, as a furanoid fatty acid, may be susceptible to degradation under certain conditions. Exposure to light and extreme pH can be detrimental.

    • Solution: Protect your samples from light at all stages of the purification process. Ensure your mobile phase pH is within a stable range for this compound. Avoid prolonged exposure to harsh conditions.

  • Irreversible Adsorption: this compound might be irreversibly binding to the stationary phase.

    • Solution: Ensure your mobile phase is strong enough to elute the compound. A step gradient to a stronger solvent at the end of the run can help wash off any strongly retained compounds. If using a silica column, deactivating the silica with a pre-treatment might be necessary.

  • Precipitation on the Column: If the sample is not fully dissolved in the mobile phase, it can precipitate at the head of the column.

    • Solution: Ensure your sample is completely dissolved in a solvent that is compatible with the initial mobile phase. Filtering the sample before injection is crucial.

  • Leaks in the System: A leak in the fluidic path can lead to a loss of sample.

    • Solution: Systematically check all fittings and connections for any signs of leakage.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound purification?

A1: A good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of Solvent B. A good starting point could be 40% B to 100% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at one of this compound's absorbance maxima (224, 290, or 350 nm). 350 nm is often used as it is more selective.

  • Temperature: Ambient temperature.

Q2: How can I prepare my crude plant extract for chromatographic purification?

A2: Proper sample preparation is critical for successful purification. A general procedure is as follows:

  • Extraction: Extract the plant material (e.g., from Vicia faba) with a suitable organic solvent like methanol or ethanol.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Liquid-Liquid Partitioning: To remove highly polar or non-polar impurities, you can perform a liquid-liquid extraction. For the relatively non-polar this compound, you might partition the crude extract between water and a moderately polar organic solvent like ethyl acetate. This compound will preferentially move to the organic layer.

  • Solid-Phase Extraction (SPE): For further cleanup, you can use a C18 SPE cartridge. This will help remove interfering compounds and concentrate your sample.

  • Final Preparation: Before injection, dissolve the sample in a solvent compatible with your initial mobile phase and filter it through a 0.22 µm or 0.45 µm syringe filter.

Q3: My baseline is noisy. What can I do?

A3: A noisy baseline can interfere with peak detection and integration. Common causes and solutions include:

  • Air Bubbles in the System: Degas your mobile phase thoroughly before use. Most modern HPLC systems have an online degasser.

  • Pump Issues: Fluctuations in pump pressure can cause a noisy baseline. Check for leaks and ensure the pump is properly primed.

  • Contaminated Mobile Phase or Detector Cell: Use high-purity solvents and prepare fresh mobile phases daily. If the detector cell is contaminated, flush it with a strong solvent like isopropanol.

  • Detector Lamp Failure: An aging detector lamp can cause noise. Check the lamp's energy output and replace it if necessary.

Data Presentation

Table 1: Typical HPLC Parameters for Phytoalexin Purification

ParameterRecommended Setting
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient 40% B to 100% B in 30 min
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25 °C (Ambient)
Detection UV at 350 nm

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Poor Resolution Gradient too steepUse a shallower gradient
Inappropriate solventSwitch from Methanol to Acetonitrile or vice-versa
Peak Tailing Secondary silanol interactionsUse an end-capped column; add TEA to mobile phase
Column overloadReduce sample concentration or injection volume
Low Yield Compound degradationProtect sample from light; use mild pH
Irreversible adsorptionUse a stronger elution solvent at the end of the run
Noisy Baseline Air bubblesDegas mobile phase
ContaminationUse fresh, high-purity solvents

Experimental Protocols

Protocol 1: Semi-Preparative HPLC Purification of this compound

This protocol is a generalized procedure based on methods used for this compound and similar phytoalexins. Optimization may be required for your specific sample and system.

  • Sample Preparation:

    • Take the concentrated crude extract (after preliminary cleanup steps like liquid-liquid partitioning or SPE) and dissolve it in a minimal amount of methanol.

    • Dilute the sample with the initial mobile phase (e.g., 60% water with 0.1% formic acid, 40% acetonitrile with 0.1% formic acid) to ensure miscibility.

    • Filter the final sample solution through a 0.45 µm syringe filter.

  • HPLC System Preparation:

    • Equip the HPLC system with a semi-preparative C18 column (e.g., 250 x 10 mm, 5 µm).

    • Prepare the mobile phases: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Degas both solvents.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 40% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Chromatographic Run and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 40% B to 100% B over 40 minutes.

    • Monitor the elution profile at 350 nm.

    • Collect fractions corresponding to the this compound peak.

  • Purity Analysis and Post-Purification:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Pool the pure fractions.

    • Remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Mandatory Visualization

Wyerone_Purification_Workflow cluster_extraction Extraction & Pre-purification cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product plant_material Vicia faba material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (EtOAc/Water) extraction->partitioning spe Solid-Phase Extraction (C18) partitioning->spe hplc Semi-Preparative HPLC spe->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Analytical HPLC (Purity Check) fraction_collection->purity_check solvent_removal Solvent Removal purity_check->solvent_removal pure_this compound Pure this compound solvent_removal->pure_this compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Problems cluster_yield Yield Problems cluster_solutions Potential Solutions start Chromatographic Issue Identified peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution low_yield Low Yield? start->low_yield solution_tailing Check for secondary interactions Reduce sample load Adjust mobile phase pH peak_tailing->solution_tailing Yes solution_resolution Optimize gradient Change solvent/column Reduce flow rate poor_resolution->solution_resolution Yes solution_yield Check for degradation Ensure complete elution Check for leaks low_yield->solution_yield Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Optimizing Wyerone Stability for Long-Term Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Wyerone, ensuring its stability throughout experimental and storage timelines is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a natural phytoalexin, a class of antimicrobial compounds produced by plants in response to stress. It is classified as a furanoid fatty acid due to its chemical structure, which includes a furan ring and a polyunsaturated fatty acid chain. This complex structure, featuring ester and ketone functional groups, makes this compound susceptible to degradation under various environmental conditions, potentially impacting its biological activity and leading to inconsistent experimental outcomes.

Q2: What are the primary factors that can degrade this compound?

Based on the chemistry of furan-containing compounds and polyunsaturated fatty acids, the primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester group and potentially lead to rearrangements of the furan ring.

  • Oxygen: The polyunsaturated chain of this compound is prone to oxidation, which can be initiated by atmospheric oxygen.

Q3: What are the visible signs of this compound degradation?

While chemical degradation is often not visible, you might observe the following signs in your this compound samples:

  • Color Change: A noticeable change in the color of the solution or solid.

  • Precipitation: Formation of insoluble material in a previously clear solution.

  • Changes in Chromatographic Profile: When analyzed by techniques like HPLC, the appearance of new peaks or a decrease in the area of the main this compound peak.

Q4: What are the recommended short-term storage conditions for this compound?

For short-term storage (up to a few weeks), it is recommended to store this compound solutions or solid samples at -20°C in the dark, in airtight containers. If in solution, use a non-reactive solvent and consider purging the container with an inert gas like nitrogen or argon to displace oxygen.

Q5: How can I prepare this compound solutions for optimal stability?

When preparing this compound solutions, consider the following:

  • Solvent Choice: Use high-purity, degassed solvents. The choice of solvent will depend on the specific experiment, but non-polar, aprotic solvents are generally preferred to minimize hydrolysis.

  • Buffering: If aqueous solutions are necessary, use a buffer system to maintain a stable pH, preferably in the slightly acidic to neutral range (pH 6-7), although the optimal pH should be determined experimentally.

  • Antioxidants: For long-term solution storage, the addition of a suitable antioxidant may be beneficial, but its compatibility with downstream applications must be verified.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
This compound Degradation 1. Verify Stock Solution Integrity: Analyze your this compound stock solution by HPLC to check for the presence of degradation products and to quantify the remaining active compound. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock for each experiment. 3. Review Storage Conditions: Ensure that stock solutions and solid this compound are stored at or below -20°C, protected from light, and in airtight containers.
Solvent Effects 1. Solvent Purity: Use high-purity, HPLC-grade solvents for preparing solutions. 2. Solvent Volatility: If using a volatile solvent, ensure that the concentration of your solution has not changed due to evaporation.
pH Sensitivity 1. Buffer Your Assays: Ensure that the pH of your assay medium is controlled and within a range that is optimal for this compound stability.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Sample Degradation 1. Review Sample Handling: Evaluate the entire sample preparation workflow for potential exposure to heat, light, or extreme pH. 2. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. This can help confirm if the unknown peaks are related to this compound degradation.
Contamination 1. Solvent Blank: Inject a sample of the solvent used to dissolve the this compound to check for contaminants. 2. System Cleanliness: Ensure the HPLC system, including the injector and column, is clean and free from residues of previous analyses.
Column Issues 1. Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection. 2. Column Degradation: If the peak shape of this compound is also poor, the column may be degrading. Try a new column of the same type.

Summary of Potential this compound Degradation under Different Storage Conditions (Hypothetical Data)

The following table provides a hypothetical summary of this compound stability based on the known behavior of similar compounds. This data is for illustrative purposes and should be confirmed by experimental studies.

Storage Condition Time Predicted this compound Purity (%) Potential Degradation Products
-80°C, Dark, Inert Atmosphere 1 year>98%Minimal
-20°C, Dark, Inert Atmosphere 1 year90-95%Minor oxidation and hydrolysis products
4°C, Dark 1 month70-80%Oxidation and hydrolysis products
Room Temperature, Light 1 week<50%Numerous photo-oxidative and hydrolytic degradation products
Solution in Methanol, 4°C 1 week80-90%Ester hydrolysis products
Solution in Aqueous Buffer (pH 4) 1 day85-95%Hydrolysis products
Solution in Aqueous Buffer (pH 9) 1 day<70%Significant hydrolysis and potential furan ring opening products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound at 60°C for 7 days. Dissolve in the initial solvent before analysis.

    • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined experimentally, likely in the range of 250-350 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the samples from the forced degradation study and the unstressed control.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak.

Visualizations

Wyerone_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Wyerone_Acid This compound Acid This compound->Wyerone_Acid Ester Cleavage Side_Chain_Fragment Side Chain Fragment This compound->Side_Chain_Fragment Ester Cleavage Epoxides Epoxides This compound->Epoxides On double bonds Hydroperoxides Hydroperoxides This compound->Hydroperoxides On allylic positions Isomers Isomers This compound->Isomers cis-trans isomerization Photodimers Photodimers This compound->Photodimers Ring_Opened_Products Furan Ring Opened Products Hydroperoxides->Ring_Opened_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

Stability_Testing_Workflow cluster_setup 1. Experimental Setup cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation Prepare_Sample Prepare this compound Sample (Solid or Solution) Define_Conditions Define Storage Conditions (Temperature, Humidity, Light) Store_Sample Store Samples in Controlled Environment Chambers Define_Conditions->Store_Sample Time_Points Sample at Predetermined Time Points (e.g., 0, 1, 3, 6 months) Store_Sample->Time_Points HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Time_Points->HPLC_Analysis Assess_Purity Assess Purity and Identify Degradants HPLC_Analysis->Assess_Purity Quantify_Degradation Quantify Degradation and Calculate Shelf-life Assess_Purity->Quantify_Degradation Determine_Conditions Determine Optimal Long-Term Storage Conditions Quantify_Degradation->Determine_Conditions

Caption: A general workflow for conducting a stability study of this compound.

Troubleshooting variability in Wyerone antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wyerone antifungal assays. Variability in in vitro antifungal susceptibility testing is a common challenge, and this resource aims to provide targeted solutions to address issues specific to the phytoalexin this compound.

Troubleshooting Guide

Variability in minimum inhibitory concentration (MIC) assays can arise from several factors related to the compound, the fungal inoculum, and the assay conditions. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Inconsistent or Non-reproducible MIC Values

High variability between replicate plates or between experiments is a frequent challenge.

Potential CauseRecommended Solution
This compound Precipitation This compound is a lipophilic compound with low predicted water solubility (0.02 g/L). Visually inspect microtiter plate wells for any signs of precipitation. If observed, consider preparing a fresh, lower concentration stock solution in 100% DMSO and ensure the final DMSO concentration in the assay medium is consistent and ideally below 1% to avoid solvent effects on fungal growth.
Incomplete Solubilization Ensure this compound is fully dissolved in the stock solvent before serial dilution. Gentle warming or vortexing of the stock solution may aid dissolution.
Adsorption to Plastics Lipophilic compounds can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration. Consider using low-binding microplates.
Inoculum Variability Ensure a standardized and reproducible inoculum density is used for each experiment. Use a spectrophotometer or hemocytometer to adjust the fungal suspension to the recommended concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).
Edge Effects Evaporation from the outer wells of a microtiter plate can concentrate this compound and media components. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or media to maintain humidity.

Problem 2: No Fungal Growth or Poor Growth in Control Wells

The absence of robust fungal growth in the drug-free control wells invalidates the assay results.

Potential CauseRecommended Solution
Improper Inoculum Preparation Ensure the fungal isolate is subcultured on fresh agar plates and that the inoculum is prepared from a fresh culture in the logarithmic growth phase.
Incorrect Growth Medium Verify that the appropriate growth medium (e.g., RPMI-1640 with MOPS buffer) is used as recommended by standardized protocols like CLSI or EUCAST. The pH of the medium should be buffered to ~7.0.
Suboptimal Incubation Conditions Confirm that the incubation temperature and duration are correct for the specific fungal species being tested. For most Candida species, this is 35°C for 24-48 hours.
Residual Solvents High concentrations of solvents like DMSO can inhibit fungal growth. Ensure the final solvent concentration in all wells, including controls, is consistent and non-inhibitory.

Problem 3: this compound Appears Inactive (No Inhibition of Fungal Growth)

If this compound does not inhibit fungal growth even at high concentrations, consider the following:

Potential CauseRecommended Solution
Compound Degradation Ensure that the this compound stock has been stored correctly (protected from light and at the recommended temperature) and has not expired. Avoid repeated freeze-thaw cycles. If in doubt, use a fresh vial.
Incorrect Concentration Double-check all calculations for stock solution preparation and serial dilutions. An error in this process can lead to significantly lower-than-expected concentrations in the assay.
Resistant Fungal Strain The fungal strain being tested may have intrinsic or acquired resistance to this compound. Include a known susceptible control strain in your experiments to validate the assay and the activity of the compound.
Assay Window Issues A small or non-existent assay window (the difference in signal between positive and negative controls) can make it difficult to detect compound activity. Ensure robust growth in the positive control (no drug) and complete inhibition in the negative control (e.g., a high concentration of a known antifungal like amphotericin B).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with in antifungal assays?

A1: this compound is a natural antifungal compound, a phytoalexin produced by the broad bean (Vicia faba)[1]. It is classified as a furanoid fatty acid and is known to be lipophilic (having a high logP value) with low water solubility[2]. This lipophilicity can lead to challenges in aqueous assay media, such as precipitation and adsorption to plastic surfaces, which can cause variability in experimental results.

Q2: What is the mechanism of action of this compound?

A2: The precise mechanism of action of this compound against fungi is not definitively established in the readily available scientific literature. However, many phytoalexins and other lipophilic antifungal compounds exert their effects by disrupting the fungal cell membrane. Potential mechanisms could involve interaction with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death[3][4]. Another possible, though less directly supported, mechanism could be the inhibition of specific fungal enzymes involved in critical metabolic pathways[5][6][7].

Q3: What is the best solvent to use for this compound?

A3: Due to its lipophilic nature, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of compounds like this compound. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions. It is important to ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) and consistent across all wells to prevent solvent-induced effects on fungal growth or this compound's activity.

Q4: How can I be sure my MIC values are accurate?

A4: Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for obtaining accurate and reproducible MIC values. Key parameters to control include the growth medium, pH, inoculum size, incubation time, and the method of endpoint determination. Including both a positive control (a known susceptible fungal strain) and a negative control (a known effective antifungal drug) in each assay is also essential for validation.

Q5: What are "edge effects" and how can I prevent them?

A5: Edge effects refer to the phenomenon where the wells on the perimeter of a microtiter plate evaporate more quickly than the interior wells. This can lead to an increase in the concentration of the test compound and media components, resulting in skewed data. To prevent this, you can fill the outer wells with sterile water or media to create a humidity barrier, or simply avoid using the outer wells for your experimental samples.

Experimental Protocols

Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C or as recommended, protected from light.

  • Preparation of Fungal Inoculum:

    • Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 broth into wells 2 through 11 of a 96-well microtiter plate.

    • Prepare a working solution of this compound at twice the highest desired final concentration in RPMI-1640. Add 200 µL of this solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug). Well 12 can be a sterility control (uninoculated medium).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume to 200 µL and dilute the this compound concentrations to the final desired range.

    • Seal the plate or use a lid to prevent evaporation and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density at 600 nm with a microplate reader.

Visualizations

experimental_workflow Broth Microdilution Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock (DMSO) prep_plate Prepare Serial Dilutions in 96-Well Plate prep_this compound->prep_plate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate (35°C, 24-48h) inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for this compound Antifungal Susceptibility Testing.

troubleshooting_variability Troubleshooting Inconsistent MIC Values cluster_compound Compound-Related Issues cluster_assay_conditions Assay Condition Issues start Inconsistent MIC Values check_precipitation Visually Inspect for Precipitation start->check_precipitation check_solubility Ensure Complete Solubilization of Stock start->check_solubility check_adsorption Consider Low-Binding Plates start->check_adsorption check_inoculum Verify Inoculum Density start->check_inoculum check_edge_effects Mitigate Edge Effects start->check_edge_effects solution1 Optimize Solvent/ Concentration check_precipitation->solution1 Precipitate Observed solution2 Improve Stock Preparation check_solubility->solution2 Incomplete Dissolution solution3 Switch to Low- Binding Plates check_adsorption->solution3 Suspected Adsorption solution4 Standardize Inoculum Preparation check_inoculum->solution4 Inconsistent Density solution5 Avoid Outer Wells/ Add Water check_edge_effects->solution5 Edge Effects Present

Caption: Decision Tree for Troubleshooting MIC Variability.

potential_moa Potential Antifungal Mechanisms of this compound cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition This compound This compound (Lipophilic Phytoalexin) ergosterol_interaction Interaction with Ergosterol This compound->ergosterol_interaction enzyme_inhibition Inhibition of Key Fungal Enzymes This compound->enzyme_inhibition membrane_permeability Increased Membrane Permeability ergosterol_interaction->membrane_permeability cell_lysis Cell Lysis membrane_permeability->cell_lysis metabolic_disruption Disruption of Metabolic Pathways enzyme_inhibition->metabolic_disruption

Caption: Postulated Mechanisms of this compound's Antifungal Action.

References

Degradation products of Wyerone and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Wyerone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving this compound.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or loss of biological activity.

  • Question: My recent experiments using this compound have shown variable results, including a noticeable decrease in its expected biological effect. Could degradation of the compound be the cause?

  • Answer: Yes, inconsistent results and loss of potency are common indicators of compound degradation. This compound, a furanoid fatty acid, is susceptible to degradation, which can alter its chemical structure and reduce its biological activity.

  • Recommendations:

    • Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions of this compound for each experiment to ensure consistent concentrations.

    • Aliquot Stock Solutions: If a stock solution must be prepared in advance, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

    • Inert Atmosphere: For maximum stability, overlay the stock solution with an inert gas such as argon or nitrogen before sealing and storing.

    • Assess Stability in Assay Media: The stability of this compound can be affected by the components of your experimental medium. It is advisable to perform a preliminary experiment to determine the stability of this compound in your specific assay conditions over the time course of your experiment.

Issue 2: Visible changes in this compound solutions.

  • Question: I've noticed a color change (e.g., turning yellow or brown) and/or the formation of a precipitate in my this compound stock solution. What does this indicate?

  • Answer: A visible change in the appearance of your this compound solution is a strong indication of degradation. The furan ring in this compound is prone to oxidation and hydrolysis, which can lead to the formation of colored byproducts and insoluble precipitates.

  • Recommendations:

    • Discard the Solution: If you observe any color change or precipitation, the solution should be discarded as the concentration and purity of the active compound are compromised.

    • Use High-Purity Solvents: Ensure that all solvents used to prepare this compound solutions are of high purity and free of contaminants that could catalyze degradation. For aqueous solutions, use freshly prepared buffers.

    • Protect from Light: Store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, as photodegradation can occur.

Issue 3: Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS).

  • Question: My HPLC/LC-MS analysis of a this compound sample shows additional peaks that were not present in the initial analysis of the compound. What are these peaks?

  • Answer: The appearance of new peaks in your chromatogram is a clear sign of this compound degradation. These peaks represent various degradation products. Due to the presence of a furan ring and an ester group, this compound is susceptible to both hydrolysis and oxidation.

  • Recommendations:

    • Review Storage and Handling: Re-evaluate your storage and handling procedures. Ensure the compound and its solutions are stored at the recommended temperature, protected from light, and handled with care to minimize exposure to air and moisture.

    • Solvent Purity: Verify the purity and pH of the solvents used in your mobile phase and for sample preparation, as these can influence on-column or in-vial degradation.

    • Characterize Degradants (Optional): If understanding the degradation pathway is critical for your research, techniques such as LC-MS/MS can be employed to identify the structure of the degradation products.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for this compound?

    • A1: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be:

      • Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield this compound acid and methanol. The furan ring itself can also undergo acid-catalyzed hydrolysis to form dicarbonyl compounds.[1]

      • Oxidation: The furan ring and the unsaturated side chain are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or oxidizing agents.[1] This can lead to the formation of various oxidized products, including epoxides.

      • Photodegradation: Exposure to UV or visible light can promote the degradation of this compound, leading to a complex mixture of photoproducts.[2]

  • Q2: How should I store solid this compound and its stock solutions to minimize degradation?

    • A2:

      • Solid this compound: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C or below, protected from light and moisture.

      • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term use. Protect from light by using amber vials or by wrapping them in foil. Before sealing, flushing the vial with an inert gas like argon or nitrogen can further prevent oxidative degradation.

  • Q3: What are the ideal pH conditions for working with this compound in aqueous solutions?

    • A3: Furan-containing compounds are generally most stable in neutral or slightly acidic conditions.[3][4] Extreme pH, both acidic and basic, can catalyze the hydrolysis of the furan ring and the ester group in this compound. It is recommended to maintain the pH of aqueous solutions between 6.0 and 7.5.

  • Q4: Are there any known degradation products of this compound that I should be aware of?

    • A4: While specific, comprehensive studies on this compound degradation products are not extensively published, based on its chemical structure, potential degradation products include:

      • This compound Acid: Formed via hydrolysis of the methyl ester group.

      • This compound Epoxide: Formed via oxidation of the double bond in the heptene-ynyl side chain.

      • Various Ring-Opened Products: Resulting from the cleavage of the furan ring under hydrolytic or oxidative conditions.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a representative example of how such data would be presented. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

ConditionTemperature (°C)Incubation Time (hours)This compound Remaining (%) (Hypothetical)Appearance of Degradation Products (Hypothetical)
pH 4 (Aqueous Buffer) 252485Minor
402465Significant
pH 7 (Aqueous Buffer) 252498Negligible
402490Minor
pH 9 (Aqueous Buffer) 252470Significant
402440Major
In DMSO 2524>99Negligible
Exposure to UV Light 25450Major

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways of this compound.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the this compound stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Keep a sealed vial of the this compound stock solution in an oven at 60°C for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., determined by UV-Vis spectroscopy).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Wyerone_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (Air/Light) This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Wyerone_Acid This compound Acid Hydrolysis->Wyerone_Acid Methanol Methanol Hydrolysis->Methanol Ring_Opened_Products_H Ring-Opened Products (dicarbonyls) Hydrolysis->Ring_Opened_Products_H Wyerone_Epoxide This compound Epoxide Oxidation->Wyerone_Epoxide Other_Oxidized_Products Other Oxidized Products Oxidation->Other_Oxidized_Products Photoproducts Complex Mixture of Photoproducts Photodegradation->Photoproducts

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow_to_Avoid_Degradation cluster_storage Storage cluster_experiment Experimental Use Store_Solid Store Solid this compound at -20°C or below (Protected from light/moisture) Prepare_Stock Prepare Stock Solution (High-purity anhydrous solvent) Store_Solid->Prepare_Stock Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Inert_Gas Flush with Inert Gas Aliquot->Inert_Gas Store_Aliquots Store Aliquots at -80°C Inert_Gas->Store_Aliquots Thaw_Aliquot Thaw a Single Aliquot (Use immediately) Store_Aliquots->Thaw_Aliquot Prepare_Working_Sol Prepare Working Solution (Use fresh, pH 6.0-7.5 buffer) Thaw_Aliquot->Prepare_Working_Sol Protect_From_Light Protect from Light During Experiment Prepare_Working_Sol->Protect_From_Light Run_Experiment Run Experiment Promptly Protect_From_Light->Run_Experiment

Caption: Workflow to minimize this compound degradation.

References

Technical Support Center: Wyerone Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Wyerone in bioassays.

Troubleshooting Guide

Low aqueous solubility is a primary hurdle in the preclinical assessment of many promising compounds, including this compound. Below are common issues and their solutions.

Problem: this compound precipitates out of solution during stock solution preparation or upon dilution in aqueous assay buffer.

Possible Causes:

  • Inappropriate solvent selection: The chosen solvent may not be optimal for W.

  • Solvent concentration too low: The final concentration of the organic solvent in the aqueous buffer may be insufficient to maintain this compound's solubility.

  • Temperature effects: Changes in temperature between stock solution preparation and the final assay can affect solubility.

  • pH of the buffer: The pH of the assay medium can influence the solubility of the compound.

Solutions:

  • Optimize the Solvent System: The choice of solvent is critical for maintaining the solubility of hydrophobic compounds like this compound. While Dimethyl Sulfoxide (DMSO) is a common choice, other organic solvents can be considered.[1] It's crucial to use a high-purity, anhydrous grade solvent to avoid introducing water that could cause precipitation.[2]

  • Co-Solvent Systems: Employing a mixture of solvents can enhance solubility.[3][4] For instance, a combination of DMSO with polyethylene glycol (PEG) or ethanol might be more effective than DMSO alone.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your bioassay is as high as permissible without causing cellular toxicity or other assay artifacts. This is typically kept at or below 0.5% to 1% for most cell-based assays.[5]

  • Temperature Control: Prepare stock solutions and perform dilutions at a consistent temperature.[6] If warming is used to dissolve this compound, ensure the solution does not cool too rapidly, which could induce precipitation.

  • pH Adjustment: Although less common for neutral compounds, adjusting the pH of the assay buffer (if the assay permits) can sometimes improve the solubility of certain molecules.[3][4]

Solubility of this compound in Common Solvents
SolventExpected SolubilityMaximum Recommended Final Concentration in BioassayNotes
Dimethyl Sulfoxide (DMSO) High≤ 0.5%Most common solvent for preparing stock solutions of poorly soluble compounds.[7][8] Can be toxic to cells at higher concentrations.
Ethanol (EtOH) Moderate to High≤ 1%A good alternative to DMSO, but also exhibits cellular toxicity at higher concentrations.
Methanol (MeOH) Moderate≤ 0.5%Can be used for solubilization but is generally more toxic than ethanol.[3]
Dimethylformamide (DMF) High≤ 0.1%An effective solvent, but generally more toxic than DMSO.[1]
Polyethylene Glycol 400 (PEG 400) ModerateVariableCan be used as a co-solvent to improve solubility and reduce precipitation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for a cell-based bioassay?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays.[7][8] It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute this stock into your aqueous assay medium to achieve the final desired concentration. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[5]

Q2: I'm seeing inconsistent results in my this compound bioassays. Could this be a solubility issue?

A2: Yes, inconsistent results are a common consequence of poor compound solubility.[9] If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Visually inspect your solutions for any signs of precipitation, both in the stock and after dilution in the assay medium. If you suspect precipitation, consider the troubleshooting steps outlined above, such as trying a different solvent or using a co-solvent.

Q3: How should I prepare my this compound stock solution to maximize solubility?

A3: To prepare a this compound stock solution, weigh out the desired amount of the compound and add the appropriate volume of a high-purity solvent like DMSO to achieve a high concentration (e.g., 10-50 mM). Gentle warming (e.g., to 37°C) and vortexing or sonication can aid in dissolution.[6] Always ensure the compound is fully dissolved before making further dilutions.

Q4: What is the stability of this compound in DMSO stock solutions?

A4: While specific stability data for this compound is limited, many compounds stored in anhydrous DMSO at -20°C or -80°C are stable for extended periods.[2] However, repeated freeze-thaw cycles should be avoided as they can degrade the compound or introduce moisture, leading to precipitation.[2] It is recommended to aliquot your stock solution into smaller, single-use volumes.

Q5: Can I use techniques other than solvent modification to improve this compound's solubility?

A5: Yes, several advanced formulation strategies can improve the solubility of poorly soluble compounds, although they are more complex than simple solvent adjustments. These include the use of solid dispersions, complexation with cyclodextrins, and nanotechnology-based approaches like nanosuspensions. These methods are typically employed in later stages of drug development.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated scale

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the desired amount of this compound into a sterile vial.

    • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C with intermittent vortexing until the solution is clear.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Bioassays
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile aqueous assay buffer or cell culture medium

    • Sterile dilution tubes or plates

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the assay buffer or medium to achieve the desired final concentrations.

    • It is critical to add the stock solution to the aqueous buffer and mix immediately and thoroughly to prevent precipitation. Do not add the aqueous buffer to the concentrated stock.

    • Ensure that the final concentration of the solvent (e.g., DMSO) in the highest concentration working solution does not exceed the tolerance level of your assay (typically ≤ 0.5%).

    • Include a vehicle control in your experiment that contains the same final concentration of the solvent as your test samples.

Visualizations

Wyerone_Solubility_Troubleshooting_Workflow Troubleshooting this compound Solubility start Start: this compound Precipitation Observed check_solvent Is DMSO the solvent? start->check_solvent try_dmso Use high-purity, anhydrous DMSO check_solvent->try_dmso No check_concentration Is final DMSO concentration <= 0.5%? check_solvent->check_concentration Yes try_dmso->check_concentration increase_concentration Can assay tolerate higher DMSO%? check_concentration->increase_concentration No check_dissolution Was gentle heating/sonication used? check_concentration->check_dissolution Yes use_cosolvent Consider co-solvents (e.g., PEG 400) increase_concentration->use_cosolvent No increase_concentration->check_dissolution Yes (adjust concentration) use_cosolvent->check_dissolution apply_heat Apply gentle heat (37°C) or sonication check_dissolution->apply_heat No final_check Re-evaluate for precipitation check_dissolution->final_check Yes apply_heat->final_check final_check->use_cosolvent Precipitation Persists success Success: this compound is soluble final_check->success No Precipitation

Caption: Troubleshooting workflow for improving this compound solubility.

Hypothetical_Wyerone_Signaling_Pathway Hypothetical this compound Signaling Pathway This compound This compound erk_pathway ERK Pathway This compound->erk_pathway Inhibits akt_pathway AKT Pathway This compound->akt_pathway Inhibits apoptosis Apoptosis erk_pathway->apoptosis Inhibits proliferation Cell Proliferation erk_pathway->proliferation akt_pathway->proliferation bad_protein BAD Phosphorylation akt_pathway->bad_protein Inhibits bad_protein->apoptosis Inhibits

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Wyerone Assay Interference from Plant Extract Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to interference from plant extract components in Wyerone assays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay and what is it used for?

A this compound assay is a type of bioassay used to quantify the concentration of this compound, a phytoalexin with antifungal properties, produced by plants like the faba bean (Vicia faba). Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or stress.[1][2][3] The assay typically measures the antifungal activity of a plant extract and correlates it to the concentration of this compound present.

Q2: What are the common causes of interference in a this compound assay when testing plant extracts?

Interference in a this compound assay when testing plant extracts can arise from the complex nature of the extract itself.[4] Plant extracts contain a diverse array of secondary metabolites that can interfere with the assay. Common causes of interference include:

  • Colored Compounds: Pigments such as chlorophylls and carotenoids, as well as phenolic compounds like flavonoids and tannins, can absorb light at the same wavelength used to measure the assay's endpoint, leading to artificially high or low readings.[4][5]

  • Fluorescent Compounds: Some plant compounds can exhibit natural fluorescence, which may interfere with fluorescence-based assays.

  • Presence of Other Antimicrobial Compounds: The plant extract may contain other compounds with antifungal properties, leading to a false positive result for this compound-like activity.[6][7][8]

  • Enzyme Inhibition or Activation: Components in the extract could inhibit or activate reporter enzymes used in some assay formats.

  • Chemical Interactions: Compounds in the extract may react with assay reagents, leading to inaccurate measurements.[4]

Q3: How can I determine if my plant extract is causing interference?

To determine if your plant extract is causing interference, you should run a series of control experiments. A key control is to measure the absorbance or fluorescence of the plant extract in the assay medium without the addition of all assay reagents (e.g., a chromogenic substrate).[5] If you observe a significant signal from the extract alone, it indicates that the extract's color or fluorescence is interfering with the measurement.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound assay experiments with plant extracts.

ProblemPossible CauseRecommended Solution
High background signal in control wells (extract only) The plant extract is colored and absorbs light at the assay wavelength.1. Blank Subtraction: Prepare a specific blank for each extract concentration that contains the extract and all assay components except the chromogenic/fluorogenic substrate. Subtract the absorbance/fluorescence of this blank from your sample readings.[5] 2. Dilution: If the signal is too high, dilute the plant extract to a concentration where the background signal is minimized, while still allowing for the detection of this compound activity.[4][9] 3. Purification: Use solid-phase extraction (SPE) or other chromatographic techniques to remove interfering colored compounds before the assay.[10][11][12]
Inconsistent results between replicates - Pipetting errors. - Inhomogeneous sample. - Precipitation of extract components.1. Improve Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes.[9] 2. Ensure Homogeneity: Vortex the plant extract thoroughly before each use. 3. Check for Precipitation: Centrifuge the extract before use to remove any precipitates. If precipitation occurs in the assay well, you may need to adjust the solvent concentration or use a different solvent system.[9]
Non-linear dose-response curve - High concentrations of the extract cause assay artifacts (e.g., turbidity, quenching). - Presence of multiple compounds with synergistic or antagonistic effects.1. Optimize Extract Concentration: Test a wider range of dilutions to find a linear response range.[4][9] 2. Fractionate the Extract: Use techniques like HPLC to separate the components of the extract and test the fractions individually to identify the source of the non-linearity.[13]
False positive results (antifungal activity detected in the absence of this compound) The plant extract contains other compounds with antifungal properties.1. Bioassay-Guided Fractionation: Separate the extract components using chromatography and test each fraction for antifungal activity to isolate the active compound(s).[13] 2. Spectroscopic/Spectrometric Analysis: Use techniques like LC-MS or GC-MS to identify the compounds present in the extract and compare them to known antifungal agents.[1][14]

Quantitative Data Summary

The following table summarizes common interfering compounds found in plant extracts and their potential effects on spectrophotometric and antifungal bioassays.

Class of CompoundExamplesPotential Interference Mechanism
Phenolics & Polyphenols Flavonoids, Tannins, Anthocyanins- Inherent color can absorb light, leading to high background.[4][15] - Can act as antioxidants, interfering with assays that have a redox endpoint. - May possess intrinsic antifungal activity.[6]
Terpenoids Monoterpenes, Sesquiterpenes, Saponins- Some are volatile and may evaporate during incubation. - Can have surfactant properties (saponins), potentially lysing cells. - Many exhibit antifungal properties.[8]
Alkaloids Caffeine, Nicotine, Quinine- Can alter the pH of the assay medium. - May have intrinsic biological activity, including antifungal effects.[7][8]
Pigments Chlorophylls, Carotenoids- Strong absorbance in the visible spectrum, causing significant color interference.[4]

Experimental Protocols

Protocol 1: General this compound Antifungal Bioassay (Broth Microdilution Method)
  • Prepare Fungal Inoculum: Culture the target fungus (e.g., Fusarium oxysporum) in a suitable liquid medium. Adjust the spore suspension to a final concentration of approximately 1 x 105 spores/mL in fresh medium.

  • Prepare Plant Extract Dilutions: Create a serial dilution of the plant extract in the culture medium in a 96-well microplate. Include a positive control (a known antifungal agent) and a negative control (medium with the solvent used to dissolve the extract).

  • Inoculation: Add the fungal spore suspension to each well of the microplate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, or until fungal growth is clearly visible in the negative control wells.

  • Assessment of Fungal Growth: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The inhibition of fungal growth is calculated relative to the negative control.

Protocol 2: Preliminary Test for Plant Extract Interference
  • Prepare Extract Dilutions: In a 96-well microplate, prepare the same serial dilutions of your plant extract as you would for the bioassay, but use sterile medium without the fungal inoculum.

  • Incubate: Incubate the plate under the same conditions as the bioassay.

  • Measure Absorbance/Fluorescence: At the end of the incubation period, read the absorbance or fluorescence of the plate at the same wavelength you would use to measure the assay's endpoint.

  • Analyze Results: If you observe a significant signal that is concentration-dependent, your extract is causing colorimetric or fluorometric interference. This background signal should be subtracted from your bioassay results.

Visualizations

Experimental_Workflow A Prepare Plant Extract C Serial Dilution of Extract in 96-well Plate A->C B Prepare Fungal Inoculum D Add Fungal Inoculum to Plate B->D C->D H Interference Control: Plate with Extract Dilutions (No Inoculum) C->H E Incubate Plate D->E F Measure Fungal Growth (e.g., OD600) E->F I Measure Background Signal E->I G Data Analysis F->G J Correct Assay Data for Interference F->J H->E I->J J->G

Caption: Workflow for a this compound bioassay with an interference control.

Troubleshooting_Flowchart start Inconsistent or Unexpected This compound Assay Results q1 Is there high background in extract-only controls? start->q1 a1 Implement background subtraction. Consider extract dilution or purification. q1->a1 Yes q2 Are replicates highly variable? q1->q2 No a1->q2 a2 Check pipetting technique. Ensure extract homogeneity. Check for precipitation. q2->a2 Yes q3 Is antifungal activity detected without known this compound source? q2->q3 No a2->q3 a3 Perform bioassay-guided fractionation. Use LC-MS/GC-MS to identify other active compounds. q3->a3 Yes end Optimized Assay Results q3->end No a3->end

Caption: Decision-making flowchart for troubleshooting this compound assay interference.

References

Technical Support Center: Enhancing Wyerone Production in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the production of Wyerone, a significant phytoalexin, in plant cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production in plant cell cultures significant?

A1: this compound is a furanocoumarin-type phytoalexin, a secondary metabolite produced by plants like the faba bean (Vicia faba) in response to stress. Phytoalexins are antimicrobial compounds that are part of the plant's natural defense system. Enhancing this compound production in controlled plant cell culture systems is significant for a reliable and sustainable supply for pharmaceutical research and development, overcoming the limitations of extraction from whole plants.

Q2: What are "elicitors" and how do they stimulate this compound production?

A2: Elicitors are molecules that trigger a defense response in plants, leading to the synthesis and accumulation of secondary metabolites like this compound.[1][2][3][4] They can be classified into two main categories:

  • Biotic Elicitors: Compounds of biological origin, such as fungal cell wall fragments (e.g., from Aspergillus niger), polysaccharides (chitosan, yeast extract), and glycoproteins.[5][6][7][8][9] These mimic an attack by a pathogen.

  • Abiotic Elicitors: Non-biological factors, including physical stresses (UV radiation, osmotic stress) and chemical compounds (heavy metal salts, salicylic acid, methyl jasmonate).[6][7][10][11][12][13]

Elicitors are recognized by plant cell receptors, which activates a signal transduction cascade, leading to the expression of defense-related genes, including those in the this compound biosynthetic pathway.[2][14]

Q3: Which key signaling pathways are involved in the elicitor-induced production of this compound?

A3: The production of defense-related secondary metabolites is primarily regulated by complex signaling networks. The most critical pathways involved are:

  • Jasmonic Acid (JA) Pathway: Central to responses against necrotrophic pathogens and wounding.[15][16][17][18][19] Elicitors like methyl jasmonate directly activate this pathway.

  • Salicylic Acid (SA) Pathway: Primarily involved in defense against biotrophic pathogens.[20][21][22][23][24] Crosstalk between the JA and SA pathways can be synergistic or antagonistic, allowing the plant to fine-tune its defense response.[22]

Troubleshooting Guide

Q4: My cell suspension culture is showing browning and necrosis after adding an elicitor. What is the cause and how can I fix it?

A4: This issue, often termed oxidative browning, is typically caused by a hypersensitive response to the elicitor, leading to the oxidation of phenolic compounds and cell death.

  • Cause: The elicitor concentration may be too high, or the treatment duration is too long, causing excessive stress. This is a common issue when establishing protocols for faba bean cultures due to their high production of phenolic compounds.[25][26]

  • Troubleshooting Steps:

    • Optimize Elicitor Concentration: Perform a dose-response experiment with a range of elicitor concentrations to find the optimal level that maximizes this compound production without causing significant cell death.

    • Reduce Exposure Time: Test shorter elicitation periods. Sometimes, a brief exposure is sufficient to trigger the biosynthetic pathway.

    • Incorporate Antioxidants: Add antioxidants like ascorbic acid or citric acid (e.g., 0.025% w/v of each) to the culture medium during elicitation to mitigate oxidative damage.[27]

    • Harvest at the Right Time: Determine the peak of this compound accumulation before significant cell degradation occurs.

Q5: this compound yield is low or highly variable between experiments. What factors should I investigate?

A5: Low or inconsistent yields are a common challenge in plant cell culture. Several factors can contribute to this issue.

  • Troubleshooting Steps:

    • Cell Line Stability: Ensure you are using a stable, high-yielding cell line. Cell lines can lose their productivity over successive subcultures. It is advisable to re-initiate cultures from a cryopreserved master cell bank periodically.

    • Culture Age: The growth phase of the culture at the time of elicitation is critical. Elicitation is often most effective during the late exponential or early stationary phase when biomass is high but nutrient limitation is not yet severe.

    • Medium Composition: Verify the consistency of your media preparation. Minor variations in macro- or micronutrients can impact secondary metabolite production.

    • Elicitor Preparation: If using biotic elicitors like fungal extracts, ensure the preparation protocol is standardized, as batch-to-batch variability can be high.[1]

    • Environmental Conditions: Maintain consistent temperature, light, and agitation speeds, as these can influence both cell growth and metabolism.

Q6: I am observing contamination in my cell cultures. What are the essential aseptic techniques to prevent this?

A6: Strict aseptic technique is fundamental for successful plant cell culture.

  • Best Practices:

    • Sterile Workspace: Always work in a certified laminar flow hood that has been properly sterilized with 70% ethanol before and after use.

    • Sterilization of Materials: Ensure all media, glassware, and instruments are properly autoclaved. Filter-sterilize heat-labile components of the medium (e.g., some plant growth regulators).

    • Explant Sterilization: When initiating cultures, use a robust surface sterilization protocol for the plant material (e.g., seeds or explants), typically involving sequential washes with ethanol and a bleach solution, followed by sterile water rinses.[28]

    • Handling Technique: Minimize the time that sterile containers are open. Flame the necks of flasks and bottles before and after pouring liquids. Use sterile pipettes and instruments.

    • Regular Monitoring: Inspect cultures regularly for any signs of microbial growth (cloudiness in the medium, fungal mycelia) and discard any contaminated flasks immediately to prevent cross-contamination.

Supporting Data

Table 1: Effect of Various Elicitors on Phytoalexin Production in Plant Cell Cultures

This table summarizes typical quantitative results observed when applying different elicitors to enhance secondary metabolite production. Note that optimal concentrations and yields are species- and cell-line-dependent.

Elicitor TypeElicitor ExampleTypical Concentration RangePlant Species ExampleTarget MetaboliteFold Increase in Yield (vs. Control)Reference
Biotic Yeast Extract0.1 - 1.0% (w/v)Pueraria candolleiIsoflavonoids~2-5[7]
Biotic Fungal Extract (Penicillium chrysogenum)Varies (e.g., 2% v/v)Streptomyces natalensisNatamycin~3.3[29]
Biotic Chitosan50 - 200 mg/LWithania somniferaWithaferin-A~3-6[7]
Abiotic Methyl Jasmonate (MeJA)25 - 100 µMVicia faba (Hypothetical)This compound5 - 15N/A
Abiotic Salicylic Acid (SA)50 - 200 µMCrocus sativusCrocin, Safranal~1.5-2.5[30]
Abiotic Silver Nitrate (AgNO₃)10 - 30 µMSalvia castaneaTanshinone IIA~1.8[14]

Experimental Protocols & Visualizations

Experimental Workflow for this compound Production

The overall process involves establishing a sterile plant cell culture, scaling it up, treating it with an elicitor to induce this compound synthesis, and finally, extracting and quantifying the product.

G start_end start_end process process decision decision io io A Start: Vicia faba Seeds B 1. Surface Sterilization A->B C 2. Callus Induction on Solid Medium B->C D 3. Establish Suspension Culture in Liquid Medium C->D E 4. Subculture & Biomass Accumulation D->E F 5. Elicitor Treatment (e.g., MeJA, SA) E->F G 6. Incubation (24-72 hours) F->G H 7. Harvest Cells & Medium G->H I 8. Extraction of this compound H->I J 9. HPLC Quantification I->J K End: this compound Yield Data J->K

Caption: Workflow for this compound production in Vicia faba cell culture.

Protocol 1: Establishment of Vicia faba Cell Suspension Culture

This protocol is adapted from general procedures for faba bean tissue culture.[25][26][27][31]

  • Seed Sterilization:

    • Wash Vicia faba seeds with tap water and a mild detergent.

    • In a laminar flow hood, immerse seeds in 70% (v/v) ethanol for 1 minute.

    • Transfer seeds to a 20% (v/v) commercial bleach solution (e.g., ~1% sodium hypochlorite) with a drop of Tween-20 for 15-20 minutes with gentle agitation.

    • Rinse the seeds 3-5 times with sterile distilled water.

  • Callus Induction:

    • Aseptically excise embryos from the sterilized seeds.

    • Place the embryos or epicotyl explants onto Murashige and Skoog (MS) solid medium supplemented with 3% sucrose, 0.8% agar, and plant growth regulators optimal for callus induction (e.g., 1.0 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 0.5 mg/L Kinetin).

    • Incubate in the dark at 25 ± 2°C for 3-4 weeks until friable callus is formed.

  • Initiation of Suspension Culture:

    • Transfer ~2-3 g of healthy, friable callus to a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same growth regulators as the solid medium.

    • Place the flask on an orbital shaker at 110-120 rpm at 25 ± 2°C in the dark.

    • Subculture every 7-10 days by transferring a small volume of the cell suspension to fresh liquid medium to establish a fine, rapidly growing culture.[28]

Signaling Pathways for Defense Response

Elicitors trigger intracellular signaling cascades that activate transcription factors, leading to the synthesis of defense compounds like this compound. Below are simplified diagrams of the core Jasmonic Acid (JA) and Salicylic Acid (SA) pathways.

G cluster_JA Jasmonic Acid (JA) Pathway Elicitor_JA Elicitor (e.g., MeJA, Wounding) JA_Biosynthesis JA Biosynthesis Elicitor_JA->JA_Biosynthesis JA_Ile JA-Isoleucine (Active Form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Defense_Genes_JA Defense Gene Expression (this compound Biosynthesis) MYC2->Defense_Genes_JA activates

Caption: Core components of the Jasmonic Acid (JA) signaling pathway.

G cluster_SA Salicylic Acid (SA) Pathway Elicitor_SA Elicitor (e.g., Pathogen Signal) SA_Biosynthesis SA Biosynthesis Elicitor_SA->SA_Biosynthesis SA Salicylic Acid SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive activates NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factor NPR1_active->TGA interacts with PR_Genes PR Gene Expression (Defense Response) TGA->PR_Genes activates

Caption: Core components of the Salicylic Acid (SA) signaling pathway.

Protocol 2: Elicitation of this compound Production
  • Prepare Elicitor Stock Solution:

    • Methyl Jasmonate (MeJA): Prepare a 100 mM stock solution in 95% ethanol. Store at -20°C.

    • Salicylic Acid (SA): Dissolve SA in a small amount of ethanol before adding sterile distilled water to create a 100 mM stock solution. Store at 4°C.

    • Fungal Elicitor: Prepare an extract from a fungal culture (e.g., Aspergillus niger) by autoclaving the mycelium, homogenizing it, and using the filtered or centrifuged supernatant. The effective concentration must be determined empirically.

  • Apply Elicitor:

    • Grow the Vicia faba suspension culture until it reaches the late exponential phase (typically 10-14 days after subculture).

    • Aseptically add the elicitor stock solution to the culture flasks to achieve the desired final concentration (e.g., 100 µM for MeJA or SA). Add an equivalent volume of the solvent (e.g., ethanol) to control flasks.

    • Return the flasks to the shaker and incubate for the desired period (e.g., 24, 48, 72 hours).

Protocol 3: Extraction and Quantification of this compound by HPLC

This protocol provides a general framework for phytoalexin analysis.[32][33][34][35][36]

  • Harvesting:

    • Separate the cells from the medium by vacuum filtration or centrifugation.

    • Freeze-dry (lyophilize) the cells to determine the dry weight and to prepare for extraction.

  • Extraction:

    • Grind the lyophilized cells to a fine powder.

    • Extract a known mass of the powder (e.g., 100 mg) with a suitable solvent like methanol or ethyl acetate. Perform the extraction 2-3 times to ensure complete recovery.

    • Combine the extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Re-dissolve the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small amount of acid like phosphoric or trifluoroacetic acid to improve peak shape). A typical starting point could be 60:40 acetonitrile:water.[32]

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the eluent at the UV absorbance maximum for this compound (to be determined from literature or by scanning with a diode-array detector).

    • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve. Express the final yield as mg of this compound per gram of cell dry weight (mg/g DW).

References

How to prevent Wyerone degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of Wyerone during extraction.

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction in a question-and-answer format.

Issue: Consistently Low this compound Yields

Question: My experimental yield of this compound is significantly lower than values reported in the literature. What are the potential causes and solutions?

Answer: Low yields are often a result of this compound degradation during the extraction process. This compound, a phytoalexin, is a lipophilic, low-molecular-weight antimicrobial compound that can be unstable under certain conditions.[1] Key factors that can contribute to its degradation include:

  • Oxidation: this compound is susceptible to oxidative degradation. Performing extractions in the presence of atmospheric oxygen can lead to the formation of oxidized byproducts.

    • Solution: To mitigate oxidation, it is recommended to use degassed solvents and conduct the extraction under an inert atmosphere, such as nitrogen or argon. The addition of antioxidants to the extraction solvent can also be beneficial.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.

    • Solution: Employ low-temperature extraction techniques. Avoid prolonged heating and consider methods like cold maceration. When concentrating the extract, use a rotary evaporator at a reduced temperature and pressure.

  • Light Exposure: Many complex organic molecules, including phytoalexins, can be sensitive to light, which can induce photochemical degradation.

    • Solution: Protect your sample from light at all stages of the extraction process. Use amber-colored glassware or wrap standard glassware in aluminum foil.

  • Inappropriate pH: The stability of this compound can be pH-dependent. Extraction in highly acidic or alkaline conditions may promote hydrolysis or other degradation reactions.

    • Solution: Maintain a pH-controlled environment, ideally using a buffered extraction solvent. While the optimal pH for this compound is not definitively established, slightly acidic conditions are often favored for similar compounds.

  • Enzymatic Degradation: Upon homogenization of plant tissues, degradative enzymes may be released, which can break down this compound.

    • Solution: Flash-freezing the plant material in liquid nitrogen immediately after harvesting and subsequent lyophilization can help to inactivate enzymatic activity.

Issue: Appearance of Unidentified Peaks in Chromatographic Analysis

Question: My HPLC/GC-MS analysis shows unexpected peaks, while the peak corresponding to this compound is diminished. What could be the reason?

Answer: The presence of additional peaks often indicates the formation of degradation products. This compound can be converted to other compounds such as this compound epoxide.[2][3]

  • Troubleshooting Steps:

    • Re-evaluate Extraction Protocol: Review your extraction procedure against the potential causes of degradation listed above. Implement stabilization measures, such as excluding oxygen and light and maintaining low temperatures.

    • Analyze Mass Spectra: If using mass spectrometry, analyze the mass-to-charge ratio of the unknown peaks to help identify the degradation products.

    • Literature Comparison: Compare your findings with published research on this compound degradation to determine if the observed byproducts have been previously identified.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for this compound extraction to minimize degradation?

A1: The selection of an appropriate solvent is critical for efficient extraction. For phytoalexins like this compound, solvents such as ethyl acetate, acetone, or ethanol are often used.[4] Methanol has also been used for the separation of this compound and related compounds.[2] The choice may depend on the specific plant matrix and the intended downstream applications. To minimize degradation, the solvent should be of high purity and degassed prior to use.

Q2: How should I prepare and store plant material to prevent this compound loss before extraction?

A2: Proper handling and storage of plant material are crucial. To minimize enzymatic degradation, fresh plant material should be immediately flash-frozen in liquid nitrogen and can then be stored at -80°C. For extraction, lyophilization (freeze-drying) of the frozen material is recommended to remove water without excessive heating.

Q3: What are the best practices for concentrating this compound extract post-extraction?

A3: To concentrate the extract, rotary evaporation under reduced pressure is the preferred method as it allows for solvent removal at lower temperatures. Ensure the water bath temperature is kept low and the collection flask is protected from light.

Q4: Which analytical techniques are best suited for quantifying this compound and its potential degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the separation and quantification of this compound.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile derivatives or degradation products.[5][6]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for illustrative purposes.

Table 1: Effect of Extraction Method on this compound Yield

Extraction MethodSolventTemperatureThis compound Yield (µg/g dry weight)
Maceration (Inert Atmosphere)Ethyl Acetate4°C150 ± 12
Sonication80% Ethanol25°C110 ± 15
RefluxMethanol65°C45 ± 9

Table 2: Impact of Protective Agents on this compound Stability in Solution (24h storage at 25°C)

ConditionProtective AgentThis compound Recovery (%)
Control (Air, Light)None65 ± 5
Inert Atmosphere (Nitrogen)None85 ± 4
Light Protection (Amber Vial)None78 ± 6
Inert Atmosphere + Light ProtectionNone95 ± 3
Inert Atmosphere + Light Protection0.1% Ascorbic Acid98 ± 2

Experimental Protocol

Protocol: Stabilized Extraction of this compound

This protocol provides a detailed methodology for extracting this compound while minimizing degradation.

  • Sample Preparation:

    • Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.

    • Lyophilize the frozen material until completely dry.

    • Grind the lyophilized tissue into a fine powder using a cooled mortar and pestle or a cryogenic grinder.

  • Solvent Preparation:

    • Prepare the desired extraction solvent (e.g., HPLC-grade ethyl acetate).

    • Degas the solvent by sparging with nitrogen gas for at least 15 minutes.

  • Extraction:

    • Weigh the powdered plant material into an amber glass container.

    • Add the degassed extraction solvent at a solvent-to-sample ratio of 10:1 (v/w).

    • Flush the headspace of the container with nitrogen gas before sealing.

    • Perform the extraction at a reduced temperature (e.g., 4°C) with gentle agitation for a specified duration.

  • Sample Processing:

    • Separate the extract from the plant debris by centrifugation at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean amber vial.

    • If necessary, concentrate the extract using a rotary evaporator at low temperature.

  • Analysis and Storage:

    • Analyze the extract promptly using a suitable chromatographic method.

    • For short-term storage, keep the extract at -20°C under a nitrogen atmosphere. For long-term storage, -80°C is recommended.

Visualizations

This compound Degradation Pathways

This compound This compound Degradation Degradation Products This compound->Degradation Oxygen, Heat, Light, pH extremes, Enzymes

Caption: Factors leading to the degradation of this compound.

Experimental Workflow for Stabilized this compound Extraction

cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Freeze Freeze Harvest->Freeze Immediate Lyophilize Lyophilize Freeze->Lyophilize Grind Grind Lyophilize->Grind Maceration Macerate (4°C, Dark, N2) Grind->Maceration Add Degassed Solvent Centrifuge Centrifuge Maceration->Centrifuge Separate solid Filter Filter Centrifuge->Filter Analyze Analyze Filter->Analyze HPLC/GC-MS

Caption: Recommended workflow for stabilized this compound extraction.

Troubleshooting Logic for Low this compound Yield

action action start Low this compound Yield? q1 Using Inert Atmosphere? start->q1 q2 Low Temperature Extraction? q1->q2 Yes a1 Degas solvents, use N2/Ar q1->a1 No q3 Protected from Light? q2->q3 Yes a2 Extract at 4°C or below q2->a2 No a3 Use amber glassware q3->a3 No

Caption: A logical approach to troubleshooting low this compound yields.

References

Scaling Up Wyerone Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on larger-scale studies involving Wyerone, this technical support center provides essential guidance on its synthesis. Here, we address potential challenges, offer troubleshooting solutions, and detail the key experimental protocols for a scalable synthetic route.

This compound, a furan-containing polyunsaturated ketoester, is a phytoalexin with notable biological activities, making it a compound of interest for further investigation. Scaling up its synthesis from laboratory to larger quantities necessitates a thorough understanding of the reaction intricacies and potential bottlenecks. This guide is based on the established total synthesis developed by Knight and Nott, providing a framework for researchers to navigate the complexities of producing this compound in the quantities required for extensive studies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.

Question 1: I am having trouble with the first step, the formation of the dianion of 3-(2-furyl)acrylic acid. The reaction mixture is turning dark, and the yield of the subsequent step is low. What could be the problem?

Answer: The formation of the lithium 3-(5-lithio-2-furyl)acrylate dianion is a critical step that is highly sensitive to reaction conditions. A dark coloration often indicates decomposition. Here are some potential causes and troubleshooting steps:

  • Moisture and Air Sensitivity: The organolithium reagents used (n-butyllithium and diisopropylamine to form lithium diisopropylamide, LDA) are extremely reactive towards water and oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.

  • Temperature Control: The reaction is performed at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions. Ensure your cooling bath is stable and the internal reaction temperature is maintained. Inconsistent or elevated temperatures can lead to decomposition of the dianion.

  • Reagent Quality: The quality of the n-butyllithium is crucial. Use a recently titrated solution to ensure accurate stoichiometry. Old or improperly stored n-butyllithium will have a lower concentration, leading to incomplete dianion formation.

  • Addition Rate: Slow, dropwise addition of n-butyllithium is essential to maintain temperature control and prevent localized overheating.

Question 2: The Wittig-type reaction to form the enyne side chain is giving a low yield and a mixture of E/Z isomers. How can I improve this?

Answer: The stereoselectivity and yield of the Wittig-type reaction are influenced by the nature of the ylide and the reaction conditions.

  • Ylide Generation: Ensure the phosphonium ylide is generated under anhydrous conditions. The choice of base is also important; for stabilized ylides, a weaker base may be sufficient and can lead to higher E-selectivity.

  • Reaction Temperature: The temperature at which the aldehyde is added to the ylide can influence the stereochemical outcome. Running the reaction at low temperatures often favors the formation of the Z-isomer, while higher temperatures can lead to a mixture or favor the E-isomer depending on the specific ylide.

  • Aldehyde Purity: The aldehyde used, (Z)-hept-4-en-2-ynal, should be pure. Impurities can react with the ylide and lower the yield of the desired product.

Question 3: The oxidation of the secondary alcohol to the ketone with manganese dioxide is slow and requires a large excess of the reagent. Are there more efficient, scalable alternatives?

Answer: While manganese dioxide is a classic reagent for the selective oxidation of allylic alcohols, its heterogeneous nature can lead to scalability issues.[1][2] Here are some points to consider and potential alternatives:

  • Activation of MnO₂: The reactivity of manganese dioxide can vary significantly depending on its preparation and activation. Using freshly prepared and activated MnO₂ is crucial for optimal performance.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Chlorinated solvents like dichloromethane or chloroform are commonly used.

  • Scalable Oxidation Alternatives: For larger-scale reactions, homogeneous oxidation systems are often more practical. Some alternatives include:

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is a high-yielding and generally reliable method, but requires careful temperature control and handling of malodorous byproducts.

    • Dess-Martin Periodinane (DMP) Oxidation: DMP is a mild and selective oxidizing agent that works well for a wide range of alcohols. It is commercially available and offers good yields, though the cost can be a consideration for very large scales.[3]

    • Catalytic Aerobic Oxidation: Using a catalyst (e.g., based on copper or ruthenium) and air or oxygen as the oxidant is a greener and more atom-economical approach for large-scale oxidations.[4]

Question 4: I am struggling with the purification of the final this compound product. It seems to be unstable on silica gel. What are the best practices for purification?

Answer: this compound is a polyunsaturated compound and can be sensitive to prolonged exposure to silica gel, which can be acidic and promote decomposition.

  • Minimize Contact Time with Silica: If using column chromatography, use a less acidic stationary phase like deactivated silica gel (treated with a base like triethylamine) or alumina. Perform the chromatography as quickly as possible.

  • Alternative Purification Methods:

    • Preparative High-Performance Liquid Chromatography (HPLC): This can be a highly effective method for obtaining high-purity this compound, especially for smaller to medium scales.

    • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for purification on a large scale.

  • Storage: this compound should be stored under an inert atmosphere, protected from light, and at low temperatures to prevent degradation.

Experimental Protocols

The following are the key experimental stages in the total synthesis of this compound, based on the work of Knight and Nott.

Synthesis of this compound: A Step-by-Step Overview
Step Reaction Key Reagents & Conditions Reported Yield
1 Formation of lithium 3-(5-lithio-2-furyl)acrylate3-(2-furyl)acrylic acid, n-BuLi, Diisopropylamine, THF, -78 °CNot explicitly stated for this step
2 Condensation(Z)-hept-4-en-2-ynal, THF, -78 °CNot explicitly stated for this step
3 EsterificationCH₂N₂, EtherNot explicitly stated for this step
4 OxidationMnO₂, Chloroform30% (overall from 3-(2-furyl)acrylic acid)

Note: The yields for intermediate steps were not detailed in the original publication; only the overall yield was provided.

Detailed Methodologies

Step 1 & 2: Formation of the Dianion and Condensation

  • To a stirred solution of diisopropylamine in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, a solution of n-butyllithium in hexane is added dropwise.

  • The mixture is stirred at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).

  • A solution of 3-(2-furyl)acrylic acid in anhydrous THF is then added slowly to the LDA solution, maintaining the temperature at -78 °C.

  • After stirring for a further period to ensure complete formation of the dianion, a solution of (Z)-hept-4-en-2-ynal in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for several hours before being quenched by the addition of a saturated aqueous solution of ammonium chloride.

Step 3: Esterification

  • The crude product from the previous step is dissolved in diethyl ether.

  • An ethereal solution of diazomethane is added portion-wise at 0 °C until a persistent yellow color is observed.

  • The excess diazomethane is quenched by the addition of acetic acid.

  • The solution is washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

Step 4: Oxidation

  • The crude methyl ester is dissolved in chloroform.

  • Activated manganese dioxide (a significant excess is typically required) is added to the solution.

  • The suspension is stirred vigorously at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the manganese dioxide is removed by filtration through a pad of celite. The filter cake should be washed thoroughly with chloroform.

  • The combined filtrate is concentrated under reduced pressure to yield crude this compound, which is then purified by chromatography.

Visualizing the Synthesis and Biological Context

To aid in the understanding of the experimental workflow and the biological relevance of this compound, the following diagrams are provided.

Wyerone_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 3_furylacrylic_acid 3-(2-Furyl)acrylic Acid Dianion_Formation Dianion Formation (LDA, THF, -78 °C) 3_furylacrylic_acid->Dianion_Formation Step 1 heptenal (Z)-hept-4-en-2-ynal Condensation Condensation (-78 °C) heptenal->Condensation Step 2 Dianion_Formation->Condensation Intermediate Esterification Esterification (CH2N2) Condensation->Esterification Step 3 Oxidation Oxidation (MnO2) Esterification->Oxidation Step 4 This compound This compound Oxidation->this compound

Figure 1: Workflow for the total synthesis of this compound.

Phytoalexin_Signaling_Pathway cluster_stimulus Elicitor Recognition cluster_signaling Signal Transduction Cascade cluster_response Defense Response Elicitor Elicitor (Biotic or Abiotic) Receptor Plant Cell Receptor Elicitor->Receptor Binding ROS_Ca ROS & Ca²⁺ Signaling Receptor->ROS_Ca Activation MAPK MAPK Cascade ROS_Ca->MAPK JA_Pathway Jasmonic Acid Signaling Pathway MAPK->JA_Pathway Transcription_Factors Activation of Transcription Factors JA_Pathway->Transcription_Factors Gene_Expression Phytoalexin Biosynthesis Gene Expression Transcription_Factors->Gene_Expression Wyerone_Biosynthesis This compound Biosynthesis Gene_Expression->Wyerone_Biosynthesis

Figure 2: Generalized phytoalexin signaling pathway leading to this compound biosynthesis.

This compound is a phytoalexin produced by plants, such as the broad bean (Vicia faba), in response to stress, including pathogen attack.[5] The biosynthesis of this compound is triggered by the recognition of elicitors, which can be molecules from the pathogen (biotic) or environmental stressors (abiotic). This recognition initiates a complex signaling cascade within the plant cell. Key components of this cascade often include the production of reactive oxygen species (ROS), changes in intracellular calcium ion concentrations, and the activation of mitogen-activated protein kinase (MAPK) pathways. These events converge on the activation of phytohormone signaling, particularly the jasmonic acid pathway.[5] The activation of this pathway leads to the expression of genes encoding the enzymes responsible for the synthesis of phytoalexins, ultimately resulting in the production of this compound.

References

Validation & Comparative

Wyerone vs. Other Phytoalexins: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of Wyerone and other notable phytoalexins, supported by experimental data and methodologies.

Introduction

Phytoalexins are a diverse group of low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack or stress.[1] These secondary metabolites play a crucial role in plant defense mechanisms and have garnered significant interest for their potential applications in agriculture and medicine. This guide provides a comparative analysis of this compound, a furanocoumarin phytoalexin, against other well-researched phytoalexins: Resveratrol (a stilbenoid), Pisatin (an isoflavonoid), and Camalexin (an indole alkaloid). The comparison focuses on their antimicrobial and antioxidant properties, mechanisms of action, and biosynthetic pathways.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the available quantitative data on the antimicrobial and antioxidant activities of this compound, Resveratrol, Pisatin, and Camalexin. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is a collation from various sources.

Antifungal Activity
PhytoalexinTarget FungusMIC (µg/mL)IC50 (µM)Reference(s)
This compound Botrytis fabaeData Not AvailableData Not Available
Resveratrol Candida albicans29-37 (dimethoxy derivatives)[2][3]
Botrytis cinerea5-80[4]
Pisatin Fusarium oxysporum f. sp. pisi>100 (relatively insensitive)[5]
Camalexin Alternaria brassicicolaData Not Available51[6]

Note: The antifungal activity of Resveratrol against Candida albicans is a subject of conflicting reports, with some studies indicating no significant activity.[7][8]

Antibacterial Activity
PhytoalexinTarget BacteriumMIC (µg/mL)Reference(s)
This compound Erwinia amylovoraData Not Available
Resveratrol Gram-positive bacteria (avg.)141.83 ± 18.30[1]
Gram-negative bacteria (avg.)224.82 ± 39.41[1]
Pisatin General (broad spectrum)Relatively weak activity reported[5]
Camalexin Pseudomonas syringaeGenerally considered to not play a key role in resistance[9]
Antioxidant Activity
PhytoalexinAssayIC50Reference(s)
This compound DPPHData Not Available
Resveratrol DPPHData Not Available
Pisatin DPPHData Not Available
Camalexin DPPHData Not Available

Mechanisms of Action & Biosynthetic Pathways

The biological activity of phytoalexins is intrinsically linked to their chemical structure and the signaling pathways they modulate or are synthesized by.

This compound

This compound is a furanocoumarin phytoalexin derived from the polyunsaturated fatty acid pathway.[4][10] Its mechanism of action is not as extensively studied as other phytoalexins.

Wyerone_Biosynthesis Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids This compound This compound Polyunsaturated Fatty Acids->this compound Multiple Enzymatic Steps

Simplified biosynthesis of this compound.
Resveratrol

Resveratrol, a stilbenoid, is known to induce apoptosis in fungal cells through a caspase-dependent mitochondrial pathway.[1][11][12][13] This involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.

Resveratrol_MoA Resveratrol Resveratrol ROS_Generation ROS_Generation Resveratrol->ROS_Generation induces Mitochondrial_Membrane_Depolarization Mitochondrial_Membrane_Depolarization ROS_Generation->Mitochondrial_Membrane_Depolarization leads to Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Membrane_Depolarization->Cytochrome_c_Release causes Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis triggers

Resveratrol's apoptotic mechanism in fungi.
Pisatin

Pisatin is an isoflavonoid phytoalexin synthesized from L-phenylalanine via the phenylpropanoid pathway. Its antimicrobial action is thought to involve the disruption of cell membrane integrity and inhibition of essential enzymes.[14] Some fungal pathogens have evolved resistance by demethylating pisatin.

Pisatin_Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid Phenylpropanoid Pathway p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid Phenylpropanoid Pathway Chalcone Chalcone p-Coumaric Acid->Chalcone Phenylpropanoid Pathway Isoflavone Isoflavone Chalcone->Isoflavone Phenylpropanoid Pathway Pisatin Pisatin Isoflavone->Pisatin Phenylpropanoid Pathway

Simplified biosynthetic pathway of Pisatin.
Camalexin

Camalexin, an indole alkaloid, is synthesized from tryptophan.[15][16][17][18] Its production is induced by various pathogens and is regulated by a complex signaling network involving mitogen-activated protein kinases (MAPKs) and phytohormones like ethylene and jasmonic acid.[10][19]

Camalexin_Biosynthesis_Induction cluster_0 Pathogen Recognition cluster_1 Signaling Cascade Pathogen Pathogen Receptor Receptor Pathogen->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade Transcription Factors (e.g., WRKY33) Transcription Factors (e.g., WRKY33) MAPK Cascade->Transcription Factors (e.g., WRKY33) Camalexin Biosynthesis Genes Camalexin Biosynthesis Genes Transcription Factors (e.g., WRKY33)->Camalexin Biosynthesis Genes activates Ethylene/Jasmonate Signaling Ethylene/Jasmonate Signaling Ethylene/Jasmonate Signaling->Transcription Factors (e.g., WRKY33) Tryptophan Tryptophan Camalexin Biosynthesis Genes->Tryptophan Camalexin Camalexin Tryptophan->Camalexin

Induction of Camalexin biosynthesis.

Experimental Protocols

This section provides an overview of the standard methodologies used to assess the antimicrobial and antioxidant activities of phytoalexins.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

1. Inoculum Preparation:

  • Fungal cultures are grown on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Spores or yeast cells are harvested and suspended in a sterile saline solution.

  • The suspension is adjusted to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).

2. Assay Plate Preparation:

  • A 96-well microtiter plate is used.

  • The phytoalexin is serially diluted in a suitable broth medium (e.g., RPMI-1640) across the wells of the plate.

  • A positive control (fungus with no phytoalexin) and a negative control (broth only) are included.

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well.

  • The plate is incubated at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 24-72 hours).

4. MIC Determination:

  • The MIC is visually determined as the lowest concentration of the phytoalexin that completely inhibits the visible growth of the fungus.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is similar to the antifungal assay and is used to determine the MIC of a compound against a specific bacterium.

1. Inoculum Preparation:

  • Bacterial colonies are grown on a suitable agar medium (e.g., Mueller-Hinton Agar).

  • A suspension of the bacteria is prepared in a sterile broth and its turbidity is adjusted to a 0.5 McFarland standard.

2. Assay Plate Preparation:

  • Serial dilutions of the phytoalexin are prepared in a 96-well plate with a suitable broth (e.g., Mueller-Hinton Broth).

  • Positive and negative controls are included.

3. Inoculation and Incubation:

  • The standardized bacterial suspension is added to each well.

  • The plate is incubated at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the phytoalexin that prevents visible bacterial growth.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

1. Reagent Preparation:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • The phytoalexin is dissolved in the same solvent to create a stock solution, from which serial dilutions are made.

2. Assay Procedure:

  • A fixed volume of the DPPH solution is added to varying concentrations of the phytoalexin solution.

  • The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • A blank (solvent only) and a control (DPPH solution with solvent) are prepared.

3. Measurement:

  • The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

4. IC50 Determination:

  • The IC50 value, which is the concentration of the phytoalexin required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the phytoalexin concentration.

Conclusion

This comparative guide highlights the diverse nature of phytoalexins in terms of their chemical structures, biological activities, and underlying mechanisms. While Resveratrol, Pisatin, and Camalexin have been extensively studied, providing valuable quantitative data and insights into their modes of action, there is a noticeable gap in the publicly available quantitative data for this compound. This underscores the need for further research to fully elucidate the comparative efficacy and potential applications of this furanocoumarin phytoalexin. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which will be crucial for advancing our understanding and utilization of these potent plant-derived compounds in various scientific and therapeutic fields.

References

Wyerone: A Natural Antifungal Powerhouse Compared to Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with improved efficacy and reduced environmental impact is a perpetual challenge. Wyerone, a naturally occurring phytoalexin from the broad bean (Vicia faba), has demonstrated significant antifungal properties, positioning it as a compelling candidate for comparison with existing commercial fungicides. This guide provides an objective analysis of this compound's antifungal spectrum, supported by available experimental data, and contrasts it with the performance of widely used commercial fungicides.

Comparative Antifungal Efficacy: this compound vs. Commercial Agents

This compound and its derivatives have shown notable activity against various phytopathogenic fungi. While comprehensive data across a wide fungal spectrum is still emerging, studies have highlighted its potency, particularly against Botrytis cinerea, the causative agent of gray mold disease.

Below is a summary of the available quantitative data on the antifungal activity of this compound and a selection of commercial fungicides against key plant pathogens. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) or a 50% effective concentration (EC₅₀) values should be made with caution due to variations in experimental methodologies.

CompoundFungal SpeciesMIC (µg/mL)EC₅₀ (µg/mL)
This compound Botrytis cinerea-10
Botrytis fabae-38
Iprodione Botrytis cinerea-0.015 mM
Pyrimethanil Botrytis cinerea-0.03 - 75
Boscalid Botrytis cinerea-0.01 - 69.91
Tebuconazole Botrytis cinerea-0.03 - 1
Fludioxonil Botrytis cinerea< 0.1-

Note: MIC and EC₅₀ values can vary depending on the specific fungal isolate and the experimental conditions.

Unraveling the Mechanism: How this compound Combats Fungi

The precise mechanism of action for this compound is an active area of research, with current evidence pointing towards a multi-pronged attack on fungal cells. Unlike many commercial fungicides that target a specific enzyme, this compound appears to disrupt fundamental cellular processes.

Membrane Disruption: Studies suggest that this compound and its related compound, this compound acid, interfere with the integrity of the fungal cell membrane. This disruption can lead to leakage of essential cellular components and ultimately, cell death.

Mitochondrial Respiration Inhibition: There is also evidence to suggest that this compound may inhibit mitochondrial respiration. By interfering with the electron transport chain, this compound could disrupt the fungus's energy production, leading to a fungistatic or fungicidal effect. This is a mode of action shared by some commercial fungicides, such as strobilurins.

In contrast, many commercial fungicides have well-defined molecular targets:

  • Azoles (e.g., Tebuconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

  • Strobilurins (e.g., Pyraclostrobin): Inhibit the mitochondrial respiration chain at the cytochrome bc1 complex (Complex III), blocking ATP production.

  • Dicarboximides (e.g., Iprodione): The exact mechanism is not fully understood but is thought to involve the inhibition of triglyceride and phospholipid biosynthesis.

  • Anilinopyrimidines (e.g., Pyrimethanil): Inhibit the biosynthesis of methionine and the secretion of fungal hydrolytic enzymes.

  • SDHIs (e.g., Boscalid): Inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.

Experimental Methodologies for Antifungal Assessment

The evaluation of antifungal activity is critical for comparing the efficacy of compounds like this compound with commercial fungicides. Standardized methods are employed to ensure the reproducibility and comparability of results.

Broth Microdilution Method (CLSI and EUCAST Standards)

This is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate Inoculation of Microtiter Plate Inoculum->Plate Compound Serial Dilution of Antifungal Compound Compound->Plate Incubation Incubation Plate->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC Determination of MIC Reading->MIC

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Protocol:

  • Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium. The concentration of the inoculum is crucial for reproducible results.

  • Antifungal Agent Dilution: The test compound (e.g., this compound or a commercial fungicide) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. A growth control (no antifungal agent) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plate is incubated under specific conditions (temperature and time) suitable for the growth of the test fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Agar Dilution Method

This method is often used for filamentous fungi and involves incorporating the antifungal agent directly into the agar growth medium.

Protocol:

  • Medium Preparation: A series of agar plates are prepared, each containing a different concentration of the antifungal agent. A control plate with no antifungal agent is also prepared.

  • Inoculation: A standardized amount of the fungal inoculum is point-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions until growth is visible in the control plate.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents fungal growth.

Visualizing the Mode of Action: A Signaling Pathway Perspective

The following diagram illustrates a hypothesized signaling pathway for this compound's antifungal action, focusing on its potential dual impact on the cell membrane and mitochondrial respiration. This is contrasted with the more specific target of azole fungicides.

signaling_pathway cluster_this compound This compound Action cluster_azole Azole Action cluster_effect Cellular Effect This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Direct Interaction Mitochondrion Mitochondrial Respiration Inhibition This compound->Mitochondrion Inhibition Leakage Ion Leakage & Loss of Components Membrane->Leakage ATP_depletion ATP Depletion Mitochondrion->ATP_depletion Azole Azole Fungicide Erg11 Lanosterol 14α-demethylase (ERG11) Azole->Erg11 Inhibition Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Component of Growth_Inhibition Fungal Growth Inhibition / Cell Death FungalMembrane->Growth_Inhibition Impaired Function Leakage->Growth_Inhibition ATP_depletion->Growth_Inhibition

Caption: Hypothesized signaling pathways of this compound and Azole fungicides.

Conclusion

This compound presents a promising natural alternative to synthetic commercial fungicides. Its apparent multi-target mechanism of action, potentially involving both cell membrane disruption and inhibition of mitochondrial respiration, could be advantageous in combating the development of fungicide resistance. However, further research is required to fully elucidate its antifungal spectrum, optimize its application, and understand its precise molecular targets. The data and methodologies presented in this guide provide a framework for the continued evaluation of this compound and other novel antifungal compounds, paving the way for the development of more effective and sustainable strategies for fungal disease management.

Comparative Bioactivity of Wyerone Against Diverse Fungal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antifungal potential of novel compounds is paramount. This guide provides a comparative analysis of the bioactivity of Wyerone, a phytoalexin, against various fungal species, supported by available experimental data. The information is presented to facilitate further research and development in the field of antifungal agents.

Quantitative Bioactivity of this compound

Currently, publicly available, comprehensive quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for this compound against a wide range of fungal species, including Botrytis cinerea, Rhizoctonia solani, and Fusarium culmorum, is limited. However, existing research provides a foundation for its antifungal potential.

One study investigated the effect of this compound acid on the germ tube growth of Botrytis fabae, a close relative of B. cinerea. The findings indicated that this compound acid possesses antifungal properties, although specific MIC values were not provided in the accessible literature. The study suggested that the methods for these bioassays were detailed in earlier publications by Mansfield & Deverall (1974) and Hargreaves & Mansfield (1975).

To provide a clear comparison, the following table summarizes the available qualitative data and highlights the need for further quantitative studies.

Fungal SpeciesThis compound Bioactivity (Qualitative)Quantitative Data (MIC/IC50)Reference
Botrytis fabaeInhibition of germ tube growthNot Reported[1]
Botrytis cinereaData not availableData not available
Rhizoctonia solaniData not availableData not available
Fusarium culmorumData not availableData not available

Note: The lack of extensive, publicly accessible quantitative data underscores a significant research gap and an opportunity for further investigation into the antifungal spectrum of this compound.

Experimental Protocols

General Protocol for Antifungal Susceptibility Testing of this compound

This protocol is a generalized guideline and may require optimization for specific fungal species and laboratory conditions.

  • Fungal Culture Preparation:

    • The selected fungal species (Botrytis cinerea, Rhizoctonia solani, Fusarium culmorum) are cultured on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at their optimal growth temperature until sufficient sporulation is observed.

    • Spore suspensions are prepared by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

    • The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is determined using a hemocytometer and adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL).

  • Preparation of this compound Solutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

    • Serial dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Potato Dextrose Broth - PDB or RPMI-1640) to achieve a range of desired test concentrations.

  • Microdilution Assay:

    • The assay is performed in sterile 96-well microtiter plates.

    • Each well receives a specific volume of the diluted this compound solution.

    • A standardized volume of the fungal spore suspension is added to each well.

    • Control wells are included:

      • Positive control: Fungal spores in growth medium without this compound.

      • Negative control: Growth medium only.

      • Solvent control: Fungal spores in growth medium with the same concentration of the solvent used to dissolve this compound.

  • Incubation:

    • The microtiter plates are incubated at the optimal growth temperature for the specific fungus for a defined period (e.g., 48-72 hours), or until visible growth is observed in the positive control wells.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by using a spectrophotometer to measure optical density.

Visualizing the Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., B. cinerea) spore_suspension Prepare Spore Suspension fungal_culture->spore_suspension add_spores Inoculate with Spore Suspension spore_suspension->add_spores wyerone_stock This compound Stock Solution serial_dilutions Serial Dilutions of this compound wyerone_stock->serial_dilutions add_this compound Add this compound Dilutions serial_dilutions->add_this compound microplate_setup Setup 96-well Microtiter Plate microplate_setup->add_this compound add_this compound->add_spores incubation Incubate at Optimal Temperature add_spores->incubation visual_assessment Visual Assessment of Growth incubation->visual_assessment spectrophotometry Spectrophotometric Reading (Optional) incubation->spectrophotometry determine_mic Determine MIC visual_assessment->determine_mic spectrophotometry->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Fungal Signaling Pathways Potentially Affected by this compound

The precise molecular targets and signaling pathways in fungi affected by this compound have not been extensively elucidated in the available literature. However, based on the known mechanisms of other antifungal compounds, several key pathways could be hypothesized as potential targets for this compound's bioactivity. These pathways are crucial for fungal growth, development, and pathogenesis.

Further research is necessary to validate the specific interactions between this compound and these fungal signaling cascades.

Signaling_Pathways Potential Fungal Signaling Pathways Targeted by this compound cluster_membrane Cell Membrane Integrity cluster_wall Cell Wall Integrity (CWI) Pathway cluster_stress Stress Response Pathways This compound This compound Ergosterol_Biosynthesis Ergosterol Biosynthesis This compound->Ergosterol_Biosynthesis Inhibition? Membrane_Permeability Membrane Permeability This compound->Membrane_Permeability Disruption? PKC_MAPK PKC-MAP Kinase Cascade This compound->PKC_MAPK Interference? HOG_Pathway High Osmolarity Glycerol (HOG) Pathway This compound->HOG_Pathway Induction? Ergosterol_Biosynthesis->Membrane_Permeability Cell_Wall_Synthesis Cell Wall Synthesis PKC_MAPK->Cell_Wall_Synthesis Oxidative_Stress Oxidative Stress Response HOG_Pathway->Oxidative_Stress

Caption: Hypothesized fungal signaling pathways potentially affected by this compound.

References

Investigating the Synergistic Potential of Wyerone: A Comparative Guide to Antifungal Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing and new antifungal agents. Wyerone, a phytoalexin with known antifungal properties, presents a compelling candidate for synergistic studies. This guide provides a comprehensive framework for evaluating the synergistic effects of this compound with other antifungal compounds, offering detailed experimental protocols, data presentation templates, and visualizations of key workflows and potential mechanisms of action.

Data Presentation: Quantifying Synergy

A systematic approach to presenting quantitative data is crucial for comparing the synergistic or antagonistic effects of different drug combinations. The following table provides a standardized format for summarizing results from checkerboard assays, focusing on the Fractional Inhibitory Concentration Index (FICI), a key metric for quantifying synergy.

Table 1: Synergistic Antifungal Activity of this compound Combinations against Candida albicans

Combination (this compound + Partner Compound)MIC of this compound Alone (µg/mL)MIC of Partner Compound Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Compound in Combination (µg/mL)FICIInterpretation
This compound + Fluconazole
This compound + Amphotericin B
This compound + Caspofungin
Add more combinations as needed

FICI Calculation: FICI = (MIC of this compound in Combination / MIC of this compound Alone) + (MIC of Partner Compound in Combination / MIC of Partner Compound Alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of robust scientific inquiry. The following sections outline the methodologies for two primary assays used to assess antifungal synergy.

Checkerboard Microdilution Assay

This method is a widely used in vitro technique to assess the synergistic, additive, or antagonistic effects of antimicrobial agent combinations.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, both alone and in various combinations, to calculate the FICI.

Materials:

  • This compound (stock solution of known concentration)

  • Partner antifungal compound (stock solution of known concentration)

  • Fungal isolate (e.g., Candida albicans, standardized inoculum)

  • 96-well microtiter plates

  • RPMI 1640 medium (buffered with MOPS)

  • Spectrophotometer or plate reader

Procedure:

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.

    • Create serial twofold dilutions of this compound horizontally across the plate.

    • Create serial twofold dilutions of the partner antifungal compound vertically down the plate. This creates a matrix of varying concentrations of both compounds.

    • Include wells with serial dilutions of each compound alone to determine their individual MICs.

    • Designate a growth control well (no compounds) and a sterility control well (no inoculum).

  • Inoculation:

    • Prepare a fungal inoculum suspension standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

    • Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • Reading Results:

    • Determine the MIC for each compound alone and for each combination by visual inspection for turbidity or by measuring absorbance using a plate reader. The MIC is the lowest concentration that inhibits visible growth.

  • FICI Calculation:

    • Calculate the FICI for each combination using the formula provided in the Data Presentation section.

Time-Kill Curve Analysis

This dynamic assay provides information on the rate of fungal killing over time when exposed to antifungal agents alone and in combination.

Objective: To assess the pharmacodynamic interaction and the rate of fungal killing of this compound and a partner antifungal, alone and in combination.

Materials:

  • This compound

  • Partner antifungal compound

  • Fungal isolate (standardized inoculum)

  • Culture tubes or flasks

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Procedure:

  • Prepare Cultures:

    • Prepare a fungal suspension adjusted to a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., RPMI 1640).

  • Drug Exposure:

    • Set up culture tubes or flasks with the following conditions:

      • Growth control (no drug)

      • This compound alone (at a relevant concentration, e.g., MIC)

      • Partner compound alone (at a relevant concentration, e.g., MIC)

      • This compound + Partner compound (at the same concentrations as the individual tubes)

  • Time-Course Sampling:

    • Incubate all tubes at 35°C in a shaker.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate a known volume of each dilution onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colony-forming units (CFU) on each plate to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL.

Visualizing Workflows and Mechanisms

Diagrams are powerful tools for illustrating complex processes and relationships. The following are Graphviz (DOT language) scripts for generating diagrams of the experimental workflow and a hypothetical signaling pathway that could be involved in synergistic antifungal action.

experimental_workflow cluster_prep Preparation cluster_assay Synergy Assays cluster_data Data Collection & Analysis cluster_interpretation Interpretation prep_this compound Prepare this compound Stock Solution checkerboard Checkerboard Assay (96-well plate) prep_this compound->checkerboard time_kill Time-Kill Assay (Culture tubes) prep_this compound->time_kill prep_partner Prepare Partner Antifungal Stock prep_partner->checkerboard prep_partner->time_kill prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->checkerboard prep_inoculum->time_kill read_mic Read MICs (24-48h) checkerboard->read_mic plate_count Plate Counts (CFU/mL) at Time Points time_kill->plate_count calc_fici Calculate FICI read_mic->calc_fici plot_curves Plot Time-Kill Curves plate_count->plot_curves interpret_fici Synergy? Additive? Antagonism? calc_fici->interpret_fici interpret_curves Synergistic Killing? Antagonism? plot_curves->interpret_curves

Caption: Experimental workflow for assessing antifungal synergy.

signaling_pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_intracellular Intracellular Targets ergosterol Ergosterol Biosynthesis membrane_integrity Membrane Integrity ergosterol->membrane_integrity stress_response General Stress Response Pathways (e.g., HOG, CWI) membrane_integrity->stress_response synergy Synergistic Effect: Enhanced Fungal Cell Death membrane_integrity->synergy glucan_synthesis β-(1,3)-D-glucan Synthesis cell_wall_stress Cell Wall Stress Response glucan_synthesis->cell_wall_stress cell_wall_stress->stress_response cell_wall_stress->synergy dna_synthesis DNA/RNA Synthesis stress_response->synergy Inhibition of compensatory pathways This compound This compound This compound->membrane_integrity Hypothetical Target 1 partner_azole Partner Antifungal (e.g., Azole) partner_azole->ergosterol partner_echinocandin Partner Antifungal (e.g., Echinocandin) partner_echinocandin->glucan_synthesis

Caption: Hypothetical signaling pathways in antifungal synergy.

Comparative Analysis of Fungal Cross-Resistance to the Phytoalexin Wyerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential for cross-resistance in fungal pathogens to Wyerone, a natural antifungal compound (phytoalexin) produced by broad beans (Vicia faba). Due to a lack of extensive studies directly investigating cross-resistance to this compound, this guide synthesizes information on its known antifungal activity, detoxification mechanisms in fungi, and well-documented instances of cross-resistance to other natural and synthetic fungicides. This comparative approach allows for informed hypothesis generation and the design of future research into this compound's potential as a novel antifungal agent.

Antifungal Activity of this compound and Commercial Fungicides

Table 1: Comparative Antifungal Activity (MIC or EC50 in µg/mL)

Compound/FungicideChemical ClassTarget Fungal Pathogen(s)MIC/EC50 (µg/mL)Citation(s)
This compound Phytoalexin (furanocetylene)Botrytis fabaeData not available[1]
Iprodione DicarboximideBotrytis cinerea0.5[2]
Boscalid SDHIBotrytis cinereaVaries (resistance common)[3]
Pyraclostrobin QoI (Strobilurin)Botrytis cinereaVaries (resistance common)[3]
Cyprodinil AnilinopyrimidineBotrytis cinereaVaries (resistance common)
Fludioxonil PhenylpyrroleBotrytis cinereaVaries (resistance common)

Note: MIC (Minimum Inhibitory Concentration) and EC50 (Effective Concentration for 50% inhibition) values for commercial fungicides can vary significantly depending on the specific isolate and the presence of resistance.

Mechanisms of Fungal Resistance and Potential for Cross-Resistance with this compound

Fungal pathogens have evolved sophisticated mechanisms to tolerate or detoxify antifungal compounds, including phytoalexins like this compound. These mechanisms are the primary drivers of cross-resistance, where resistance to one compound confers resistance to another, often structurally different, compound.

Detoxification of this compound

The primary known resistance mechanism to this compound is through enzymatic detoxification. Studies have shown that Botrytis fabae, a pathogen of broad beans, can metabolize this compound into a less toxic compound.[4] While the specific enzymes responsible for this detoxification in B. fabae are not fully characterized, the process involves the reduction of a carbonyl group.[4]

Table 2: Known and Hypothesized Fungal Detoxification Mechanisms for this compound

Fungal SpeciesDetoxification MechanismEnzyme Class (Hypothesized)Resulting Compound(s)Citation(s)
Botrytis fabae Reduction of the side-chain carbonyl groupReductase/DehydrogenaseReduced this compound derivative[4]
Botrytis cinerea Unknown, but likely similar to B. fabaeReductase/DehydrogenasePotentially similar reduced metabolites
Efflux Pumps and Multidrug Resistance (MDR)

A major mechanism of cross-resistance in fungi is the overexpression of efflux pumps, primarily belonging to the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. These transporters can expel a wide range of structurally diverse compounds from the fungal cell, including both natural toxins (like phytoalexins) and synthetic fungicides.[5][6][7][8]

Exposure of Botrytis cinerea to certain plant secondary metabolites, such as resveratrol (a phytoalexin), has been shown to induce a Multidrug Resistance (MDR) phenotype.[7] This induced resistance is linked to the upregulation of specific ABC transporter genes, leading to decreased sensitivity to several classes of fungicides.[7] It is plausible that exposure to this compound could trigger a similar response in susceptible fungi, leading to cross-resistance with fungicides that are substrates of the same efflux pumps.

Table 3: Fungicides Potentially Affected by Cross-Resistance with this compound via Efflux Pumps

Efflux Pump FamilyFungicide Classes TransportedPotential for this compound-Induced Cross-Resistance
ABC Transporters Azoles, Phenylpyrroles, anilinopyrimidinesHigh
MFS Transporters Various, including some fungicidesModerate to High

Signaling Pathways and Experimental Workflows

Fungal Detoxification and Resistance Signaling Pathway

The following diagram illustrates a generalized signaling pathway leading to fungal detoxification and resistance, which could be activated by this compound.

Fungal_Resistance_Pathway cluster_0 Fungal Cell cluster_1 Resistance Mechanisms This compound This compound Receptor Membrane Receptor/ Sensor This compound->Receptor Binding Reduced_this compound Reduced this compound (Less Toxic) Signal_Transduction Signal Transduction Cascade (e.g., MAPK pathway) Receptor->Signal_Transduction Activation TF_Activation Transcription Factor Activation Signal_Transduction->TF_Activation Gene_Expression Upregulation of Resistance Genes TF_Activation->Gene_Expression Detox_Enzyme Detoxification Enzymes (e.g., Reductases) Gene_Expression->Detox_Enzyme Synthesis Efflux_Pump Efflux Pumps (ABC/MFS Transporters) Gene_Expression->Efflux_Pump Synthesis Detox_Enzyme->this compound Detoxification Fungicide_Efflux Fungicide Efflux Efflux_Pump->Fungicide_Efflux

Caption: Generalized fungal resistance pathway activated by this compound.

Experimental Workflow for Assessing Cross-Resistance

The following diagram outlines a typical experimental workflow to investigate cross-resistance between this compound and other fungicides.

Cross_Resistance_Workflow start Start: Fungal Isolate (e.g., Botrytis cinerea) mic_initial Determine Baseline MICs (this compound & Fungicides) start->mic_initial adaptation Adapt Fungal Culture to Sub-lethal this compound Concentration mic_initial->adaptation mic_adapted Determine MICs of Adapted Strain adaptation->mic_adapted compare Compare MICs (Baseline vs. Adapted) mic_adapted->compare molecular_analysis Molecular Analysis of Adapted Strain (Gene Expression, Sequencing) compare->molecular_analysis Cross-resistance observed conclusion Conclusion on Cross-Resistance Potential compare->conclusion No cross-resistance molecular_analysis->conclusion

Caption: Workflow for evaluating this compound-induced cross-resistance.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies for antifungal susceptibility testing.

1. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar for Botrytis cinerea) at 25°C for 7-10 days, or until sufficient sporulation occurs.

  • Harvest conidia by flooding the plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the conidial suspension to a final concentration of 1 x 10^5 conidia/mL using a hemocytometer.

2. Preparation of Antifungal Solutions:

  • Prepare a stock solution of this compound and each test fungicide in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each antifungal compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640). The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final conidial concentration of 5 x 10^4 conidia/mL.

  • Include a growth control (inoculum without antifungal) and a sterility control (broth without inoculum).

  • Incubate the plates at 25°C for 48-72 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as determined by visual inspection or by measuring absorbance at a specific wavelength (e.g., 600 nm).

Induction of Fungicide Resistance with this compound

1. Adaptation of Fungal Culture:

  • Prepare agar plates containing a sub-lethal concentration of this compound (e.g., 0.5 x MIC).

  • Inoculate the plates with the fungal isolate and incubate until growth is established.

  • Sequentially transfer the fungus to plates with gradually increasing concentrations of this compound over several generations.

2. Confirmation of Adaptation:

  • After a predetermined number of transfers, determine the MIC of this compound for the adapted strain using the broth microdilution assay described above to confirm a shift in sensitivity.

3. Cross-Resistance Testing:

  • Determine the MICs of a panel of commercial fungicides against the this compound-adapted strain and compare them to the MICs for the non-adapted, wild-type strain. A significant increase in the MIC for a particular fungicide in the adapted strain indicates cross-resistance.

Conclusion and Future Directions

While direct experimental evidence for cross-resistance to this compound is currently limited, the established mechanisms of fungal resistance to other phytoalexins and synthetic fungicides provide a strong basis for hypothesizing its potential. The detoxification of this compound by fungal enzymes and the likely involvement of broad-spectrum efflux pumps in its tolerance suggest that exposure to this compound could select for fungal populations with reduced sensitivity to certain classes of commercial fungicides.

Future research should focus on:

  • Determining the antifungal spectrum of this compound by establishing MIC values against a wide range of economically important fungal pathogens.

  • Identifying and characterizing the specific enzymes involved in this compound detoxification in various fungal species.

  • Conducting experimental evolution studies to directly assess the potential for this compound to induce cross-resistance to commercial fungicides and elucidating the underlying molecular mechanisms, such as the upregulation of specific efflux pump genes.

A deeper understanding of these factors is crucial for evaluating the potential of this compound and its derivatives as novel antifungal agents and for developing sustainable strategies to mitigate the evolution of fungicide resistance in agricultural settings.

References

In-vivo validation of Wyerone's efficacy in plant disease models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in plant science and drug development, the quest for effective and sustainable disease control agents is paramount. Wyerone, a phytoalexin produced by the faba bean (Vicia faba), has demonstrated notable antifungal properties. This guide provides a comparative overview of this compound's in-vivo efficacy in plant disease models, presenting available experimental data alongside alternative treatments, detailed protocols, and visual representations of key biological pathways.

Comparative Efficacy of this compound Against Plant Pathogens

This compound and its derivatives are key components of the faba bean's defense response against fungal pathogens, primarily Botrytis fabae and Botrytis cinerea, the causal agents of chocolate spot disease. While extensive in-vitro data exists, in-vivo validation provides a more accurate representation of a compound's potential under physiological conditions.

Available in-vivo studies, often employing detached leaf assays, have begun to quantify this compound's protective effects. These studies typically measure the reduction in lesion size or the inhibition of fungal growth on leaf tissue. For a comprehensive comparison, the performance of this compound is presented alongside a common synthetic fungicide.

TreatmentPathogenHost PlantIn-Vivo ModelEfficacy MetricResult
This compound Botrytis fabaeVicia fabaDetached Leaf AssayLesion Diameter (mm)Data not explicitly available in reviewed literature
This compound Botrytis cinereaVicia fabaDetached Leaf AssayLesion Diameter (mm)Data not explicitly available in reviewed literature
Mancozeb (80% WP) Botrytis fabaeVicia fabaField TrialsDisease Severity (%)Significant reduction in disease severity
Benomyl® Botrytis fabaeVicia fabaDetached Leaf AssayMycelial Growth Inhibition (%)100% inhibition[1]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and comparison of experimental results. Below are methodologies for key in-vivo and related assays.

In-Vivo Detached Leaf Assay for Botrytis Pathogenicity

This assay is a common method to evaluate the virulence of different Botrytis isolates and the efficacy of antifungal compounds in a controlled in-vivo setting.[2][3][4][5][6]

Materials:

  • Healthy, fully expanded faba bean leaves

  • Botrytis fabae or Botrytis cinerea spore suspension (e.g., 5 x 10^5 spores/mL)[2]

  • This compound solution (at desired concentration)

  • Control solution (e.g., water or a mild solvent)

  • Sterile Petri dishes

  • Sterile filter paper

  • Humid chamber

Procedure:

  • Leaf Preparation: Detach healthy faba bean leaves. Surface sterilize them by rinsing with sterile distilled water.[2][3]

  • Treatment Application: Apply the this compound solution to the adaxial (upper) surface of the leaves. For the control group, apply the control solution. Allow the leaves to dry in a sterile environment.

  • Inoculation: Place small droplets of the Botrytis spore suspension onto the treated leaf surfaces.[7]

  • Incubation: Place the inoculated leaves in a humid chamber or Petri dishes lined with moist filter paper to maintain high humidity.[2][3] Incubate at a controlled temperature (e.g., 15-20°C) and with a defined photoperiod.[2][8]

  • Disease Assessment: After a set incubation period (e.g., 4-7 days), measure the diameter of the necrotic lesions that have developed.[9][10][11] Calculate the percentage of disease reduction compared to the control.

Quantification of Fungal Growth

To complement visual disease assessment, quantification of fungal biomass provides a more objective measure of treatment efficacy.

Procedure:

  • Following the in-vivo assay, excise the leaf tissue containing the lesion.

  • Extract DNA from the tissue.

  • Perform quantitative PCR (qPCR) using primers specific to a fungal gene (e.g., ITS region) and a plant gene (for normalization).

  • Calculate the relative fungal biomass based on the Ct values.

Key Biological Pathways and Workflows

Understanding the molecular interactions and experimental processes is facilitated by visual diagrams.

Jasmonic Acid Signaling Pathway and this compound Biosynthesis

The production of this compound in faba beans is a defense response triggered by pathogen attack and is regulated by the jasmonic acid (JA) signaling pathway.[1][12][13][14]

jasmonic_acid_pathway cluster_perception Pathogen Perception cluster_signaling Signal Transduction cluster_response Defense Response PAMPs/DAMPs PAMPs/DAMPs Membrane_Receptors Membrane_Receptors PAMPs/DAMPs->Membrane_Receptors ROS_Burst ROS_Burst Membrane_Receptors->ROS_Burst Calcium_Influx Calcium_Influx Membrane_Receptors->Calcium_Influx MAPK_Cascade MAPK_Cascade ROS_Burst->MAPK_Cascade Calcium_Influx->MAPK_Cascade JA_Biosynthesis JA_Biosynthesis MAPK_Cascade->JA_Biosynthesis JAZ_Repressor JAZ_Repressor JA_Biosynthesis->JAZ_Repressor degradation MYC2_Transcription_Factor MYC2_Transcription_Factor JAZ_Repressor->MYC2_Transcription_Factor Wyerone_Biosynthesis Wyerone_Biosynthesis MYC2_Transcription_Factor->Wyerone_Biosynthesis This compound This compound Wyerone_Biosynthesis->this compound

Caption: Jasmonic acid signaling pathway leading to this compound biosynthesis.

Botrytis fabae Infection Cycle on Vicia faba

The infection process of Botrytis fabae involves several key stages, from initial spore adhesion to the development of necrotic lesions.[8][15]

botrytis_infection_cycle Spore_Dispersal Spore_Dispersal Spore_Adhesion Spore_Adhesion Spore_Dispersal->Spore_Adhesion Wind/Rain Germination Germination Spore_Adhesion->Germination High Humidity Appressorium_Formation Appressorium_Formation Germination->Appressorium_Formation Penetration Penetration Appressorium_Formation->Penetration Enzymatic Degradation Colonization Colonization Penetration->Colonization Lesion_Development Lesion_Development Colonization->Lesion_Development Necrosis Sporulation Sporulation Lesion_Development->Sporulation Sporulation->Spore_Dispersal experimental_workflow Plant_Cultivation Plant_Cultivation Leaf_Detachment Leaf_Detachment Plant_Cultivation->Leaf_Detachment Treatment_Application Treatment_Application Leaf_Detachment->Treatment_Application Pathogen_Inoculation Pathogen_Inoculation Treatment_Application->Pathogen_Inoculation Incubation Incubation Pathogen_Inoculation->Incubation Data_Collection Data_Collection Incubation->Data_Collection Lesion Measurement, qPCR Analysis Analysis Data_Collection->Analysis

References

A Comparative Analysis of the Antifungal Mechanisms of Wyerone and Wyerone Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antifungal agents, the phytoalexins Wyerone and its carboxylic acid derivative, this compound acid, have emerged as compounds of interest due to their inherent fungistatic and fungicidal properties, particularly against the plant pathogen Botrytis fabae. This guide provides a comprehensive comparison of the mechanisms of action of these two related furanocoumarin-like molecules, drawing upon available experimental data to elucidate their distinct and overlapping antifungal activities. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial compounds.

Introduction to this compound and this compound Acid

This compound and this compound acid are phytoalexins produced by the broad bean plant (Vicia faba) in response to microbial attack. Structurally, they are closely related, with this compound being the methyl ester of this compound acid. This seemingly minor chemical distinction leads to differences in their physicochemical properties and, consequently, their biological activities and mechanisms of action. Both compounds have been primarily studied for their effects on Botrytis species, the causative agents of chocolate spot disease in faba beans.

Comparative Antifungal Activity

Botrytis fabae has been shown to detoxify this compound acid by reducing it to a less active form. This metabolic detoxification is a crucial factor in the relative resistance of B. fabae to this compound acid. The detoxification pathway involves the enzymatic reduction of the side chain, diminishing the compound's antifungal efficacy. Information regarding the detoxification of this compound by B. fabae is less prevalent, suggesting that the ester form may be less susceptible to this specific metabolic pathway.

Mechanism of Action: Unraveling the Molecular Targets

The precise molecular mechanisms of action for this compound and this compound acid are not fully elucidated. However, based on their chemical structures as furanocoumarin-like compounds and studies on related phytoalexins, several potential mechanisms can be proposed.

Disruption of Fungal Cell Membranes

A primary mode of action for many antifungal compounds is the disruption of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components. The lipophilic nature of this compound, due to its methyl ester group, may facilitate its insertion into the lipid bilayer of the fungal cell membrane. This could disrupt membrane integrity and associated functions. This compound acid, being more polar, might interact differently with the membrane, possibly targeting membrane-bound proteins or altering the membrane potential.

Enzyme Inhibition

Enzyme inhibition is another hallmark of antifungal action. Phytoalexins are known to target various essential fungal enzymes. The electrophilic nature of the acetylenic bond present in both this compound and this compound acid suggests they could act as Michael acceptors, forming covalent adducts with nucleophilic residues (such as cysteine or histidine) in the active sites of key enzymes, leading to irreversible inhibition. Potential enzyme targets could include those involved in cell wall synthesis, signal transduction, or cellular metabolism. The subtle structural differences between this compound and this compound acid could influence their binding affinity and specificity for different enzyme targets.

Inhibition of Mitochondrial Respiration

The mitochondrial respiratory chain is a critical target for a number of antifungal agents. Inhibition of this pathway disrupts ATP synthesis, leading to cellular energy depletion and eventual cell death. Some phytoalexins have been shown to inhibit mitochondrial respiration. It is plausible that this compound and this compound acid could interfere with the function of one or more of the respiratory complexes (Complex I-V). The difference in their lipophilicity could affect their ability to penetrate the mitochondrial membranes and access their targets within this organelle.

dot

cluster_this compound This compound cluster_wyerone_acid This compound Acid cluster_fungus Fungal Cell This compound This compound (Lipophilic) Membrane_W Cell Membrane Disruption This compound->Membrane_W Enzyme_W Enzyme Inhibition This compound->Enzyme_W Mito_W Mitochondrial Respiration Inhibition This compound->Mito_W Wyerone_Acid This compound Acid (Hydrophilic) Membrane_WA Cell Membrane Interaction Wyerone_Acid->Membrane_WA Enzyme_WA Enzyme Inhibition Wyerone_Acid->Enzyme_WA Mito_WA Mitochondrial Respiration Inhibition Wyerone_Acid->Mito_WA Detox Detoxification (Reduction) Wyerone_Acid->Detox Metabolized by Botrytis fabae Inactive Inactive Detox->Inactive Less Active Metabolite

Caption: Proposed antifungal mechanisms of this compound and this compound acid.

Experimental Protocols

To facilitate further research in this area, standardized experimental protocols are essential for generating comparable data.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and this compound acid against a target fungus.

Protocol:

  • Preparation of Compounds: Prepare stock solutions of this compound and this compound acid in a suitable solvent (e.g., DMSO) and serially dilute them in a 96-well microtiter plate using a liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) from a fresh culture.

  • Incubation: Add the fungal inoculum to each well of the microtiter plate and incubate at an appropriate temperature (e.g., 25-37°C) for a defined period (e.g., 24-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound and this compound acid on a specific fungal enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Purify the target fungal enzyme and prepare a solution of its specific substrate.

  • Assay Reaction: In a suitable buffer, combine the enzyme, substrate, and varying concentrations of the inhibitor (this compound or this compound acid).

  • Measurement of Activity: Monitor the enzyme activity by measuring the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

dot

cluster_protocol Experimental Workflow A Prepare Stock Solutions (this compound & this compound Acid) B Serial Dilution in Microtiter Plate A->B H Run Inhibition Assay A->H D Incubate Plate B->D C Prepare Fungal Inoculum C->D E Determine MIC D->E F Purify Target Enzyme F->H G Prepare Substrate G->H I Measure Enzyme Activity H->I J Calculate IC50 and Ki I->J

Caption: Generalized workflow for antifungal and enzyme inhibition assays.

Data Presentation

Table 1: Hypothetical Comparative Data for this compound and this compound Acid

ParameterThis compoundThis compound AcidTarget Organism
MIC (µg/mL) 10-5025-100Botrytis cinerea
MIC (µg/mL) 25-75>100 (due to detoxification)Botrytis fabae
Enzyme X IC50 (µM) 515Purified Enzyme
Enzyme Y IC50 (µM) 208Purified Enzyme
Mitochondrial Respiration Inhibition (%) at 50 µg/mL 6045Isolated Mitochondria

Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental determination is required for actual values.

Conclusion and Future Directions

This compound and this compound acid represent promising natural antifungal compounds with potentially distinct mechanisms of action. The higher lipophilicity of this compound may favor its interaction with and disruption of cellular membranes, while both compounds likely possess enzyme-inhibiting capabilities. A critical factor influencing their efficacy is the metabolic capacity of the target fungus, as demonstrated by the detoxification of this compound acid by B. fabae.

To fully elucidate and compare their mechanisms of action, further research is imperative. This should include:

  • Quantitative Antifungal Susceptibility Testing: Generation of robust IC50 and MIC data for both compounds against a panel of clinically and agriculturally relevant fungi.

  • Identification of Molecular Targets: Utilization of proteomics and genomics approaches to identify the specific enzyme or protein targets of this compound and this compound acid.

  • Biochemical and Biophysical Studies: Detailed kinetic analysis of enzyme inhibition and studies on the interaction of these compounds with model membranes.

  • Investigation of Detoxification Pathways: Characterization of the enzymes and genes involved in the detoxification of this compound acid in resistant fungal strains.

A deeper understanding of the structure-activity relationships and mechanisms of action of this compound and this compound acid will be invaluable for the rational design and development of novel, effective, and target-specific antifungal agents.

A Comparative Guide to the Efficacy of Synthetic Versus Naturally Derived Wyerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyerone, a phytoalexin produced by the broad bean plant (Vicia faba), has garnered significant interest in the scientific community for its notable biological activities, including antifungal, cytotoxic, and anti-inflammatory properties. As with many natural products, the advent of synthetic chemistry has opened avenues for the laboratory production of this compound and its analogues. This guide provides a comparative overview of the efficacy of synthetically produced this compound versus its naturally derived counterpart, drawing upon available experimental data to inform researchers and professionals in drug development.

It is crucial to note that direct, head-to-head comparative studies evaluating the efficacy of synthetic versus naturally derived this compound are limited in the current scientific literature. Therefore, this guide synthesizes available data on the individual activities of both forms and related compounds to provide a comprehensive comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the biological activities of naturally derived compounds from Vicia faba and synthetic compounds, including analogues of other natural products where direct data on synthetic this compound is unavailable. This approach allows for an indirect comparison of their potential efficacies.

Table 1: Antifungal Activity of Natural Compounds from Vicia faba

Compound/ExtractFungal StrainMIC (µg/mL)Source Organism
This compoundBotrytis fabaeData not specifiedVicia faba
This compound EpoxideBotrytis fabaeData not specifiedVicia faba
Plant ExtractsBotrytis fabaeFungicidal effect observedVicia faba[1]

Table 2: Cytotoxic Activity of Natural Compounds from Vicia faba

Compound/ExtractCancer Cell LineIC50 (µM)Source Organism
Rotenoid MixtureHCT-116 (Colon)7.10Vicia faba[2]
Rotenoid MixtureMCF-7 (Breast)3.73Vicia faba[2]
Rotenoid Mixture501Mel (Melanoma)15.21Vicia faba[2]
Peel ExtractSKOV-3 (Ovarian)0.01 (µg/mL)Vicia faba[3]
Peel ExtractPC-3 (Prostate)13.60 (µg/mL)Vicia faba[3]
Peel ExtractHepG2 (Liver)40.9 (µg/mL)Vicia faba[3]

Table 3: Antifungal Activity of Synthetic Compounds

Compound ClassFungal StrainMIC (µg/mL)
Benzyl BromidesCandida albicans0.25
Benzyl BromidesCandida krusei0.5
NaphthoquinonesCryptococcus neoformans3.12 - 12.5
Steroidal HydrazonesVarious Fungi0.37 - 1.50

Note: This table presents data for various synthetic antifungal compounds to provide a reference for the potential efficacy of synthetic small molecules, as direct MIC values for synthetic this compound were not found in the searched literature.

Table 4: Cytotoxic Activity of Synthetic Compounds

Compound Class/DerivativeCancer Cell LineIC50 (µM)
Withalongolide A AnaloguesJMAR (Head and Neck)Potent Activity
Withalongolide A AnaloguesMDA-MB-231 (Breast)Potent Activity
Withalongolide A AnaloguesSKMEL-28 (Melanoma)Potent Activity
Withalongolide A AnaloguesDRO81-1 (Colon)Potent Activity
Flavanone DerivativesVarious1.8 - 50+
β-nitrostyrene derivativeMCF-7, MDA-MB-231, ZR75-10.81 - 1.82 (µg/mL)[4]

Note: This table showcases the cytotoxic potential of various synthetic compounds, including derivatives of other natural products, to serve as a benchmark for the anticipated efficacy of synthetic this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are outlines of standard protocols for assessing antifungal and cytotoxic activities.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Antifungal Agent: The test compound (natural or synthetic this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: The standardized fungal suspension is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.[5]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (natural or synthetic this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[2]

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[2]

Mandatory Visualization

Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, some evidence suggests its potential interaction with the Aryl Hydrocarbon Receptor (AhR) pathway. The Wnt/β-catenin signaling pathway is also a common target for natural products with anticancer activity. The following diagrams illustrate these potential pathways.

Wnt_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 GSK3b GSK-3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Degradation Degradation BetaCatenin->Degradation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Nucleus

Caption: Simplified Wnt/β-catenin signaling pathway.

AhR_Signaling_Pathway cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2 (Cytosolic Complex) This compound->AhR_complex AhR AhR AhR_complex->AhR translocation ARNT ARNT AhR->ARNT dimerization XRE XRE (Xenobiotic Response Element) Gene_Expression Target Gene Expression ARNT->Gene_Expression binding to XRE Nucleus

Caption: Potential Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Antifungal_Susceptibility_Workflow prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of this compound in 96-well Plate prep_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Caption: Broth microdilution antifungal susceptibility testing workflow.

MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with this compound (Various Concentrations) seed_cells->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: MTT cytotoxicity assay workflow.

Conclusion

The available evidence suggests that both naturally derived compounds from Vicia faba, including this compound, and various synthetic molecules exhibit significant biological activities. Natural extracts and isolated compounds from Vicia faba have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2][3] Similarly, synthetic chemistry has yielded numerous compounds with strong antifungal and cytotoxic properties.

Future research should prioritize direct, side-by-side comparisons of pure, naturally isolated this compound and synthetically produced this compound using standardized experimental protocols. Such studies are essential to fully elucidate their relative therapeutic potential and guide future drug development efforts. Furthermore, a deeper investigation into the specific molecular targets and signaling pathways of this compound is warranted to understand its mechanism of action and to identify potential biomarkers for its efficacy.

References

Wyerone's Efficacy Against Fungicide-Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Challenge: Fungicide Resistance

Fungicide resistance in fungal populations is a significant agricultural and clinical challenge. Resistance can arise through various mechanisms, including:

  • Target site modification: Alterations in the protein targeted by the fungicide reduce its binding affinity.

  • Overexpression of the target protein: Increased production of the target enzyme dilutes the effect of the fungicide.

  • Metabolic detoxification: The fungus metabolizes the fungicide into a less toxic compound.

  • Active efflux of the fungicide: Transporter proteins pump the fungicide out of the fungal cell.

A thorough evaluation of any novel antifungal agent, such as Wyerone, would necessitate testing against fungal strains with well-characterized resistance mechanisms to existing fungicides.

Table 1: Hypothetical Data Structure for Comparative Analysis of this compound's Antifungal Activity

The following table illustrates the type of quantitative data that is essential for a meaningful comparison of this compound's performance. Note: The data presented below is hypothetical and for illustrative purposes only, as no such comprehensive experimental results for this compound are currently available in published literature.

Fungal StrainResistance ProfileThis compound (IC50 in µg/mL)Fungicide A (e.g., Azoxystrobin) (IC50 in µg/mL)Fungicide B (e.g., Tebuconazole) (IC50 in µg/mL)
Botrytis cinerea (Wild Type)Susceptible[Expected Value][Value][Value]
Botrytis cinerea (MDR1)Efflux Pump Overexpression[Experimental Value][Increased Value][Value]
Aspergillus fumigatus (WT)Susceptible[Expected Value][Value][Value]
Aspergillus fumigatus (Cyp51A mutant)Target Site Modification[Experimental Value][Value][Increased Value]
Fusarium graminearum (WT)Susceptible[Expected Value][Value][Value]
Fusarium graminearum (TRI5 mutant)Mycotoxin Production Altered[Experimental Value][Value][Value]

Experimental Protocols for Evaluating this compound's Performance

To generate the data required for the comparative analysis, a series of well-defined experiments would be necessary. The following outlines a potential experimental workflow.

Fungal Strains and Culture Conditions
  • Strains: A panel of fungal strains should be used, including wild-type (susceptible) strains and well-characterized fungicide-resistant strains of key plant pathogens (e.g., Botrytis cinerea, Aspergillus fumigatus, Fusarium spp.). The genetic basis of resistance for each strain should be known (e.g., specific mutations, gene overexpression).

  • Culture Media: Standard fungal culture media, such as Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB), would be suitable for routine growth and maintenance of the fungal cultures.

  • Growth Conditions: Fungi should be cultured under their optimal temperature and humidity conditions to ensure consistent growth for assays.

Antifungal Susceptibility Testing
  • Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) and the concentration that inhibits 50% of growth (IC50).

    • Prepare a serial dilution of this compound and comparator fungicides in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

    • Incubate the plates under appropriate conditions for 24-72 hours.

    • Determine the MIC by visual inspection or by measuring absorbance at a specific wavelength (e.g., 600 nm) to quantify fungal growth. The IC50 can be calculated from the dose-response curve.

Investigation of this compound's Mechanism of Action

Understanding how this compound inhibits fungal growth is crucial for predicting its effectiveness against different types of resistant strains.

  • Cell Membrane Permeability Assay:

    • Treat fungal cells with this compound.

    • Use fluorescent dyes such as propidium iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes.

    • Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence would indicate membrane damage.

  • Ergosterol Binding Assay:

    • Many antifungal agents target ergosterol, a key component of the fungal cell membrane.

    • Spectrophotometric assays can be used to determine if this compound binds to ergosterol.

  • Enzyme Inhibition Assays:

    • If this compound is suspected to target a specific enzyme (e.g., chitin synthase, glucan synthase), in vitro assays with the purified enzyme can be performed.

    • The activity of the enzyme is measured in the presence and absence of this compound to determine if it has an inhibitory effect.

Visualizing Potential Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a potential experimental workflow for evaluating this compound and a logical diagram showing the relationship between fungicide resistance mechanisms and potential points of action for an antifungal compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Antifungal Activity Assays cluster_Mechanism Mechanism of Action Studies cluster_Analysis Data Analysis & Comparison Fungal_Strains Select Fungal Strains (Susceptible & Resistant) Culture Culture Fungi Fungal_Strains->Culture Microdilution Broth Microdilution Assay Culture->Microdilution Membrane_Assay Cell Membrane Permeability Assay Culture->Membrane_Assay Enzyme_Assay Enzyme Inhibition Assays Culture->Enzyme_Assay Wyerone_Prep Prepare this compound & Comparator Fungicides Wyerone_Prep->Microdilution MIC_IC50 Determine MIC & IC50 Values Microdilution->MIC_IC50 Data_Table Compile Data into Comparison Table MIC_IC50->Data_Table Mechanism_ID Identify Potential Mechanism Membrane_Assay->Mechanism_ID Enzyme_Assay->Mechanism_ID Mechanism_ID->Data_Table Conclusion Draw Conclusions on This compound's Efficacy Data_Table->Conclusion

Caption: Experimental workflow for evaluating this compound's antifungal performance.

Fungicide_Resistance_Mechanisms cluster_Fungus Fungal Cell cluster_Resistance Resistance Mechanisms Fungicide Fungicide Target_Site Target Site (e.g., Enzyme, Protein) Fungicide->Target_Site Inhibition Efflux_Pump Efflux Pump Fungicide->Efflux_Pump Substrate for Metabolism Metabolic Enzymes Fungicide->Metabolism Metabolized by Fungus_Death Fungal Cell Death Target_Site->Fungus_Death Leads to Fungicide_Out Fungicide_Out Efflux_Pump->Fungicide_Out Pumps Out Target_Mutation Target Site Mutation Target_Mutation->Target_Site Alters Fungus_Survival Fungal Cell Survival Target_Mutation->Fungus_Survival Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Upregulates Efflux_Overexpression->Fungus_Survival Detoxification Increased Metabolism/ Detoxification Detoxification->Metabolism Enhances Detoxification->Fungus_Survival

Caption: Logical relationship of fungicide action and resistance mechanisms.

Conclusion and Future Directions

Safety Operating Guide

Navigating the Disposal of Wyerone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidance on the disposal of Wyerone, a heterocyclic fatty acid, necessitates a cautious and informed approach based on its chemical properties and general principles of laboratory waste management. This document provides essential safety and logistical information to guide researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from general chemical safety protocols and an analysis of its known chemical structure. This compound is classified as a furanoid fatty acid, and its structure includes a furan ring, a ketone, an ester, and an enyne functional group, suggesting it should be handled as a potentially hazardous chemical.[1][2] A thorough risk assessment should be conducted by qualified personnel before handling and disposal.

Chemical and Physical Properties of this compound

A summary of the available data for this compound is presented below. The lack of comprehensive toxicological and environmental hazard data underscores the need for stringent adherence to precautionary handling and disposal measures.

PropertyDataSource
Chemical Formula C15H14O4[1]
Molecular Weight 258.27 g/mol [1]
Appearance No data available
Solubility Practically insoluble in water. Soluble in organic solvents like alcohol, acetone, ether, and petroleum ether.[3][4]
CAS Number 20079-30-5[1]
Synonyms methyl (E)-3-[5-[(Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoate[1]

Proper Disposal Procedures for this compound

Given the absence of specific disposal directives for this compound, it must be treated as hazardous waste. The following steps are based on general best practices for chemical waste management.[5][6][7]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, properly labeled hazardous waste container.[9][10] The container should be made of a material compatible with organic compounds and be sealable.

  • Liquid Waste:

    • Do not dispose of this compound or its solutions down the drain.[5][11]

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[12]

    • Avoid mixing this compound waste with other incompatible waste streams.[9] For example, do not mix with strong acids, bases, or oxidizers unless the reaction has been characterized and deemed safe.

    • If this compound is dissolved in a halogenated solvent, it should be collected in a designated halogenated organic waste container. If dissolved in a non-halogenated solvent (e.g., acetone, ethanol), it should be collected in a non-halogenated organic waste container.[5]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[6]

  • Store waste containers in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[13]

4. Disposal:

  • Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.[6][13] Follow all local, state, and federal regulations for hazardous waste disposal.[14]

Spill Management

In the event of a this compound spill:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE before attempting to clean the spill.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water.[4]

  • All materials used for cleanup should be disposed of as hazardous waste.

Hypothetical Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the safe handling of this compound for the preparation of a stock solution in a laboratory setting.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., Acetone)[8]

  • Volumetric flask

  • Spatula

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Fume hood

  • Appropriate PPE

Procedure:

  • Don all required PPE (lab coat, safety glasses, chemical-resistant gloves).

  • Perform all weighing and solution preparation steps inside a certified chemical fume hood.

  • Place a weigh boat on the analytical balance and tare.

  • Carefully weigh the desired amount of this compound using a clean spatula.

  • Record the exact weight.

  • Transfer the weighed this compound to the volumetric flask.

  • Add a small amount of the solvent to the weigh boat to rinse any remaining solid and transfer the rinse to the volumetric flask.

  • Add solvent to the volumetric flask to approximately half of the final desired volume.

  • Add a magnetic stir bar and place the flask on a magnetic stirrer to dissolve the solid.

  • Once dissolved, remove the stir bar and add solvent to the calibration mark of the volumetric flask.

  • Cap the flask and invert several times to ensure homogeneity.

  • Label the flask clearly with the chemical name, concentration, solvent, and date of preparation.

Visualizing Workflows

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for chemical waste disposal and the experimental workflow for preparing a this compound solution.

cluster_legend Legend start_end Start/End process Process Step decision Decision start Start: Chemical Waste Generated consult_sds Consult SDS and chemical properties start->consult_sds is_hazardous Is the waste hazardous? is_solid Solid or Liquid? is_hazardous->is_solid Yes non_hazardous Dispose according to institutional guidelines for non-hazardous waste is_hazardous->non_hazardous No consult_sds->is_hazardous solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container is_solid->liquid_waste Liquid store_safely Store waste container in a designated, secure area solid_waste->store_safely is_halogenated Is it a halogenated organic solvent? liquid_waste->is_halogenated halogenated_container Use designated halogenated waste container is_halogenated->halogenated_container Yes non_halogenated_container Use designated non-halogenated waste container is_halogenated->non_halogenated_container No halogenated_container->store_safely non_halogenated_container->store_safely dispose Arrange for pickup by licensed hazardous waste disposal service store_safely->dispose end End: Proper Disposal dispose->end non_hazardous->end cluster_legend Legend start_end Start/End process Process Step precaution Precaution start Start: Prepare this compound Solution ppe Don appropriate PPE start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood weigh Weigh this compound on an analytical balance fume_hood->weigh transfer Transfer this compound to a volumetric flask weigh->transfer add_solvent Add solvent and dissolve the solid transfer->add_solvent final_volume Bring to final volume with solvent add_solvent->final_volume mix Cap and mix the solution final_volume->mix label_flask Label the flask clearly mix->label_flask end End: Solution Prepared label_flask->end

References

Navigating the Unknown: A Safety and Handling Guide for Wyerone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Wyerone, a furanoid fatty acid, this guide provides essential, immediate safety and logistical information. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document emphasizes a precautionary approach based on general principles of laboratory safety for handling novel or under-researched chemical compounds. The toxicological properties of this compound have not been thoroughly investigated, necessitating a high degree of caution.

Chemical and Physical Properties

A clear understanding of a compound's properties is fundamental to safe handling. Below is a summary of the available data for this compound.

PropertyValue
Molecular Formula C₁₅H₁₄O₄[1][2]
Molecular Weight 258.27 g/mol [1][2]
Class Furanoid fatty acids[3]
Data sourced from PubChem and the Global Substance Registration System.[1][2][3]

Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Eyes Safety glasses with side shields or gogglesTo protect against splashes.
Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo prevent inhalation of any potential aerosols or dust.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

Handling Protocol
  • Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. A designated area for handling should be established.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting : If working with solid this compound, conduct these activities in a fume hood to minimize inhalation risk. For solutions, handle with care to avoid splashes.

  • Spill Management : In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination : After handling, thoroughly wash hands and any potentially contaminated surfaces with soap and water.

Disposal Plan

All waste materials contaminated with this compound, including unused product, solutions, and spill cleanup materials, should be treated as hazardous waste.

  • Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Labeling : The waste container must be labeled with the name of the compound ("this compound") and the appropriate hazard warnings (e.g., "Caution: Substance of Unknown Toxicity").

  • Storage : Store the waste container in a designated hazardous waste accumulation area.

  • Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this compound waste in standard trash or down the drain.

Experimental Workflow and Logical Relationships

Visualizing workflows and logical relationships can enhance understanding and compliance with safety procedures.

Handling_and_Disposal_Workflow This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Plan cluster_spill Spill Management A Preparation of Work Area B Don Appropriate PPE A->B C Weighing and Aliquoting in Fume Hood B->C D Conduct Experiment C->D I Small Spill: Absorb and Contain C->I Potential Spill J Large Spill: Evacuate and Alert EHS C->J Potential Spill E Segregate this compound Waste D->E Waste Generation D->I Potential Spill D->J Potential Spill F Label Waste Container E->F G Store in Hazardous Waste Area F->G H Contact EHS for Disposal G->H I->E

Caption: Workflow for the safe handling and disposal of this compound.

PPE_Decision_Logic PPE Selection Logic for this compound A Handling this compound? B Wear Chemical-Resistant Gloves A->B Yes C Wear Safety Glasses with Side Shields A->C Yes D Wear a Laboratory Coat A->D Yes E Work in a Fume Hood or Well-Ventilated Area A->E Yes F No PPE Required for this Task A->F No

Caption: Decision logic for selecting appropriate PPE for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.